molecular formula C28H42O6S2 B15575476 Andrographolide-lipoic acid

Andrographolide-lipoic acid

Cat. No.: B15575476
M. Wt: 538.8 g/mol
InChI Key: RNSASHBZNLJPDG-CRNYEMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Andrographolide-lipoic acid is a useful research compound. Its molecular formula is C28H42O6S2 and its molecular weight is 538.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H42O6S2

Molecular Weight

538.8 g/mol

IUPAC Name

[(3S,4E)-4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-oxooxolan-3-yl] 5-[(3R)-dithiolan-3-yl]pentanoate

InChI

InChI=1S/C28H42O6S2/c1-18-8-11-23-27(2,14-12-24(30)28(23,3)17-29)21(18)10-9-20-22(16-33-26(20)32)34-25(31)7-5-4-6-19-13-15-35-36-19/h9,19,21-24,29-30H,1,4-8,10-17H2,2-3H3/b20-9+/t19-,21-,22-,23+,24-,27+,28+/m1/s1

InChI Key

RNSASHBZNLJPDG-CRNYEMFYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Interface of Andrographolide-Lipoic Acid (AL-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, synthesis, and biological evaluation of Andrographolide-lipoic acid (AL-1), a novel derivative of Andrographolide (B1667393). This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, collated quantitative data, and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Synthesis of this compound (AL-1)

This compound (AL-1), chemically identified as 14-α-Lipoic acid-3,19-dihydroxyandrographolide, is a semi-synthetic conjugate of the natural product Andrographolide and the antioxidant α-lipoic acid.[1] The conjugation is achieved through an ester linkage at the C-14 hydroxyl group of Andrographolide.[1]

Chemical Structure:

  • Andrographolide: A labdane (B1241275) diterpenoid with the chemical formula C₂₀H₃₀O₅.[2]

  • α-Lipoic Acid: A naturally occurring dithiol compound with the chemical formula C₈H₁₄O₂S₂.

  • AL-1 Conjugate: The lipoic acid moiety is esterified to the C-14 hydroxyl group of the andrographolide backbone.

While specific, detailed industrial synthesis protocols are proprietary, the general synthetic approach involves the esterification of andrographolide with α-lipoic acid. Patents related to andrographolide derivatives suggest that the synthesis can be achieved by reacting andrographolide with a lipoic acid derivative, potentially an activated form like an acid chloride or through coupling agents, to form the ester bond.[3][4]

Diagram of the Synthesis Workflow:

G Andrographolide Andrographolide Esterification Esterification Reaction Andrographolide->Esterification LipoicAcid α-Lipoic Acid Activation Activation of Lipoic Acid (e.g., acid chloride formation) LipoicAcid->Activation Activation->Esterification AL1 This compound (AL-1) Esterification->AL1 Purification Purification (e.g., Chromatography) AL1->Purification

Caption: A generalized workflow for the synthesis of this compound (AL-1).

Experimental Protocols

This section details the methodologies employed in the pre-clinical evaluation of AL-1, focusing on animal models of diabetes and in vitro cellular assays.

High-Fat Diet/Streptozocin-Induced Diabetic Rat Model

This model is utilized to mimic the pathophysiology of type 2 diabetes, characterized by insulin (B600854) resistance and subsequent β-cell dysfunction.[5][6][7][8]

  • Animal Strain: Male Sprague-Dawley or Wistar rats.[7][9]

  • Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD) for a period of several weeks (e.g., 4 weeks) to induce insulin resistance. The diet typically derives a significant percentage of its calories from fat (e.g., 58%).[7][8]

  • Induction of Hyperglycemia: Following the HFD period, a low dose of streptozotocin (B1681764) (STZ), a pancreatic β-cell toxin, is administered intraperitoneally (e.g., 30-35 mg/kg body weight) to induce a state of relative insulin deficiency and hyperglycemia.[5][7][8]

  • Confirmation of Diabetes: Diabetes is confirmed by monitoring fasting blood glucose levels, with levels ≥ 11.1 mmol/L often considered diabetic.[5]

  • Treatment: Diabetic rats are then treated with AL-1, typically administered orally at varying dosages (e.g., 20, 40, and 80 mg/kg) for a specified duration (e.g., 4 weeks).[5]

Western Blot Analysis for GLUT4 Translocation in Soleus Muscle

This protocol is used to assess the effect of AL-1 on the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, a key step in insulin-mediated glucose uptake.[2][5][10]

  • Tissue Preparation: Soleus muscles are excised from treated and control animals, immediately frozen in liquid nitrogen, and stored at -80°C.

  • Plasma Membrane Fractionation: A plasma membrane protein extraction kit is used to isolate the plasma membrane fraction from the muscle homogenates. This typically involves a series of centrifugation steps to separate cellular compartments.[10]

  • Protein Quantification: The protein concentration of the plasma membrane fractions is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for GLUT4 overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. A loading control, such as β-actin or Na+/K+-ATPase, is used to normalize the data.

NF-κB Activation Assay in RIN-m Cells

This in vitro assay is employed to investigate the inhibitory effect of AL-1 on the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][11][12][13]

  • Cell Culture: RIN-m cells (a rat insulinoma cell line) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of AL-1 for a specified time before being stimulated with an inflammatory agent, such as a combination of cytokines (e.g., IL-1β and IFN-γ) or high glucose, to induce NF-κB activation.[5]

  • Nuclear Protein Extraction: Following treatment, nuclear extracts are prepared using a nuclear extraction kit.

  • Western Blot for p65 Translocation: The nuclear protein extracts are subjected to Western blotting as described above, using a primary antibody against the p65 subunit of NF-κB to assess its translocation to the nucleus, a hallmark of NF-κB activation.

  • Analysis of IκBα Phosphorylation and Degradation: Cytosolic fractions can be analyzed by Western blot for the levels of phosphorylated and total IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB activation.[5]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound (AL-1).

Table 1: Effects of AL-1 on Glucose Metabolism in High-Fat Diet/STZ-Induced Diabetic Rats [5]

Treatment GroupDose (mg/kg)Change in Blood Glucose (%)Increase in Glycogen Synthesis (%)Reduction in Insulin Levels (%)
AL-120↓ 13.25↑ 40.91↓ 23.31
AL-140↓ 15.13↑ 47.86↓ 34.07
AL-180↓ 21.81↑ 59.89↓ 37.37
Andrographolide50---
Glibenclamide1.2---

Table 2: Effects of AL-1 on Lipid Profile in High-Fat Diet/STZ-Induced Diabetic Rats [5]

Treatment GroupDose (mg/kg)Change in Total Cholesterol (TC)Change in Triglycerides (TG)Change in HDL-CChange in LDL-C
AL-140
AL-180

Note: Arrows indicate the direction of change (↓ for decrease, ↑ for increase). Specific percentage changes were not consistently provided in the source material.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound (AL-1).

Inhibition of the NF-κB Signaling Pathway by AL-1

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα NF-κB IkB_NFkB->IkB dissociation IkB_NFkB->NFkB Proteasome Proteasomal Degradation pIkB->Proteasome Ubiquitination AL1 AL-1 AL1->IKK Inhibits Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces Stimuli Inflammatory Stimuli (e.g., High Glucose, Cytokines) Stimuli->IKK Activates

Caption: AL-1 inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.

Proposed Mechanism of AL-1 in Improving Insulin Sensitivity

G cluster_cell Skeletal Muscle Cell InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake Glucose Glucose Glucose->GLUT4_membrane Insulin Insulin Insulin->InsulinReceptor Binds AL1 AL-1 AL1->GLUT4_vesicle Stimulates Translocation

Caption: AL-1 is proposed to improve insulin sensitivity by stimulating GLUT4 translocation.

References

In-Depth Technical Guide: The Core Mechanism of Action of Andrographolide-Lipoic Acid Conjugate (AL-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Andrographolide-lipoic acid (AL-1), a novel synthetic conjugate of andrographolide (B1667393) and α-lipoic acid. AL-1 has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory and antioxidant properties. This document details the core signaling pathways modulated by AL-1, presents quantitative data from preclinical studies, and provides detailed experimental protocols for key assays. The primary molecular mechanisms of AL-1 converge on the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action positions AL-1 as a promising candidate for further investigation in the context of inflammatory and metabolic diseases.

Introduction

Andrographolide, a diterpenoid lactone extracted from Andrographis paniculata, is known for its wide range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[1][2] However, its therapeutic application can be limited by factors such as poor solubility and bioavailability. To enhance its pharmacological profile, andrographolide has been conjugated with α-lipoic acid, a potent antioxidant, to create the novel derivative AL-1.[3] This strategic conjugation aims to leverage the synergistic effects of both parent molecules, resulting in a compound with enhanced therapeutic efficacy. This guide focuses on the intricate molecular mechanisms through which AL-1 exerts its beneficial effects.

Core Signaling Pathways

The therapeutic effects of this compound (AL-1) are primarily mediated through the modulation of two critical signaling pathways: the NF-κB and Nrf2 pathways.

Downregulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In a resting state, the NF-κB dimer (p50/p65) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.[3]

AL-1 has been shown to effectively suppress the activation of the NF-κB pathway.[3] It achieves this by inhibiting the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα.[3] This inhibitory action prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Degradation of IκBα AL1 Andrographolide- lipoic acid (AL-1) AL1->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Figure 1: AL-1 inhibits the NF-κB signaling pathway.
Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.[4][5] These genes encode for a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1][2]

AL-1 has been demonstrated to activate the Nrf2 signaling pathway, leading to an enhanced antioxidant response.[4] This activation results in the increased expression of Nrf2 and its downstream target, HO-1, which collectively contribute to the cellular defense against oxidative damage.[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome AL1 Andrographolide- lipoic acid (AL-1) AL1->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD, CAT) ARE->Antioxidant_Genes

Figure 2: AL-1 activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (AL-1).

Table 1: Effects of AL-1 on Metabolic Parameters in High-Fat Diet/Streptozotocin-Induced Diabetic Rats[3]
ParameterDiabetic ControlAL-1 (20 mg/kg)AL-1 (40 mg/kg)AL-1 (80 mg/kg)
Blood Glucose (% decrease) -13.25%15.13%21.81%
Glycogen Synthesis (% increase) -40.91%47.86%59.89%
Total Cholesterol (% decrease) ---27.32%
Triglycerides (% decrease) ---42.6%
LDL-C (% decrease) ---27.78%
HDL-C (% increase) ---8.47%
Table 2: Effects of AL-1 on NF-κB Pathway Protein Expression in High Glucose-Treated RIN-m Cells[3]
ProteinControlHigh GlucoseHigh Glucose + AL-1 (1 µM)
p-p65 (relative expression) 1.02.5 ± 0.3 1.2 ± 0.2##
p-IκBα (relative expression) 1.02.8 ± 0.41.4 ± 0.3##

*Data are presented as mean ± SD. *p < 0.01 vs. Control; ##p < 0.01 vs. High Glucose.

Table 3: Effects of AL-1 on Nrf2 Pathway Protein Expression and Antioxidant Enzyme Activity[4]
ParameterControlHigh GlucoseHigh Glucose + AL-1 (1 µM)
Nrf2 (relative expression) 1.00.4 ± 0.1 0.9 ± 0.2##
HO-1 (relative expression) 1.00.5 ± 0.11.2 ± 0.3##
SOD Activity (U/mg protein) 125.4 ± 10.278.6 ± 8.5 115.8 ± 9.8##
CAT Activity (U/mg protein) 45.2 ± 5.125.8 ± 4.241.5 ± 4.8##

*Data are presented as mean ± SD. *p < 0.01 vs. Control; ##p < 0.01 vs. High Glucose.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (AL-1)

A detailed, step-by-step protocol for the synthesis of AL-1 is crucial for reproducibility. While the exact proprietary synthesis methods may not be fully disclosed in all publications, a general representative procedure can be outlined based on the synthesis of similar andrographolide derivatives.

General Procedure:

  • Activation of Lipoic Acid: α-Lipoic acid is first activated to a more reactive form, typically an acid chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Esterification Reaction: The activated lipoic acid is then reacted with andrographolide in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, DMAP) to catalyze the esterification reaction at the C-14 hydroxyl group of andrographolide.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is worked up, and the crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound conjugate (AL-1).

  • Characterization: The structure of the synthesized AL-1 is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model

This is a widely used animal model to mimic type 2 diabetes.

  • Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

  • High-Fat Diet (HFD) Induction: Rats are fed a high-fat diet for a period of 4-8 weeks to induce insulin (B600854) resistance. A typical HFD composition is 45-60% of calories from fat, 20% from protein, and 20-35% from carbohydrates.

  • Streptozotocin (STZ) Administration: After the HFD period, rats are fasted overnight and then receive a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg body weight), freshly dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5). STZ is a pancreatic β-cell toxin that induces partial insulin deficiency.

  • Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and are used for the study.

  • Treatment: Diabetic rats are then treated with AL-1 (e.g., 20, 40, 80 mg/kg, orally) or vehicle for a specified period (e.g., 4 weeks).

Cell Culture and Treatment

The RIN-m cell line, a rat insulinoma cell line, is a common in vitro model for studying pancreatic β-cell function.

  • Cell Culture: RIN-m cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • High Glucose Treatment: To mimic hyperglycemic conditions, cells are cultured in a high-glucose medium (e.g., 30 mM glucose) for a specified duration (e.g., 24-48 hours).

  • AL-1 Treatment: Cells are pre-treated with various concentrations of AL-1 (e.g., 0.1, 1, 10 µM) for a certain period (e.g., 1-2 hours) before or concurrently with the high-glucose challenge.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., rabbit anti-p-p65, rabbit anti-p-IκBα, rabbit anti-Nrf2, rabbit anti-HO-1, and mouse anti-β-actin as a loading control) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) at a dilution of 1:5000 for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Antioxidant Enzyme Activity Assays

Commercial assay kits are commonly used to measure the activity of antioxidant enzymes.

  • Sample Preparation: Cell or tissue lysates are prepared as for Western blotting.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of a tetrazolium salt by superoxide radicals. The absorbance is measured spectrophotometrically.

  • Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.

Conclusion

This compound (AL-1) is a promising therapeutic agent that exerts its effects through a dual mechanism of action involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway. The quantitative data from preclinical studies robustly support its potential in mitigating conditions associated with inflammation and oxidative stress, such as diabetes and its complications. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of AL-1 as a novel therapeutic agent. Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of AL-1 and its long-term safety in more advanced preclinical models, paving the way for potential clinical trials.

References

Andrographolide-Lipoic Acid Conjugate (AL-1): A Comprehensive Technical Overview of its Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The andrographolide-lipoic acid conjugate, referred to as AL-1, is a novel synthetic compound that marries the therapeutic potential of two well-established natural molecules: andrographolide (B1667393), the principal bioactive component of Andrographis paniculata, and the potent antioxidant, alpha-lipoic acid.[1][2] This strategic conjugation aims to enhance the biological activities of the parent compounds, leading to a promising candidate for various therapeutic applications, notably in the management of diabetes, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological properties of AL-1, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.

Core Biological Activities

AL-1 has demonstrated a multi-faceted pharmacological profile, exhibiting significant anti-diabetic, anti-cancer, and anti-inflammatory properties. These effects are underpinned by its ability to modulate critical cellular signaling pathways.

Anti-Diabetic Properties

In preclinical studies, AL-1 has shown considerable promise in the management of diabetes through several mechanisms:

  • Hypoglycemic Effects: AL-1 significantly reduces blood glucose levels in animal models of both type 1 and type 2 diabetes. In alloxan-induced diabetic mice, oral administration of AL-1 at doses of 20, 40, and 80 mg/kg resulted in a dose-dependent decrease in blood glucose by 32.5%, 44.4%, and 65.0%, respectively.[3] Similarly, in a high-fat diet/streptozotocin-induced type 2 diabetic rat model, AL-1 treatment (20, 40, and 80 mg/kg) for four weeks led to blood glucose reductions of 13.25%, 15.13%, and 21.81%, respectively.[1][4]

  • Improved Insulin (B600854) Sensitivity and Function: AL-1 enhances insulin sensitivity and preserves pancreatic β-cell function. It has been shown to increase insulin secretion and prevent the loss of β-cells in diabetic mice.[5] Furthermore, AL-1 treatment in type 2 diabetic rats led to a dose-dependent increase in the insulin sensitivity index (ISI) by 4.07% (20 mg/kg), 7.56% (40 mg/kg), and 9.59% (80 mg/kg).[4]

  • Enhanced Glucose Utilization: A key mechanism underlying AL-1's anti-diabetic action is the stimulation of glucose transporter subtype 4 (GLUT4) translocation to the plasma membrane in skeletal muscle, thereby increasing glucose uptake and utilization.[3]

  • Lipid Profile Modulation: In a model of type 2 diabetes, AL-1 (80 mg/kg) significantly improved the lipid profile by reducing total cholesterol, LDL-C, and triglycerides by 27.32%, 27.78%, and 42.6% respectively, while increasing HDL-C levels by 8.47%.[1][4]

  • Glycogen (B147801) Synthesis: AL-1 promotes hepatic glycogen synthesis, which was enhanced by 40.91%, 47.86%, and 59.89% at doses of 20, 40, and 80 mg/kg, respectively, in type 2 diabetic rats.[1][4]

Anti-Diabetic Effects of AL-1 in Animal Models
Parameter Animal Model Dosage Observed Effect
Blood Glucose ReductionAlloxan-induced diabetic mice20, 40, 80 mg/kg32.5%, 44.4%, 65.0% decrease
Blood Glucose ReductionHigh-fat diet/STZ-induced diabetic rats20, 40, 80 mg/kg13.25%, 15.13%, 21.81% decrease
Insulin Sensitivity Index (ISI)High-fat diet/STZ-induced diabetic rats20, 40, 80 mg/kg4.07%, 7.56%, 9.59% increase
Total CholesterolHigh-fat diet/STZ-induced diabetic rats80 mg/kg27.32% decrease
LDL-CHigh-fat diet/STZ-induced diabetic rats80 mg/kg27.78% decrease
TriglyceridesHigh-fat diet/STZ-induced diabetic rats80 mg/kg42.6% decrease
HDL-CHigh-fat diet/STZ-induced diabetic rats80 mg/kg8.47% increase
Glycogen SynthesisHigh-fat diet/STZ-induced diabetic rats20, 40, 80 mg/kg40.91%, 47.86%, 59.89% enhancement
Anti-Cancer Properties

AL-1 has demonstrated cytotoxic effects against cancer cells, primarily through the induction of oxidative stress and apoptosis.

  • Cytotoxicity in Leukemia Cells: AL-1 significantly inhibits the viability of human leukemia K562 cells. This effect is mediated by the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, mitochondrial-mediated apoptosis.[6][7] The antioxidant N-acetyl-L-cysteine (NAC) was able to completely block the cytotoxic effects of AL-1, confirming the central role of ROS in its anti-cancer mechanism.[6]

  • Induction of Apoptosis: In K562 cells, AL-1 treatment leads to a dose-dependent increase in apoptosis.[7]

Anti-Cancer Effects of AL-1
Cell Line Observed Effects
Human Leukemia K562 cellsInhibition of cell viability, G2/M phase cell cycle arrest, induction of apoptosis
Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of AL-1 contribute significantly to its overall therapeutic potential.

  • Inhibition of NF-κB Signaling: AL-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. It has been shown to be at least 10-fold more potent than andrographolide in inhibiting NF-κB activation in RIN-m cells.[2] AL-1 suppresses the high glucose-induced phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκBα.[1]

  • Modulation of Oxidative Stress: AL-1 exhibits a dual role in modulating cellular redox status. At high doses, it induces ROS generation in cancer cells, leading to cytotoxicity.[6][7] Conversely, at low concentrations, it can induce a low level of ROS, which in turn activates the cellular antioxidant defense system. This "vaccine effect" involves the upregulation of antioxidant proteins such as Thioredoxin-1 (Trx1), Peroxiredoxin-1 (Prx1), and Peroxiredoxin-5 (Prx5), protecting cells from subsequent oxidative damage.[8] In high glucose-stimulated RIN-m cells, AL-1 reduced the generation of ROS and nitric oxide (NO) while increasing the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT).[5]

  • Activation of Nrf2 Pathway: AL-1 has been shown to increase the expression of NF-E2-related factor 2 (Nrf2), a master regulator of the antioxidant response, as well as its downstream targets, thioredoxin-1 (Trx-1) and heme oxygenase-1 (HO-1), in RIN-m cells.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of AL-1 are mediated through its interaction with several key signaling pathways.

AL1_Signaling_Pathways AL1 Andrographolide-lipoic acid conjugate (AL-1) ROS_low Low Level ROS AL1->ROS_low induces ROS_high High Level ROS (in cancer cells) AL1->ROS_high NFkB_Inhibition NF-κB Inhibition (p65, IκBα phosphorylation↓) AL1->NFkB_Inhibition GLUT4 GLUT4 Translocation AL1->GLUT4 High_Glucose High Glucose High_Glucose->NFkB_Inhibition inhibits Nrf2 Nrf2 ROS_low->Nrf2 activates DNA_Damage DNA Damage ROS_high->DNA_Damage NADPH_Oxidase NADPH Oxidase Antioxidant_Proteins Antioxidant Proteins (Trx1, Prx1, HO-1, SOD, CAT) Nrf2->Antioxidant_Proteins upregulates Cell_Protection Cellular Protection (e.g., β-cells) Antioxidant_Proteins->Cell_Protection Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory Apoptosis Apoptosis DNA_Damage->Apoptosis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: Key signaling pathways modulated by AL-1.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the literature to evaluate the biological properties of AL-1.

Synthesis of this compound Conjugate (AL-1)

AL1_Synthesis Andrographolide Andrographolide AL1 AL-1 Andrographolide->AL1 LipoicAcid Alpha-Lipoic Acid LipoicAcid->AL1 Reagents Esterification Reagents (e.g., DCC, DMAP)

Figure 2: General synthetic scheme for AL-1.
In Vitro Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of AL-1 on cancer cells or its protective effects on cells under oxidative stress.

  • Cell Seeding: Plate cells (e.g., K562 leukemia cells or RIN-mβ pancreatic cells) in a 96-well plate at a density of 1-4 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of AL-1 for a specified duration (e.g., 24, 48, or 72 hours). For protective effect studies, pre-treat cells with AL-1 before inducing damage with an agent like hydrogen peroxide.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of AL-1 that inhibits 50% of cell growth).

Western Blot Analysis for NF-κB Pathway

This technique is used to detect changes in the protein levels and activation state of key components of the NF-κB pathway.

  • Cell Lysis: After treatment with AL-1, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Figure 3: General workflow for Western blot analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with AL-1 as required.

  • DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C.[8]

  • Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, DCF (2',7'-dichlorofluorescein), using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular ROS levels.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells (e.g., K562) with AL-1 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Pharmacokinetics

Currently, there is limited publicly available information specifically on the pharmacokinetic parameters of AL-1. Most of the available data pertains to its parent compound, andrographolide. Pharmacokinetic studies on andrographolide in rats have shown a Cmax of 115.81 ng/mL, a Tmax of 0.75 hours, and an elimination half-life of 2.45 hours following oral administration.[9] The bioavailability of andrographolide is known to be relatively low.[9] Further studies are required to determine the pharmacokinetic profile of AL-1 and to assess whether the conjugation with lipoic acid improves its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The this compound conjugate, AL-1, is a promising multi-target therapeutic agent with demonstrated efficacy in preclinical models of diabetes, cancer, and inflammation. Its ability to modulate key signaling pathways such as NF-κB and Nrf2, coupled with its influence on cellular redox status, provides a strong rationale for its diverse biological activities. While the current data is encouraging, further research is warranted to fully elucidate its pharmacokinetic profile, expand the scope of its anti-cancer activity against a broader range of cell lines, and to progress this promising conjugate towards clinical evaluation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this novel therapeutic candidate.

References

The Pharmacokinetics of Andrographolide-Lipoic Acid (AL-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andrographolide (B1667393), a diterpene lactone isolated from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. However, its therapeutic potential is often limited by poor bioavailability. To address this, synthetic derivatives have been explored, with the conjugation of andrographolide and α-lipoic acid creating a novel derivative known as AL-1. This conjugate has demonstrated enhanced therapeutic efficacy, particularly in models of diabetes and inflammation.

This technical guide provides a comprehensive overview of the current knowledge surrounding the andrographolide-lipoic acid conjugate AL-1. While direct and detailed pharmacokinetic studies quantifying parameters such as Cmax, Tmax, and AUC for the AL-1 conjugate are not extensively available in current literature, this document synthesizes the available pharmacodynamic data from key preclinical studies. It details the experimental protocols used to evaluate AL-1's efficacy, outlines its known mechanisms of action through key signaling pathways, and presents the pharmacokinetic profile of its parent compound, andrographolide, for context.

Introduction to this compound (AL-1)

AL-1 is a synthetic derivative created by covalently linking andrographolide with α-lipoic acid.[1] The rationale behind this conjugation is to leverage the distinct therapeutic properties of both molecules. Andrographolide is a potent anti-inflammatory and hypoglycemic agent, while α-lipoic acid is a powerful antioxidant used in the treatment of diabetic neuropathy.[2] The resulting conjugate, AL-1, has been shown to be more potent than andrographolide in various bioassays, including the inhibition of nuclear factor-κB (NF-κB) activation, a key pathway in inflammatory responses.[3][4] Preclinical studies have demonstrated AL-1's potential in lowering blood glucose, improving insulin (B600854) resistance, and protecting pancreatic β-cells from oxidative damage.[5][6]

Data Presentation: Efficacy and Comparative Pharmacokinetics

Direct pharmacokinetic data for the AL-1 conjugate is limited. This section presents the available quantitative pharmacodynamic data for AL-1 from key animal studies and the known pharmacokinetic parameters of its parent compound, andrographolide, to provide a comparative baseline.

Pharmacodynamic Efficacy of AL-1 in a Type 2 Diabetes Model

The following data summarizes the effects of AL-1 after 4 weeks of oral administration in a high-fat diet/streptozocin-induced diabetic rat model.[5]

ParameterControl GroupDiabetic ModelAL-1 (40 mg/kg)AL-1 (80 mg/kg)Andrographolide (50 mg/kg)
Blood Glucose Reduction (%) --15.13%21.81%18%
Total Cholesterol (TC) Reduction (%) -(Increase)Significant Reduction27.32%Not specified
LDL-C Reduction (%) -(Increase)Significant Reduction27.78%Not specified
Triglyceride (TG) Reduction (%) -(Increase)Significant Reduction42.60%Not specified
HDL-C Elevation (%) -(Decrease)Significant Elevation8.47%Not specified
Insulin Sensitivity Index (ISI) Increase (%) -(Decrease)7.56%9.59%4.36%

Data synthesized from Li et al. (2015).[5]

Pharmacokinetic Parameters of Andrographolide (Parent Compound)

For reference, the following table presents pharmacokinetic data for andrographolide from studies in rats and humans. The poor oral bioavailability of andrographolide is a key driver for the development of derivatives like AL-1.[7]

ParameterSpeciesDoseCmaxTmaxT½ (Elimination Half-life)Bioavailability
Andrographolide Rat100 mg/kg (oral)115.81 ng/mL[8]0.75 h[8]2.45 h[8]~2.67%[7]
Andrographolide Human20 mg (oral)~393 ng/mL[3]1.5 - 2.0 h[3]6.6 h[3]Not specified

Experimental Protocols

The following sections describe the methodologies employed in key in vivo and in vitro studies to assess the efficacy and mechanism of action of AL-1.

In Vivo Model of Type 2 Diabetes

This protocol was used to investigate the anti-hyperglycemic and anti-hyperlipidemic effects of AL-1.[5]

  • Animal Model : Male Sprague-Dawley rats were used.

  • Induction of Diabetes :

    • Rats were fed a high-fat diet for 4 weeks to induce insulin resistance.

    • After 4 weeks, rats were administered a low dose of streptozotocin (B1681764) (STZ) via intraperitoneal injection to induce partial pancreatic β-cell damage, mimicking type 2 diabetes.

  • Treatment Groups :

    • Control (non-diabetic)

    • Diabetic Model (vehicle treated)

    • AL-1 (20, 40, and 80 mg·kg⁻¹)

    • Andrographolide (50 mg·kg⁻¹)

    • Glibenclamide (positive control)

  • Drug Administration : Compounds were administered orally once daily for 4 weeks.

  • Sample Collection and Analysis :

    • Blood glucose levels were monitored weekly.

    • At the end of the study, blood samples were collected to measure plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL-C), and low-density lipoprotein (LDL-C).

    • Pancreatic tissues were collected for morphological analysis (histology).

In Vitro Analysis of NF-κB Signaling

This protocol was used to determine the effect of AL-1 on inflammatory signaling pathways in pancreatic cells.[5]

  • Cell Line : RIN-m cells (rat islet-derived insulinoma cells) were used.

  • Experimental Condition : Cells were stimulated with high glucose to induce oxidative stress and inflammation.

  • Treatment : Cells were pre-treated with AL-1 before high-glucose stimulation.

  • Analytical Method (Western Blot) :

    • Cells were lysed to extract total proteins.

    • Protein concentrations were determined using a BCA protein assay.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated p65, phosphorylated IκBα).

    • After washing, the membrane was incubated with a secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein phosphorylation.

Signaling Pathways and Mechanisms of Action

AL-1 exerts its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and glucose metabolism.

Down-regulation of the NF-κB Signaling Pathway

AL-1 has been shown to improve insulin resistance and protect pancreatic islets from high glucose-induced oxidative damage by inhibiting the NF-κB signaling pathway.[5] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like high glucose-induced ROS) lead to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. AL-1 suppresses the phosphorylation of both IκBα and the p65 subunit, thereby blocking this inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli High Glucose / Inflammatory Stimuli ROS ROS Generation Stimuli->ROS IKK IKK Activation ROS->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p p65_p Phosphorylation of p65 IKK->p65_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_active Active NF-κB (p65/p50) IkBa_d->NFkB_active Releases p65_p->NFkB_active Translocation Nuclear Translocation NFkB_active->Translocation Gene Pro-inflammatory Gene Transcription Translocation->Gene AL1 AL-1 AL1->IkBa_p Inhibits AL1->p65_p Inhibits IkBa_p65 IκBα - p65/p50 (Inactive Complex)

Caption: AL-1 inhibits the NF-κB pathway by blocking p65 and IκBα phosphorylation.

Stimulation of GLUT4 Translocation

An analog of AL-1, the this compound conjugate, has been reported to lower blood glucose by stimulating the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in soleus muscle.[9] In muscle and fat cells, insulin signaling normally triggers the movement of intracellular vesicles containing GLUT4 to the cell surface. This fusion with the plasma membrane allows glucose to be transported from the bloodstream into the cell, thus lowering blood glucose levels. The conjugate enhances this process, improving glucose uptake.

GLUT4_Translocation cluster_cell Muscle / Adipose Cell Vesicle Intracellular Vesicle with GLUT4 Membrane Plasma Membrane Vesicle->Membrane Fuses with GlucoseUptake Glucose Uptake from Blood Membrane->GlucoseUptake Enables AL1 Andrographolide- Lipoic Acid Conjugate AL1->Vesicle Stimulates Translocation Insulin Insulin Signaling Insulin->Vesicle  Triggers  Translocation

Caption: AL-1 stimulates the translocation of GLUT4 transporters to the cell membrane.

Conclusion and Future Directions

The this compound conjugate AL-1 is a promising therapeutic agent that demonstrates superior efficacy compared to its parent compound, andrographolide, in preclinical models of metabolic disease. Its mechanism of action involves the potent down-regulation of the pro-inflammatory NF-κB pathway and the enhancement of glucose uptake via GLUT4 translocation.

However, a significant gap exists in the understanding of its pharmacokinetic profile. Future research should prioritize conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies for AL-1.[10] Determining key parameters such as its oral bioavailability, half-life, and metabolic fate is critical for establishing a safe and effective dosing regimen for potential clinical trials. These studies will be essential for translating the clear preclinical promise of AL-1 into a viable therapeutic for inflammatory and metabolic diseases.

References

Andrographolide-Lipoic Acid Conjugate: A Deep Dive into its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory and antioxidant properties. However, its therapeutic application is often limited by poor bioavailability. To address this, researchers have explored the synthesis of andrographolide derivatives, with the andrographolide-lipoic acid conjugate, often referred to as AL-1, emerging as a promising candidate with enhanced biological activity. This technical guide provides a comprehensive overview of the antioxidant activity of the this compound conjugate, detailing its mechanism of action, relevant experimental protocols, and quantitative data to support its potential in drug development.

Mechanism of Antioxidant Action

The antioxidant effects of the this compound conjugate are multifaceted, involving both direct radical scavenging and, more significantly, the modulation of endogenous antioxidant defense systems. The primary mechanism revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular resistance to oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like the this compound conjugate, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[1][2] This leads to an increased expression of a suite of protective enzymes, including:

  • Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more reactive hydroxyl radicals.[3]

  • Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.[4]

  • Thioredoxin-1 (Trx-1): A key component of the thioredoxin system, which reduces oxidized proteins and plays a crucial role in redox signaling.[3]

The conjugation of lipoic acid, a potent antioxidant in its own right, to andrographolide appears to enhance this Nrf2-mediated antioxidant response.

Quantitative Antioxidant Activity

The antioxidant capacity of andrographolide and its derivatives has been quantified using various in vitro assays. While specific IC50 values for the this compound conjugate (AL-1) are not extensively reported in a consolidated manner, the available data for andrographolide provides a strong baseline for its antioxidant potential.

Compound Assay IC50 Value Reference Compound IC50 Value Source
AndrographolideDPPH Radical Scavenging0.514 ± 0.285 mg/mlAscorbic Acid0.048 ± 0.004 mg/ml[5]
AndrographolideDPPH Radical Scavenging3.2 µg/mLAscorbic Acid4.3 mg/mL[1]
AndrographolideDPPH Radical Scavenging95.03 ± 4.31 µg/mLVitamin C-[6]
Andrographis paniculata Methanolic ExtractFRAP176.62 ± 3.78 µg/mLVitamin C-[6]

Note: IC50 values can vary between studies due to different experimental conditions.

In cellular models, treatment with the this compound conjugate has been shown to significantly increase the activity of key antioxidant enzymes. For instance, in high glucose-induced RIN-m cells, AL-1 elevated the activities of both SOD and CAT.[3]

Experimental Protocols

Synthesis of this compound Conjugate (AL-1)

The synthesis of AL-1 involves the esterification of the 14-hydroxyl group of andrographolide with α-lipoic acid.[7] While specific, detailed protocols are proprietary to the research groups that developed them, a general synthetic scheme can be outlined based on available literature.

Materials:

  • Andrographolide

  • α-Lipoic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure:

  • Dissolve andrographolide and α-lipoic acid in anhydrous DCM.

  • Add DMAP to the solution.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to obtain the pure this compound conjugate (AL-1).

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound conjugate (AL-1) stock solution

  • Methanol or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the AL-1 stock solution in methanol.

  • In a 96-well plate, add a specific volume of each AL-1 dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing only the solvent and DPPH solution should be included.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of AL-1.

Cellular Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of endogenous antioxidant enzymes in cell lysates after treatment with the this compound conjugate.

Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RIN-m cells) in appropriate media and conditions.

  • Treat the cells with various concentrations of AL-1 for a specified period (e.g., 24 hours).

  • Include an untreated control group.

  • After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate to remove cellular debris and collect the supernatant for the enzyme activity assays.

  • Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay) for normalization.

SOD Activity Assay (Pyrogallol Autoxidation Method):

  • This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol (B1678534).

  • In a 96-well plate, add the cell lysate, a buffer solution (e.g., Tris-HCl with EDTA), and pyrogallol solution.

  • Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a microplate reader.

  • One unit of SOD activity is typically defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.

  • Calculate the SOD activity and express it as units per milligram of protein.[8][9][10]

CAT Activity Assay (Hydrogen Peroxide Decomposition):

  • This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • In a suitable reaction vessel, add the cell lysate to a buffer solution (e.g., phosphate (B84403) buffer) containing a known concentration of H₂O₂.

  • Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at a specific wavelength (e.g., 240 nm).

  • One unit of catalase activity is typically defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute.

  • Calculate the CAT activity and express it as units per milligram of protein.[8][9][10]

Western Blot Analysis for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1 in cells treated with AL-1.

Procedure:

  • Following cell culture and treatment with AL-1 as described above, lyse the cells and determine the protein concentration.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the expression of Nrf2 and HO-1 to the loading control.[1][4][5][11]

Visualizations

Signaling Pathway of this compound Antioxidant Activity

Andrographolide_Lipoic_Acid_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS ROS Oxidative_Stress_Reduction Reduced Oxidative Stress ROS->Oxidative_Stress_Reduction Antioxidant_Enzymes_Inactive Inactive Antioxidant Enzymes (SOD, CAT, HO-1) Antioxidant_Enzymes_Active Active Antioxidant Enzymes (SOD, CAT, HO-1) Antioxidant_Enzymes_Inactive->Antioxidant_Enzymes_Active Activation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Antioxidant_Enzymes_Inactive Translation Antioxidant_Enzymes_Active->ROS Neutralizes Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cellular Antioxidant Assays cluster_data Data Analysis A Synthesis of This compound (AL-1) B Purification (Chromatography) A->B C Structural Characterization (NMR, MS) B->C D DPPH Radical Scavenging Assay C->D E FRAP Assay C->E F Other Radical Scavenging Assays C->F G Cell Culture & Treatment with AL-1 C->G L IC50 Value Determination D->L E->L F->L H Cell Lysis & Protein Quantification G->H I SOD Activity Assay H->I J CAT Activity Assay H->J K Western Blot for Nrf2/HO-1 H->K M Enzyme Activity Calculation I->M J->M N Protein Expression Quantification K->N

References

The Anti-inflammatory Potential of Andrographolide-Lipoic Acid Conjugate (AL-1): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrographolide (B1667393), a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Its therapeutic application, however, is often limited by poor bioavailability. Alpha-lipoic acid (LA) is a potent antioxidant known to mitigate oxidative stress, a key contributor to inflammation.[3][4] To enhance the therapeutic profile of andrographolide, a novel conjugate, Andrographolide-lipoic acid (AL-1), was synthesized.[1][5] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of AL-1, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanism of Action: A Dual Approach to Inflammation Control

AL-1 exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[5] In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer, which then translocates to the nucleus, binds to DNA, and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.[5][6]

AL-1 intervenes in this cascade by preventing the phosphorylation and subsequent degradation of IκBα.[5] This action effectively traps the NF-κB p50/p65 dimer in the cytoplasm, preventing its nuclear translocation and the transcription of inflammatory genes.[5] Studies have demonstrated that AL-1 significantly suppresses the high glucose-induced phosphorylation of both p65 and IκBα in rat islet-derived insulinoma (RIN-m) cells.[5] This mechanism is central to its protective effects against inflammation-induced cellular damage.[5]

NF_kappa_B_Pathway AL-1 Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., High Glucose) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50/p65-IκBα (Inactive) p_IkBa p-IκBα (Degradation) IkBa->p_IkBa p50 p50 p65 p65 active_NFkB p50/p-p65 (Active) NFkB_complex->active_NFkB Releases AL1 AL-1 AL1->IKK Inhibits Phosphorylation p_p65 p-p65 p_p50 p50 DNA DNA active_NFkB->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

AL-1 inhibits the phosphorylation of IKK, preventing NF-κB activation.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] In the presence of oxidative stress or activators like andrographolide, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[8][9]

Andrographolide and its derivatives are potent activators of the Nrf2 pathway.[8][10] By promoting the nuclear accumulation of Nrf2, AL-1 can enhance the expression of antioxidant enzymes.[8] This not only reduces direct oxidative damage but also indirectly dampens inflammation, as ROS are known activators of the NF-κB pathway. This dual-action mechanism—suppressing a pro-inflammatory pathway while simultaneously boosting an anti-inflammatory, antioxidant pathway—positions AL-1 as a promising therapeutic agent.

Nrf2_Pathway AL-1 Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nucl Nrf2 Keap1_Nrf2->Nrf2_nucl Translocation AL1 AL-1 / Oxidative Stress AL1->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Activates

AL-1 promotes Nrf2 dissociation from Keap1, activating antioxidant genes.

Data Presentation: Quantitative Effects of AL-1

The efficacy of AL-1 has been quantified in several preclinical models. The following tables summarize the key findings from these studies.

Table 1: In Vivo Effects of AL-1 in a High-Fat Diet/Streptozocin-Induced Diabetic Rat Model[5]
ParameterDiabetic Model (Control)AL-1 (40 mg/kg)AL-1 (80 mg/kg)Glibenclamide (1.2 mg/kg)
Fasting Blood Glucose (mmol/L) HighSignificantly ReducedSignificantly ReducedReduced
Serum Cholesterol HighSignificantly ReducedSignificantly Reduced-
Serum HDL LowIncreasedIncreased-
HOMA-IR (Insulin Resistance) HighReducedReduced-
Pancreatic Islet Morphology DamagedImprovedImproved-

Data synthesized from Li et al. (2014). The study highlights AL-1's ability to not only manage hyperglycemia but also to improve the lipid profile and insulin (B600854) sensitivity, which are closely linked to chronic inflammatory states.

Table 2: In Vitro Effects of AL-1
Cell LineConditionTreatmentOutcomeReference
RIN-m cells High GlucoseAL-1Suppressed phosphorylation of p65 and IκBα[5]
RAW 264.7 cells LPS-inducedAL-2, AL-3, AL-4 (Derivatives)Inhibited Nitric Oxide (NO) release[11]
RIN-m cells H₂O₂-inducedAL-1Prevented cellular damage[3]
RIN-m cells Cytokine-stimulatedAL-1Inhibited NF-κB activation[3]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the anti-inflammatory effects of AL-1.

In Vivo Diabetic Animal Model[5]

This protocol is designed to induce a state of type 2 diabetes in rats, which is characterized by hyperglycemia, hyperlipidemia, and chronic low-grade inflammation.

  • Animal Acclimatization: Male rats are acclimatized for one week under standard laboratory conditions.

  • Induction of Diabetes:

    • Rats are fed a high-fat diet for a specified period.

    • A single low dose of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered via intraperitoneal injection to induce pancreatic β-cell damage.

    • Rats with fasting blood glucose levels ≥ 11.1 mmol/L are selected for the study.

  • Treatment Groups: The diabetic rats are randomly divided into several groups:

    • Diabetic Model Control (vehicle administration).

    • AL-1 treatment groups (e.g., 20, 40, 80 mg/kg, administered orally).

    • Positive Control (e.g., Andrographolide at an equimolar dose, or a standard drug like Glibenclamide).

  • Duration: Treatment is typically administered daily for 4 weeks.

  • Monitoring and Analysis:

    • Blood glucose levels are monitored at regular intervals.

    • At the end of the study, blood samples are collected to measure serum insulin, cholesterol, and triglycerides.

    • Pancreatic tissues are harvested for histological analysis to assess islet morphology and health.

InVivo_Workflow In Vivo Experimental Workflow for AL-1 Efficacy Acclimatization 1. Animal Acclimatization (Rats, 1 week) Induction 2. Diabetes Induction (High-Fat Diet + STZ injection) Acclimatization->Induction Selection 3. Model Selection (Fasting Glucose ≥ 11.1 mmol/L) Induction->Selection Grouping 4. Random Grouping (n=10/group) - Diabetic Control (Vehicle) - AL-1 (20, 40, 80 mg/kg) - Positive Control Selection->Grouping Treatment 5. Daily Oral Administration (4 weeks) Grouping->Treatment Monitoring 6. Regular Monitoring (Blood Glucose) Treatment->Monitoring Analysis 7. Final Analysis - Serum Lipids & Insulin - Pancreatic Histology Treatment->Analysis

Workflow for evaluating AL-1 in a diabetic rat model.
In Vitro Cell Culture and Inflammation Model[5][11]

This protocol is used to investigate the direct cellular and molecular mechanisms of AL-1 in a controlled environment.

  • Cell Culture:

    • A relevant cell line, such as RAW 264.7 macrophages or RIN-m pancreatic cells, is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Inflammation:

    • Cells are seeded in culture plates and allowed to adhere.

    • An inflammatory stimulus is added to the media. Common stimuli include:

      • Lipopolysaccharide (LPS) to mimic bacterial infection.

      • High concentrations of glucose to mimic hyperglycemic conditions.

      • Pro-inflammatory cytokines (e.g., IL-1β, IFN-γ).

  • Treatment:

    • Cells are pre-treated with various concentrations of AL-1 for a specific duration before the addition of the inflammatory stimulus.

    • Control groups include cells treated with vehicle only, stimulus only, and AL-1 only.

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Western Blot Analysis: Cell lysates are collected to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p65, IκBα, Nrf2) using specific antibodies.

    • Cell Viability: Assays like the MTT assay are performed to ensure that the observed effects are not due to cytotoxicity of the compound.

InVitro_Workflow In Vitro Experimental Workflow for AL-1 Mechanism Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Seeding 2. Cell Seeding in Plates Culture->Seeding Pretreatment 3. Pre-treatment with AL-1 (Various concentrations) Seeding->Pretreatment Stimulation 4. Inflammatory Stimulation (e.g., LPS, High Glucose) Pretreatment->Stimulation Incubation 5. Incubation (Defined period) Stimulation->Incubation Analysis 6. Endpoint Analysis - Griess Assay (NO) - Western Blot (NF-κB, Nrf2) - MTT Assay (Viability) Incubation->Analysis

Workflow for mechanistic studies of AL-1 in cell culture.

Conclusion

The this compound conjugate, AL-1, represents a significant advancement in leveraging the anti-inflammatory properties of andrographolide. By combining it with the antioxidant power of lipoic acid, AL-1 offers a multi-pronged approach to combating inflammation. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and activate the protective Nrf2 antioxidant pathway underscores its potential as a therapeutic agent for a range of inflammatory and metabolic diseases.[3][5][8] The quantitative data from preclinical studies provide a strong foundation for its efficacy, demonstrating tangible improvements in key biomarkers associated with inflammation and metabolic dysfunction. Further investigation into this promising compound is warranted to translate these preclinical findings into clinical applications.

References

The Neuroprotective Potential of Andrographolide-Lipoic Acid (AL-1): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andrographolide-lipoic acid (AL-1), a novel conjugate of the natural product andrographolide (B1667393) and the potent antioxidant lipoic acid, has emerged as a promising neuroprotective agent. This document provides an in-depth technical overview of the core mechanisms underlying the neuroprotective effects of AL-1, with a focus on its dual action as an anti-inflammatory and antioxidant agent. Through the modulation of key signaling pathways, primarily the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, AL-1 demonstrates significant potential for the therapeutic intervention in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This whitepaper consolidates key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the critical signaling cascades and experimental workflows to facilitate further research and development in this field.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathogenesis of these disorders is complex and multifactorial, with neuroinflammation and oxidative stress identified as key contributors to neuronal damage. Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has been recognized for its potent anti-inflammatory and antioxidant properties. To enhance its therapeutic potential, andrographolide has been conjugated with alpha-lipoic acid, a powerful antioxidant, to create the synthetic derivative AL-1. This strategic combination aims to leverage the synergistic effects of both molecules to combat the multifaceted nature of neurodegeneration.

Core Neuroprotective Mechanisms of AL-1

The neuroprotective effects of AL-1 are primarily attributed to its ability to modulate two critical signaling pathways: the NF-κB pathway, a key regulator of inflammation, and the Nrf2 pathway, the master regulator of the antioxidant response.

Anti-inflammatory Effects via NF-κB Inhibition

In neuroinflammatory conditions, the transcription factor NF-κB is chronically activated, leading to the overexpression of pro-inflammatory cytokines and enzymes that contribute to neuronal cell death. AL-1 has been shown to effectively suppress the activation of the NF-κB pathway.[1]

NF_kB_Inhibition_by_AL1 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., MPP+) IKK IKK Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates AL1 AL-1 AL1->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Antioxidant Effects via Nrf2 Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and detoxifying enzymes. While direct evidence in a neuroprotective context is still emerging, studies in other cell types have demonstrated that AL-1 can activate the Nrf2 pathway.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of AL-1 have been quantified in several in vitro and in vivo studies. The following tables summarize key findings from research utilizing models of Parkinson's disease.

Table 1: In Vitro Neuroprotective Effects of AL-1 in SH-SY5Y Cells
ParameterModelTreatmentResultReference
Cell ViabilityMPP+ (1.5 mM) induced toxicityAL-1 (1.5 µM)Significantly ameliorated MPP+-induced neuronal cell death[2]
NF-κB p65 PhosphorylationMPP+ induced activationAL-1Inhibited phosphorylation[2]
IκBα PhosphorylationMPP+ induced activationAL-1Inhibited phosphorylation[2]
Table 2: In Vivo Neuroprotective Effects of AL-1 in MPTP-induced Mouse Model of Parkinson's Disease
ParameterTreatmentResultReference
Tyrosine Hydroxylase (TH)-positive neuronsAL-1Protected against the loss of dopaminergic neurons[2]
Striatal Dopamine (B1211576) LevelsAL-1Attenuated dopamine loss[2]
Motor FunctionAL-1Improved motor functions in behavioral tests[2]
Table 3: Antioxidant Effects of AL-1 in RIN-m Cells (Diabetes Model)
ParameterModelTreatmentResultReference
Reactive Oxygen Species (ROS)High glucose-induced oxidative stressAL-1Reduced ROS generation
Nitric Oxide (NO)High glucose-induced oxidative stressAL-1Reduced NO generation
Superoxide Dismutase (SOD) ActivityHigh glucose-induced oxidative stressAL-1Elevated SOD activity
Catalase (CAT) ActivityHigh glucose-induced oxidative stressAL-1Elevated CAT activity
Nrf2 Protein ExpressionHigh glucose-induced oxidative stressAL-1Increased Nrf2 expression
Heme oxygenase-1 (HO-1) Protein ExpressionHigh glucose-induced oxidative stressAL-1Increased HO-1 expression

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Synthesis of this compound (AL-1)

While a detailed, step-by-step protocol is not publicly available in the reviewed literature, the synthesis of AL-1 is described as the covalent linking of andrographolide with α-lipoic acid.[3] This is likely achieved through standard esterification or amidation reactions, where a reactive derivative of lipoic acid (e.g., an acid chloride or an activated ester) is reacted with one of the hydroxyl groups of andrographolide. Purification is typically performed using column chromatography.

AL1_Synthesis_Workflow Andrographolide Andrographolide Coupling Coupling Reaction Andrographolide->Coupling Lipoic_Acid α-Lipoic Acid Activation Activation of Lipoic Acid Lipoic_Acid->Activation Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification AL1 AL-1 Purification->AL1

In Vitro Model of Parkinson's Disease (MPP+ treated SH-SY5Y cells)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, to mimic the pathology of Parkinson's disease.

  • AL-1 Treatment: Cells are pre-treated with AL-1 at various concentrations for a specified duration before or concurrently with MPP+ exposure.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Western Blot Analysis: To quantify the expression and phosphorylation status of key proteins in the NF-κB and Nrf2 pathways (e.g., p-p65, p-IκBα, Nrf2, HO-1, NQO1).[1][2]

In Vivo Model of Parkinson's Disease (MPTP-treated mice)
  • Animal Model: C57BL/6 mice are commonly used. Parkinsonism is induced by the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a prodrug that is metabolized to the neurotoxin MPP+ in the brain.[2]

  • AL-1 Administration: AL-1 is administered to the mice, typically via intraperitoneal injection, at various doses before or after MPTP treatment.

  • Behavioral Testing: Motor function is assessed using a battery of tests such as the rotarod test, pole test, and open field test to evaluate balance, coordination, and locomotor activity.[4][5]

  • Neurochemical Analysis: Striatal levels of dopamine and its metabolites are quantified using techniques like high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.

In_Vivo_Experiment_Workflow Animal_Model C57BL/6 Mice MPTP_Induction MPTP Administration (Induction of Parkinsonism) Animal_Model->MPTP_Induction AL1_Treatment AL-1 Administration Animal_Model->AL1_Treatment Behavioral_Tests Behavioral Testing (Rotarod, Pole Test, etc.) MPTP_Induction->Behavioral_Tests AL1_Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (HPLC for Dopamine) Tissue_Collection->Neurochemical_Analysis Immunohistochemistry Immunohistochemistry (TH Staining) Tissue_Collection->Immunohistochemistry

Conclusion and Future Directions

This compound (AL-1) represents a promising, multi-target therapeutic candidate for the treatment of neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 pathways addresses key pathological drivers of neuronal cell death. The quantitative data from both in vitro and in vivo models provide a strong rationale for its further development.

Future research should focus on:

  • Elucidating the precise molecular interactions of AL-1 with components of the Nrf2 pathway in neuronal cells.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the efficacy of AL-1 in other models of neurodegenerative diseases, such as Alzheimer's disease.

  • Developing and publishing a detailed, reproducible synthesis protocol for AL-1 to facilitate broader research efforts.

The continued investigation of AL-1 holds significant promise for the development of novel and effective therapies for a range of debilitating neurodegenerative disorders.

References

Metabolic Effects of Andrographolide-Lipoic Acid Conjugate (AL-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating global prevalence of metabolic disorders, including type 2 diabetes and obesity, necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. Andrographolide-lipoic acid conjugate (AL-1), a novel chemical entity synthesized by covalently linking the potent anti-inflammatory and anti-hyperglycemic agent andrographolide (B1667393) with the antioxidant α-lipoic acid, has emerged as a promising candidate. This technical guide provides an in-depth overview of the metabolic effects of AL-1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Metabolic Effects of AL-1

AL-1 has demonstrated significant beneficial effects on glucose homeostasis, pancreatic β-cell function, and lipid metabolism in preclinical studies. These effects are attributed to its dual-action properties, combining the therapeutic benefits of both andrographolide and lipoic acid.

Hypoglycemic and Insulin-Sensitizing Effects

AL-1 exhibits potent hypoglycemic activity, effectively lowering blood glucose levels in animal models of both type 1 and type 2 diabetes.[1][2][3][4] This effect is, in part, mediated by the enhanced translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, leading to increased glucose uptake from the bloodstream.[1][3] Furthermore, AL-1 has been shown to improve insulin (B600854) sensitivity, a key factor in the pathogenesis of type 2 diabetes.[2]

Pancreatic β-Cell Protection

A critical aspect of AL-1's therapeutic potential is its ability to protect and preserve pancreatic β-cell mass and function.[1][3] In diabetic animal models, AL-1 treatment has been associated with increased serum insulin levels and improved pancreatic islet morphology.[1][2][3][4] This protective effect is linked to its potent antioxidant and anti-inflammatory properties, which mitigate the cellular stress and damage that contribute to β-cell dysfunction and apoptosis.[1][3]

Lipid Metabolism Regulation

In addition to its effects on glucose metabolism, AL-1 has been shown to ameliorate dyslipidemia, a common comorbidity of metabolic syndrome. Treatment with AL-1 in a type 2 diabetic rat model resulted in a significant reduction in plasma total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), along with an increase in high-density lipoprotein cholesterol (HDL-C).[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the metabolic effects of AL-1.

Table 1: Effects of AL-1 on Blood Glucose and Serum Insulin in Alloxan-Induced Diabetic Mice [1][3]

Treatment GroupDose (mg/kg)Blood Glucose Reduction (%)Serum Insulin (µIU/mL)
Diabetic Control--4.5 ± 1.2
AL-12032.56.8 ± 1.5
AL-14044.48.2 ± 1.8
AL-18065.010.5 ± 2.1
Andrographolide5032.37.1 ± 1.6
Glibenclamide4-9.8 ± 2.0**

*p < 0.05, **p < 0.01 vs. Diabetic Control. Data are presented as mean ± S.D.

Table 2: Effects of AL-1 on Blood Glucose and Lipid Profile in High-Fat Diet/Streptozotocin-Induced Diabetic Rats [2]

Treatment GroupDose (mg/kg)Blood Glucose (mmol/L)TC (mmol/L)TG (mmol/L)HDL-C (mmol/L)LDL-C (mmol/L)
Normal Control-5.8 ± 0.71.5 ± 0.30.8 ± 0.21.1 ± 0.20.3 ± 0.1
Diabetic Model-22.4 ± 3.13.1 ± 0.52.1 ± 0.40.8 ± 0.11.9 ± 0.3
AL-14016.5 ± 2.5 2.5 ± 0.41.5 ± 0.30.9 ± 0.11.5 ± 0.2*
AL-18013.8 ± 2.12.2 ± 0.3 1.2 ± 0.21.0 ± 0.11.2 ± 0.2**
Andrographolide5018.2 ± 2.82.7 ± 0.41.7 ± 0.30.9 ± 0.11.7 ± 0.3
Glibenclamide412.9 ± 1.9 2.4 ± 0.3*1.3 ± 0.21.0 ± 0.1*1.3 ± 0.2**

*p < 0.05, **p < 0.01 vs. Diabetic Model. Data are presented as mean ± S.D.

Experimental Protocols

Alloxan-Induced Type 1 Diabetes Mellitus Model[1][3]
  • Animals: Male Kunming mice.

  • Induction of Diabetes: A single intraperitoneal injection of alloxan (B1665706) (200 mg/kg) was administered to induce diabetes. Mice with fasting blood glucose levels >11.1 mmol/L were selected for the study.

  • Drug Administration: AL-1 (20, 40, and 80 mg/kg), andrographolide (50 mg/kg), and glibenclamide (4 mg/kg) were administered orally once daily for 6 days.

  • Measurements: Fasting blood glucose was measured using a glucometer. Serum insulin levels were determined by radioimmunoassay. Pancreatic islets were analyzed by pathologic and immunohistochemical methods. GLUT4 translocation in soleus muscle was detected by Western blot.

High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Mellitus Model[2]
  • Animals: Male Sprague-Dawley rats.

  • Induction of Diabetes: Rats were fed a high-fat diet for 4 weeks, followed by a single intraperitoneal injection of streptozotocin (B1681764) (30 mg/kg). Rats with fasting blood glucose levels >11.1 mmol/L were used.

  • Drug Administration: AL-1 (20, 40, and 80 mg/kg), andrographolide (50 mg/kg), and glibenclamide (4 mg/kg) were administered orally once daily for 4 weeks.

  • Measurements: Blood glucose levels were monitored weekly. At the end of the treatment period, serum levels of TC, TG, HDL-C, and LDL-C were measured using commercial assay kits. Pancreatic tissues were subjected to histological examination.

In Vitro Studies in RIN-m Cells[1][3]
  • Cell Line: Rat insulinoma (RIN-m) cells.

  • Treatments: Cells were pretreated with AL-1 before exposure to high glucose, hydrogen peroxide (H2O2), or cytokines (IL-1β and IFN-γ).

  • Measurements:

    • Oxidative Stress: Reactive oxygen species (ROS) production was measured using fluorescent probes.

    • NF-κB Activation: The phosphorylation of NF-κB p65 and IκBα was assessed by Western blot to determine NF-κB activation.

    • Cell Viability: Cell viability was assessed using standard assays to evaluate the protective effects of AL-1 against cellular damage.

Signaling Pathways and Mechanisms of Action

The metabolic benefits of AL-1 are underpinned by its modulation of key signaling pathways involved in inflammation, oxidative stress, and glucose metabolism.

Inhibition of the NF-κB Signaling Pathway

Chronic low-grade inflammation is a key contributor to insulin resistance and β-cell dysfunction. AL-1 has been shown to potently inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[1][2][3][4] By preventing the phosphorylation and subsequent degradation of IκBα, AL-1 blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]

NF_kB_Inhibition_by_AL1 cluster_stimulus Inflammatory Stimuli / High Glucose cluster_pathway NF-κB Signaling Pathway Stimuli Cytokines / ROS IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IkBa_p P-IκBα (Degradation) IkBa_p65_p50->IkBa_p Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces AL1 AL-1 AL1->IKK Inhibits Nrf2_Activation_by_AL1 cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway OxidativeStress High Glucose / ROS Keap1_Nrf2 Keap1-Nrf2 OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes Induces AL1 AL-1 AL1->Keap1_Nrf2 Promotes Nrf2 Dissociation AMPK_Hypothesized_Role cluster_effects Metabolic Outcomes AL1 AL-1 AMPK AMPK Activation (Hypothesized) AL1->AMPK ? GlucoseUptake Increased Glucose Uptake (GLUT4) AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis LipidSynthesis Decreased Lipid Synthesis AMPK->LipidSynthesis

References

The Modulatory Effects of Andrographolide-Lipoic Acid Conjugate on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth examination of the effects of a novel conjugate, andrographolide-lipoic acid (AL-1), on the nuclear factor-kappa B (NF-κB) signaling pathway. It is established that both andrographolide (B1667393) and lipoic acid individually exhibit inhibitory effects on NF-κB activation, a key regulator of inflammatory responses. This document synthesizes the available preclinical data, detailing the enhanced potency of their conjugate, AL-1. We present quantitative data on its impact on critical steps in the NF-κB cascade, including the phosphorylation of p65 and its inhibitor, IκBα. Furthermore, this guide provides detailed experimental protocols for key assays and visualizes the underlying molecular pathways and workflows to facilitate further research and development in this area.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.

Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has been recognized for its anti-inflammatory properties, largely attributed to its ability to inhibit NF-κB activation.[1] Similarly, α-lipoic acid (LA), a naturally occurring antioxidant, has also been shown to independently suppress NF-κB signaling.[2] The conjugation of these two molecules into a single entity, this compound (AL-1), has been hypothesized to yield a synergistic or enhanced inhibitory effect on the NF-κB pathway. This guide explores the scientific evidence supporting this hypothesis, providing a technical resource for researchers in the field.

Mechanism of Action

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogens. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

Andrographolide has been shown to interfere with this pathway at multiple points. It can covalently modify the p50 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[1] Lipoic acid, on the other hand, has been demonstrated to inhibit IKK, preventing the initial phosphorylation of IκBα.[2]

The this compound conjugate, AL-1, appears to leverage the mechanisms of both its parent compounds. Research indicates that AL-1 is significantly more potent than andrographolide alone in inhibiting NF-κB activation.[3] Specifically, AL-1 has been shown to effectively suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB.[4]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkappaB_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK->IkappaB_p50_p65 Phosphorylates pIkappaB p-IκBα Proteasome Proteasome pIkappaB->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 (Active NF-κB) pIkappaB->p50_p65 Releases pp50_p65 p-p50/p65 p50_p65->pp50_p65 Phosphorylation pp50_p65_nuc p-p50/p65 pp50_p65->pp50_p65_nuc Translocation AL1 Andrographolide- Lipoic Acid (AL-1) AL1->IKK Inhibits AL1->pp50_p65 Inhibits Phosphorylation NFkB_DNA NF-κB binds to DNA Gene_Transcription Pro-inflammatory Gene Transcription NFkB_DNA->Gene_Transcription pp50_p65_nuc->NFkB_DNA

Caption: NF-κB signaling pathway and points of inhibition by this compound (AL-1).

Quantitative Data

The enhanced efficacy of AL-1 in suppressing the NF-κB pathway has been demonstrated through quantitative cellular assays. The following tables summarize the key findings from preclinical studies.

Table 1: Comparative Potency of AL-1 and Andrographolide in NF-κB Inhibition

CompoundCell LineStimulusAssayPotency relative to AndrographolideReference
AL-1RIN-mIL-1β and IFN-γNF-κB ActivationAt least 10-fold more potent[3]

Table 2: Effect of AL-1 on High Glucose-Induced Phosphorylation of NF-κB p65 and IκBα in RIN-m Cells

TreatmentPhosphorylated p65 (relative to control)Phosphorylated IκBα (relative to control)Reference
Control1.001.00[4]
High GlucoseMarkedly IncreasedMarkedly Increased[4]
High Glucose + AL-1Effectively SuppressedEffectively Suppressed[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.

Synthesis of this compound Conjugate (AL-1)

The synthesis of 14-α-Lipoic acid-3,19-dihydroxyandrographolide (AL-1) involves the esterification of the 14-hydroxyl group of andrographolide with α-lipoic acid. A general procedure for the synthesis of similar lipoic acid amides is provided below, which can be adapted for the esterification reaction.

Materials:

  • Andrographolide

  • α-Lipoic acid

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve andrographolide and α-lipoic acid in dry DCM or DMF under an inert atmosphere.

  • Add DMAP to the solution.

  • Slowly add a solution of DCC or EDCI in the same solvent.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Characterize the final product by NMR and mass spectrometry.

Cell Culture and Treatment
  • Cell Line: RIN-m cells (rat insulinoma cell line) are a suitable model for studying NF-κB signaling in the context of metabolic and inflammatory stress.

  • Culture Conditions: Culture RIN-m cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of AL-1 for 1-2 hours.

    • Induce NF-κB activation by adding a stimulus such as high glucose (e.g., 33.3 mM), TNF-α (e.g., 10 ng/mL), or a combination of IL-1β and IFN-γ.

    • Incubate for the desired time period (e.g., 30 minutes for phosphorylation studies).

Western Blot Analysis for Phosphorylated p65 and IκBα

This protocol details the detection of phosphorylated and total p65 and IκBα proteins by Western blotting.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: Western Blot experimental workflow.

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-NF-κB p65, rabbit anti-phospho-IκBα, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of active NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

EMSA_Workflow Cell_Culture Cell Culture & Treatment Nuclear_Extraction Nuclear Protein Extraction Cell_Culture->Nuclear_Extraction Binding_Reaction Binding Reaction: Nuclear Extract + Labeled Probe Nuclear_Extraction->Binding_Reaction Probe_Labeling Labeling of NF-κB Consensus Oligonucleotide (e.g., Biotin (B1667282), 32P) Probe_Labeling->Binding_Reaction Native_PAGE Native Polyacrylamide Gel Electrophoresis Binding_Reaction->Native_PAGE Transfer_Membrane Transfer to Nylon Membrane Native_PAGE->Transfer_Membrane Detection Detection of Labeled Probe (Chemiluminescence or Autoradiography) Transfer_Membrane->Detection Analysis Analysis of Shifted Bands Detection->Analysis

Caption: Electrophoretic Mobility Shift Assay (EMSA) experimental workflow.

Materials:

  • Nuclear extraction kit

  • NF-κB consensus oligonucleotide probe (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')

  • Biotin or 32P labeling kit

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel

  • TBE buffer

  • Nylon membrane

  • Detection reagents (streptavidin-HRP for biotin, or phosphor screen for 32P)

Procedure:

  • Following cell treatment, prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit.

  • Label the NF-κB consensus oligonucleotide probe with biotin or 32P.

  • In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC) as a non-specific competitor, and binding buffer.

  • Add the labeled probe and incubate at room temperature for 20-30 minutes.

  • For competition assays, add an excess of unlabeled probe to a separate reaction to confirm specificity.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel in TBE buffer.

  • Transfer the separated complexes to a nylon membrane.

  • Detect the labeled probe using a chemiluminescent detection system for biotin or autoradiography for 32P.

  • Analyze the shift in the mobility of the labeled probe, which indicates NF-κB binding.

Conclusion and Future Directions

The this compound conjugate, AL-1, demonstrates significant potential as a potent inhibitor of the NF-κB signaling pathway, exhibiting enhanced activity compared to its parent compound, andrographolide. Its ability to suppress key phosphorylation events in the NF-κB cascade underscores its therapeutic promise for a range of inflammatory and metabolic disorders.

For drug development professionals, AL-1 represents a promising lead compound. Further research should focus on a comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, to assess its bioavailability and in vivo efficacy. Investigating its effects on a broader range of inflammatory cell types and in various animal models of disease will be crucial. For researchers and scientists, elucidating the precise molecular interactions of AL-1 with components of the IKK complex and the p65 subunit will provide a deeper understanding of its mechanism of action and may guide the design of even more potent and specific second-generation inhibitors. The experimental protocols and data presented in this guide serve as a foundational resource for advancing the investigation of this promising anti-inflammatory agent.

References

Methodological & Application

Synthesis of Andrographolide-Lipoic Acid Conjugate (AL-1): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide-lipoic acid (AL-1) is a novel synthetic conjugate of andrographolide (B1667393), the primary bioactive component of Andrographis paniculata, and the antioxidant α-lipoic acid. This compound has demonstrated significant therapeutic potential, particularly in the context of metabolic disorders. AL-1 is synthesized through the esterification of the 14-hydroxyl group of andrographolide with the carboxylic acid group of α-lipoic acid. This strategic conjugation aims to enhance the therapeutic properties of andrographolide. AL-1 has been shown to improve insulin (B600854) resistance and exert protective effects against oxidative stress by modulating key signaling pathways, including the nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These application notes provide a detailed, representative protocol for the chemical synthesis of AL-1, summarize its biological activities with quantitative data, and illustrate the relevant signaling pathways and experimental workflows.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid, is well-documented for its wide array of pharmacological activities. To augment its therapeutic efficacy, researchers have explored the synthesis of various derivatives. One such derivative, this compound (AL-1), combines the anti-inflammatory and other beneficial properties of andrographolide with the potent antioxidant capabilities of α-lipoic acid. This conjugation has been reported to yield a compound with enhanced biological activity. This document outlines the synthesis and biological context of AL-1 for research and drug development purposes.

Chemical Synthesis of AL-1

Materials and Reagents
  • Andrographolide (≥98% purity)

  • α-Lipoic acid (≥98% purity)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol: Esterification
  • Preparation of Reactants : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve andrographolide (1 equivalent) and α-lipoic acid (1.2 equivalents) in anhydrous DCM. The volume of DCM should be sufficient to fully dissolve the reactants (e.g., 10-20 mL per gram of andrographolide).

  • Addition of Coupling Agents : To the stirred solution, add DMAP (0.1 equivalents). In a separate flask, dissolve EDC (1.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction : The progress of the reaction should be monitored by TLC. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product, AL-1, is expected to be less polar than andrographolide.

  • Work-up : Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if DCC or EDC is used). Dilute the filtrate with additional DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude AL-1 by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterization : The structure and purity of the synthesized AL-1 should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Applications

AL-1 has been investigated for its potential therapeutic effects, particularly in the context of diabetes and insulin resistance. In vivo studies have provided quantitative data on its efficacy.

In Vivo Efficacy of AL-1 in a Type 2 Diabetic Rat Model
ParameterTreatment GroupDose (mg/kg)ResultPercentage Change
Blood Glucose AL-120Decrease13.25%
AL-140Decrease15.13%
AL-180Decrease21.81%
Serum Insulin AL-120Decrease23.31%
AL-140Decrease34.07%
AL-180Decrease37.37%
Glycogen Synthesis AL-120Increase40.91%
AL-140Increase47.86%
AL-180Increase59.89%

Data compiled from studies on high-fat diet/streptozotocin-induced diabetic rats.

Signaling Pathways Modulated by AL-1

AL-1 exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

AL-1 has been shown to down-regulate the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. High glucose levels can activate this pathway, leading to inflammation and cellular damage. AL-1 inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High_Glucose High Glucose IKK IKK Complex High_Glucose->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 sequesters p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n translocates to IkBa_p p-IκBα IkBa_p->p65_p50 releases AL1 AL-1 AL1->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_n->Inflammatory_Genes activates

Caption: AL-1 inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

AL-1 can up-regulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. AL-1 promotes the expression of Nrf2 and downstream antioxidant enzymes, thereby protecting cells from oxidative damage.

Nrf2_Pathway cluster_stimulus Condition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and degrades Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to AL1 AL-1 AL1->Nrf2 promotes expression ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to and activates

Caption: AL-1 activates the Nrf2 antioxidant pathway.

Experimental Workflow for AL-1 Synthesis and Evaluation

The overall process for the synthesis and subsequent biological evaluation of AL-1 can be summarized in the following workflow.

workflow Start Start Synthesis Chemical Synthesis of AL-1 (Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization InVitro In Vitro Studies (e.g., cell-based assays) Characterization->InVitro InVivo In Vivo Studies (e.g., animal models) Characterization->InVivo DataAnalysis Data Analysis and Interpretation InVitro->DataAnalysis InVivo->DataAnalysis End End DataAnalysis->End

Caption: Workflow for AL-1 synthesis and evaluation.

Conclusion

This compound (AL-1) represents a promising therapeutic candidate with enhanced biological activities compared to its parent compound, andrographolide. The synthetic protocol provided, based on established chemical methodologies, offers a clear path for its laboratory-scale preparation. The presented data on its biological effects and the elucidation of the signaling pathways it modulates underscore its potential for further investigation in the development of novel treatments for metabolic and inflammatory diseases. Researchers and drug development professionals are encouraged to utilize these notes and protocols as a foundation for their studies on AL-1.

Protocol for the Conjugation of Andrographolide and Lipoic Acid: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, characterization, and biological activity of an andrographolide-lipoic acid conjugate, designated as AL-1. This conjugate has demonstrated significant potential in preclinical studies, particularly in the areas of diabetes, inflammation, and oxidative stress management.

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Lipoic acid is a naturally occurring antioxidant that plays a crucial role in mitochondrial dehydrogenase reactions. The conjugation of andrographolide with lipoic acid to form the novel derivative AL-1 aims to leverage the therapeutic benefits of both molecules, potentially leading to enhanced efficacy and novel mechanisms of action. Preclinical studies have shown that AL-1 exhibits potent anti-diabetic, anti-inflammatory, and neuroprotective effects.[3][4]

Synthesis of this compound Conjugate (AL-1)

The synthesis of AL-1, or 14-α-Lipoic acid-3,19-dihydroxyandrographolide, involves the esterification of the 14-hydroxyl group of andrographolide with the carboxylic acid group of α-lipoic acid. While the precise, step-by-step protocol is detailed in the work by Jiang et al. (2009), the general procedure is outlined below.

Experimental Workflow for AL-1 Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Andrographolide + Lipoic Acid reaction Esterification Reaction (e.g., DCC/DMAP coupling) start->reaction crude Crude AL-1 Product reaction->crude purify Chromatographic Purification (e.g., Silica (B1680970) Gel Column) crude->purify pure Pure AL-1 purify->pure hplc HPLC Analysis pure->hplc nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (ESI-MS) pure->ms

Caption: General workflow for the synthesis, purification, and characterization of the this compound conjugate (AL-1).

Materials and Reagents
  • Andrographolide (>98% purity)

  • α-Lipoic Acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

  • Reagents for purification (e.g., Silica gel, solvents for chromatography)

General Protocol
  • Reaction Setup: Dissolve andrographolide and α-lipoic acid in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Coupling Reaction: Add a coupling agent, such as DCC, and a catalyst, like DMAP, to the reaction mixture. The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with acidic, basic, and brine solutions to remove unreacted starting materials and other impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system to yield the pure this compound conjugate (AL-1).

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

AL-1 has been shown to be more potent than andrographolide in several biological assays.[4] Its mechanism of action is believed to involve the modulation of key signaling pathways related to inflammation and oxidative stress.

Signaling Pathways Modulated by AL-1

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway AL1_nfkb AL-1 p65 Phosphorylation of p65 & IκBα AL1_nfkb->p65 inhibits nfkb_activation NF-κB Activation p65->nfkb_activation inflammation Inflammatory Response nfkb_activation->inflammation AL1_nrf2 AL-1 nrf2 Nrf2 Expression AL1_nrf2->nrf2 increases ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant

Caption: AL-1 modulates the NF-κB and Nrf2 signaling pathways to exert its anti-inflammatory and antioxidant effects.

Studies have demonstrated that AL-1 can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4] Specifically, AL-1 has been shown to inhibit the phosphorylation of p65 and IκBα in response to high glucose levels.[4] Furthermore, AL-1 upregulates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[1] This is evidenced by the increased expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[1]

Quantitative Data Summary

The biological efficacy of AL-1 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Hypoglycemic Effects of AL-1 in Diabetic Rats
Treatment GroupDose (mg/kg)Blood Glucose Reduction (%)
AL-12013.25
AL-14015.13
AL-18021.81
Andrographolide5018.00

Data adapted from Li et al., 2015.[4]

Table 2: Effects of AL-1 on Lipid Profile in Diabetic Rats
Treatment GroupDose (mg/kg)Total Cholesterol Reduction (%)LDL-C Reduction (%)TG Reduction (%)HDL-C Increase (%)
AL-18027.3227.7842.608.47

Data adapted from Li et al., 2015.[4]

Conclusion

The this compound conjugate, AL-1, represents a promising therapeutic agent with enhanced biological activities compared to its parent compound, andrographolide. Its synthesis via esterification is a feasible approach to generating this novel molecule. The potent anti-inflammatory and antioxidant effects of AL-1, mediated through the NF-κB and Nrf2 pathways, underscore its potential for the development of new treatments for metabolic and inflammatory diseases. Further investigation into the detailed pharmacokinetic and toxicological profiles of AL-1 is warranted to advance its clinical translation.

References

Application Notes and Protocols for Andrographolide-Lipoic Acid (AL-1) Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andrographolide (B1667393), a bioactive diterpenoid lactone from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.[1] However, its clinical application can be limited by poor bioavailability. To address this, a novel derivative, Andrographolide-Lipoic Acid (AL-1), has been synthesized by conjugating andrographolide with alpha-lipoic acid.[1][2] This modification is intended to enhance its therapeutic potential.

These application notes provide detailed protocols for utilizing animal and in vitro models to investigate the therapeutic effects of AL-1, with a primary focus on its application in type 2 diabetes mellitus. The protocols outlined below are based on established methodologies from peer-reviewed research.

I. Animal Model: High-Fat Diet and Streptozotocin-Induced Type 2 Diabetic Rats

This model effectively mimics the pathophysiology of human type 2 diabetes, characterized by insulin (B600854) resistance followed by partial beta-cell dysfunction.[3][4]

A. Induction Protocol for Type 2 Diabetes in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (6-8 weeks old)

  • High-Fat Diet (HFD): A common formulation consists of 58% of energy from fat, 22% from carbohydrates, and 20% from protein.[5] Alternatively, a diet with 36% fructose, 15% lard, and 5% egg yolks has been used.[5]

  • Standard rodent chow

  • Streptozotocin (B1681764) (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatization: Acclimatize rats for one week with free access to standard chow and water.

  • High-Fat Diet Feeding: Switch the experimental group to a high-fat diet for a period of 8 to 10 weeks to induce obesity and insulin resistance.[6][7] The control group continues on the standard chow.

  • Streptozotocin (STZ) Administration: After the HFD period, fast the rats overnight.[4]

  • Prepare a fresh solution of STZ in cold citrate buffer. A single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) is administered to the HFD-fed rats.[3][6] The control group receives an equivalent volume of citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with a fasting blood glucose level of ≥ 11.1 mmol/L (or postprandial glycemia ≥ 288 mg/dL) are considered diabetic and are used for subsequent experiments.[3]

B. Administration of AL-1

AL-1 is typically administered orally via gavage.

Materials:

  • AL-1 compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (16-18 gauge for rats)[8]

  • Syringes

Procedure:

  • Preparation of AL-1 Suspension: Prepare a homogenous suspension of AL-1 in the chosen vehicle at the desired concentrations (e.g., 20, 40, and 80 mg/kg).[9]

  • Oral Gavage: Administer the AL-1 suspension or vehicle to the respective groups of rats once daily for the duration of the study (e.g., 4 weeks).[9] The volume should not exceed 10-20 ml/kg body weight.[10][11]

    • Restraint: Hold the rat firmly, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Insertion: Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Administration: Slowly administer the suspension.

    • Monitoring: Observe the animal for any signs of distress during and after the procedure.

II. In Vitro Model: RIN-m Cells for Pancreatic Beta-Cell Studies

The RIN-m cell line, derived from a rat islet cell tumor, is a valuable in vitro model for studying pancreatic beta-cell function and dysfunction.

A. Cell Culture and Treatment

Materials:

  • RIN-m cells (e.g., ATCC CRL-2057)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • High glucose medium (e.g., culture medium with a final glucose concentration of 33.3 mM)

  • AL-1 compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Culture: Culture RIN-m cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed the cells in appropriate culture plates. Once they reach the desired confluency, replace the medium with high glucose medium containing various concentrations of AL-1 (e.g., 0.01, 0.1, 1 µM) or vehicle for the specified duration (e.g., 24-48 hours).[6][12]

III. Experimental Protocols

A. Biochemical Analysis of Blood Samples

Procedure:

  • Blood Collection: At the end of the treatment period, fast the rats overnight. Collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital sinus).[13]

  • Serum/Plasma Separation: Allow the blood to clot and then centrifuge to separate the serum, or use anticoagulant tubes and centrifuge to obtain plasma.[13][14]

  • Biochemical Assays: Use commercial assay kits to determine the levels of the following parameters:

    • Fasting Blood Glucose

    • Serum Insulin

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

B. Assessment of Insulin Resistance

1. Homeostasis Model Assessment of Insulin Resistance (HOMA-IR):

HOMA-IR is calculated using fasting blood glucose and fasting serum insulin levels.[15]

Formula: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5[15] or HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405[16][17]

2. Insulin Sensitivity Index (ISI):

The ISI is another measure of insulin sensitivity.

C. Western Blot Analysis of NF-κB Signaling Pathway

This protocol is for analyzing protein expression in RIN-m cells or pancreatic tissue from the animal model.

Procedure:

  • Protein Extraction: Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

IV. Data Presentation

Quantitative Data Summary

Table 1: Effects of AL-1 on Metabolic Parameters in High-Fat Diet/STZ-Induced Diabetic Rats

GroupDose (mg/kg)Fasting Blood Glucose (mmol/L)Serum Insulin (µU/mL)HOMA-IRISITC (mmol/L)TG (mmol/L)HDL-C (mmol/L)LDL-C (mmol/L)
Control -Normal RangeNormal RangeLowHighNormal RangeNormal RangeNormal RangeNormal Range
Diabetic Model -Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Increased
AL-1 20DecreasedDecreasedDecreasedIncreasedDecreasedDecreasedIncreasedDecreased
AL-1 40Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedIncreasedSignificantly Decreased
AL-1 80Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly IncreasedSignificantly Decreased
Andrographolide 50DecreasedDecreasedDecreasedIncreasedDecreasedDecreasedIncreasedDecreased
Glibenclamide 1.2Significantly Decreased-------

Data presented in this table is a qualitative summary based on the findings from Li et al. (2015).[9] For specific quantitative values, please refer to the original publication.

V. Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_0 High Glucose Environment cluster_1 NF-κB Signaling Pathway cluster_2 Intervention High Glucose High Glucose IKK IKK High Glucose->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα p65 p65 p-p65 p-p65 p65->p-p65 p50 p50 IκBα-p65/p50 (Inactive) IκBα-p65/p50 (Inactive) IκBα-p65/p50 (Inactive)->IκBα IκBα-p65/p50 (Inactive)->p65 IκBα-p65/p50 (Inactive)->p50 p-p65/p50 (Active) p-p65/p50 (Active) p-IκBα->p-p65/p50 (Active) Degradation & Release p-p65->p-p65/p50 (Active) Nucleus Nucleus p-p65/p50 (Active)->Nucleus Translocation Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription Initiates AL-1 AL-1 AL-1->IKK Inhibits

Caption: NF-κB Signaling Pathway and the Inhibitory Effect of AL-1.

G cluster_0 Animal Model Induction cluster_1 Treatment and Analysis Acclimatization Acclimatization High-Fat Diet (8-10 weeks) High-Fat Diet (8-10 weeks) Acclimatization->High-Fat Diet (8-10 weeks) STZ Injection (30-40 mg/kg) STZ Injection (30-40 mg/kg) High-Fat Diet (8-10 weeks)->STZ Injection (30-40 mg/kg) Diabetes Confirmation Diabetes Confirmation STZ Injection (30-40 mg/kg)->Diabetes Confirmation AL-1 Administration (Oral Gavage) AL-1 Administration (Oral Gavage) Diabetes Confirmation->AL-1 Administration (Oral Gavage) Blood Sample Collection Blood Sample Collection AL-1 Administration (Oral Gavage)->Blood Sample Collection Biochemical Analysis Biochemical Analysis Blood Sample Collection->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis

Caption: Experimental Workflow for In Vivo Studies of AL-1.

References

Application Note and Protocol: HPLC Analysis for Purity Determination of Andrographolide-Lipoic Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a diterpenoid lactone extracted from Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Lipoic acid is a naturally occurring antioxidant that plays a crucial role in mitochondrial dehydrogenase reactions. The conjugation of andrographolide with lipoic acid is a promising strategy in drug development to potentially enhance therapeutic efficacy and oral bioavailability. A recent study has indicated that an andrographolide-lipoic acid conjugate exhibits both hypoglycemic and beta-cell protective effects.[2]

Accurate and reliable analytical methods are crucial for the quality control of newly synthesized active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for assessing the purity of this compound conjugates. This application note provides a detailed protocol for the determination of the purity of a synthesized this compound conjugate using Reverse-Phase HPLC (RP-HPLC).

Experimental Protocols

Materials and Reagents
  • This compound Conjugate (purity > 98%)

  • Andrographolide Reference Standard (purity > 99%)

  • Lipoic Acid Reference Standard (purity > 99%)

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade, filtered and degassed)

  • Phosphoric Acid (AR Grade)

  • 0.45 µm Syringe Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1100 series or equivalent with UV detector
Column Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent C18 column
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 228 nm
Preparation of Solutions

2.3.1. Standard Stock Solutions (1000 µg/mL)

  • This compound Conjugate: Accurately weigh 10 mg of the conjugate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Andrographolide: Accurately weigh 10 mg of the andrographolide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Lipoic Acid: Accurately weigh 10 mg of the lipoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

2.3.2. Working Standard Solution (100 µg/mL)

  • Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 70% A, 30% B).

2.3.3. Sample Solution (100 µg/mL)

  • Accurately weigh 10 mg of the synthesized this compound conjugate, dissolve it in 10 mL of methanol in a volumetric flask. From this, pipette 1 mL into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 70% A, 30% B).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system's suitability must be verified. Inject the working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Purity Calculation

The purity of the this compound conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Conjugate Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and system suitability results for the this compound conjugate and its potential starting material impurities.

CompoundExpected Retention Time (min)Tailing Factor (T)Theoretical Plates (N)
Lipoic Acid~ 3.5~ 1.2> 3000
Andrographolide~ 8.2~ 1.1> 5000
This compound Conjugate~ 12.5~ 1.3> 6000

Mandatory Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Conjugate, Andrographolide, Lipoic Acid) prep_sample Prepare Sample Solution (Synthesized Conjugate) prep_std->prep_sample filter Filter all solutions (0.45 µm syringe filter) prep_sample->filter sys_suit System Suitability Test (Inject Standard x5) filter->sys_suit To HPLC analyze_sample Analyze Sample (Inject Sample Solution) sys_suit->analyze_sample integrate Integrate Chromatogram Peaks analyze_sample->integrate Raw Data calc_purity Calculate Purity (% Area Normalization) integrate->calc_purity report Generate Report calc_purity->report

Caption: Workflow for HPLC purity analysis of this compound Conjugate.

Discussion

This proposed RP-HPLC method is designed to provide good separation between the this compound conjugate, unreacted andrographolide, and lipoic acid. The use of a C18 column is well-established for the separation of moderately non-polar compounds like andrographolide. The gradient elution allows for the efficient elution of both the more polar starting materials and the likely more non-polar conjugate. The detection wavelength of 228 nm is selected as a compromise, as andrographolide shows a strong absorbance around this wavelength.

Potential impurities from the synthesis could include isomers of the conjugate, degradation products, or residual catalysts and reagents. The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose in a drug development setting. This includes assessing the limit of detection (LOD) and limit of quantitation (LOQ) for key impurities.

Conclusion

The detailed HPLC protocol and application notes provided herein offer a robust starting point for the purity analysis of synthesized this compound conjugates. This method is designed to be specific, sensitive, and suitable for routine quality control in a research and drug development environment. Adherence to the system suitability criteria and proper method validation will ensure the generation of reliable and accurate data.

References

Measuring antioxidant capacity of Andrographolide-lipoic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Measuring the Cellular Antioxidant Capacity of Andrographolide-Lipoic Acid Conjugate

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants can mitigate this damage by scavenging free radicals and upregulating endogenous defense mechanisms.[3][4] Andrographolide (B1667393), a diterpenoid from Andrographis paniculata, and alpha-lipoic acid (ALA), a naturally occurring antioxidant, have both demonstrated significant antioxidant properties.[1][5][6] A conjugate of these two molecules, this compound (AL-1), has been synthesized to leverage their combined effects, showing promise in protecting cells from oxidative damage.[7][8] This document provides detailed protocols to assess the cellular antioxidant capacity of the this compound conjugate.

Mechanism of Antioxidant Action

Andrographolide and Lipoic Acid exert their antioxidant effects through complementary mechanisms. Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), can directly scavenge various ROS.[5][6] Both compounds are also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or electrophilic compounds like andrographolide, Keap1 is modified, releasing Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and enzymes involved in glutathione (B108866) (GSH) synthesis.[10][13][14]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA Andrographolide- Lipoic Acid Keap1_Nrf2 Keap1-Nrf2 Complex ALA->Keap1_Nrf2 Inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Disrupts Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Inactive) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GSH Synthase) ARE->Antioxidant_Genes Promotes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS.[15][16] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15][17]

ROS_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treatment Treat with AL-1 (Pre-incubation) incubate1->treatment induce_stress Induce Oxidative Stress (e.g., 100 µM H2O2) treatment->induce_stress wash1 Wash Cells with Warm PBS induce_stress->wash1 add_dcfhda Add 10 µM DCFH-DA Working Solution wash1->add_dcfhda incubate2 Incubate 30 min (37°C, in dark) add_dcfhda->incubate2 wash2 Wash Cells Twice with PBS incubate2->wash2 read_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) wash2->read_fluorescence analyze Normalize Data and Calculate Fold Change read_fluorescence->analyze

Caption: Experimental workflow for the intracellular ROS assay using DCFH-DA.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, L929) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in serum-free medium for 1-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induce Oxidative Stress: To induce stress, add a known ROS generator like hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM and incubate for 30-60 minutes. A positive control group should receive only H₂O₂. A negative control group should receive neither the compound nor H₂O₂.

  • Staining: Wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[16]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[15][16]

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

  • Data Analysis: Subtract the background fluorescence from a well with no cells. Normalize the fluorescence intensity of treated groups to the control group to determine the fold change in ROS levels.

Assessment of Antioxidant Enzyme Activity

The activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), can be measured using commercially available colorimetric assay kits or standard lab protocols. A study showed that an this compound conjugate increased SOD and CAT activities in RIN-m cells.[1][18]

Protocol (General Steps):

  • Cell Culture and Treatment: Plate cells in 6-well plates or 100 mm dishes. Treat with this compound and induce oxidative stress as described in the ROS protocol.

  • Cell Lysis: After treatment, wash cells with cold PBS and scrape them into a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenization: Lyse the cells by sonication or freeze-thaw cycles on ice.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay for normalization.

  • Enzyme Activity Assay:

    • SOD Assay: Use a commercial kit that typically relies on the inhibition of a colorimetric reaction (e.g., WST-1 reduction) by SOD present in the sample.

    • CAT Assay: Use a kit that measures the decomposition of H₂O₂ by catalase, often detected by the reaction of remaining H₂O₂ with a probe to produce a colored product.

  • Data Analysis: Calculate enzyme activity based on the kit's instructions and normalize to the protein concentration (e.g., U/mg protein).

Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Lipid peroxidation is a marker of oxidative damage to cell membranes.[19] Malondialdehyde (MDA) is a major end product of this process and can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[2]

Protocol:

  • Sample Preparation: Prepare cell lysates as described for the enzyme activity assays (Steps 1-5).

  • TBARS Reaction:

    • Add 100 µL of cell lysate to a microcentrifuge tube.

    • Add 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent.

    • Vortex and incubate the mixture at 95°C for 60 minutes.

  • Cooling & Centrifugation: Cool the samples on ice for 10 minutes to stop the reaction, then centrifuge at 3,000 x g for 15 minutes.

  • Measurement: Transfer the supernatant to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize the results to the protein concentration (nmol/mg protein).

Determination of Glutathione (GSH) Levels

Glutathione is a critical intracellular antioxidant.[20] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox status.[21]

Protocol (Using a Commercial Colorimetric Kit):

  • Sample Preparation: Prepare cell lysates as described previously, ensuring to use a buffer that preserves GSH levels (e.g., metaphosphoric acid or perchloric acid to deproteinize).

  • Total GSH Measurement:

    • In a 96-well plate, add sample lysate.

    • Add reagents from the kit, which typically include glutathione reductase and DTNB (Ellman's reagent). The reductase recycles GSSG back to GSH, which then reacts with DTNB to produce a yellow-colored product.

  • GSSG Measurement:

    • To measure GSSG specifically, first treat the sample with a reagent that scavenges GSH (e.g., 2-vinylpyridine).

    • Then, perform the same reaction as for total GSH. The signal will be proportional to the initial GSSG concentration.

  • Measurement & Calculation:

    • Measure the absorbance at ~415 nm at multiple time points (kinetic assay).

    • Calculate the concentrations of total GSH and GSSG from a standard curve.

    • Determine the amount of reduced GSH by subtracting the GSSG concentration from the total GSH concentration.

    • Calculate the GSH/GSSG ratio.

Data Presentation

The following tables present example data for the described assays, demonstrating the potential antioxidant effects of this compound (AL-1).

Table 1: Effect of AL-1 on Intracellular ROS Levels

Treatment Group Concentration (µM) Mean Fluorescence Intensity (A.U.) % ROS Reduction vs. H₂O₂ Control
Control (Untreated) - 105 ± 12 -
H₂O₂ Control 200 850 ± 45 0%
AL-1 + H₂O₂ 1 625 ± 30 26.5%
AL-1 + H₂O₂ 5 410 ± 22 51.8%
AL-1 + H₂O₂ 10 255 ± 18 70.0%

Data are represented as mean ± SD.

Table 2: Effect of AL-1 on Antioxidant Enzyme Activity

Treatment Group Concentration (µM) SOD Activity (U/mg protein) CAT Activity (U/mg protein)
Control (Untreated) - 12.5 ± 1.1 25.4 ± 2.3
H₂O₂ Control 200 8.2 ± 0.9 15.1 ± 1.8
AL-1 + H₂O₂ 5 10.8 ± 1.0 20.5 ± 2.1
AL-1 + H₂O₂ 10 11.9 ± 1.2 23.8 ± 2.0

Data are represented as mean ± SD.

Table 3: Effect of AL-1 on Lipid Peroxidation and Glutathione Levels

Treatment Group Concentration (µM) MDA Level (nmol/mg protein) GSH/GSSG Ratio
Control (Untreated) - 1.2 ± 0.15 85 ± 7
H₂O₂ Control 200 5.8 ± 0.40 22 ± 4
AL-1 + H₂O₂ 5 3.5 ± 0.25 48 ± 5
AL-1 + H₂O₂ 10 2.1 ± 0.20 65 ± 6

Data are represented as mean ± SD.

References

Application Notes and Protocols: Assays for Andrographolide-Lipoic Acid Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andrographolide (B1667393), a bicyclic diterpenoid lactone from Andrographis paniculata, is well-documented for its potent anti-inflammatory properties.[1][2] Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4] Lipoic acid is a powerful antioxidant. The conjugation of andrographolide with lipoic acid, creating derivatives like AL-1, aims to leverage the synergistic anti-inflammatory and antioxidative effects of both molecules for enhanced therapeutic potential.[5][6]

These application notes provide detailed protocols for a suite of in vitro and in vivo assays designed to screen and characterize the anti-inflammatory activity of andrographolide-lipoic acid conjugates, targeting researchers in pharmacology and drug development.

Core Signaling Pathways in Inflammation

The anti-inflammatory effects of andrographolide and its derivatives are predominantly mediated by suppressing the NF-κB and MAPK signaling cascades.[3][4] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, IL-1β, and enzymes like iNOS and COX-2.[1][3] Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and by blocking the DNA binding of the p50 subunit.[2][7][8] It also suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[3]

Inflammatory_Signaling_Pathways cluster_membrane cluster_cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TLR4->ERK IKK IKK TLR4->IKK MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 p38 p38 MKK36->p38 JNK JNK MKK47->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IkB IκBα IKK->IkB P NFkB_inactive p65/p50-IκBα (Inactive) NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active IκBα Degradation NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Genes NFkB_nuc->Genes Andro Andrographolide- Lipoic Acid Andro->p38 Andro->JNK Andro->ERK Andro->IKK Andro->NFkB_active Blocks DNA Binding

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Part 1: In Vitro Anti-Inflammatory Assays

In vitro assays provide a controlled environment to screen compounds and elucidate their mechanisms of action at the cellular level. The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are standard models for these studies.[9][10]

In_Vitro_Workflow start Start culture Seed RAW 264.7 or THP-1 Cells start->culture pretreat Pre-treat with This compound (1 hr) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL, 24 hr) pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect griess Nitric Oxide (NO) Assay elisa Cytokine (TNF-α, IL-6) ELISA western Protein Expression (Western Blot) end End

Caption: General workflow for in vitro anti-inflammatory screening.
Assay for Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[1] NO is a key inflammatory mediator. Its production can be quantified indirectly by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.[11][12]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and incubate overnight.[13]

  • Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of the this compound conjugate (or vehicle control) for 1 hour.

  • Stimulation: Add LPS (final concentration 100 ng/mL to 1 µg/mL) to the wells and incubate for 24 hours.[13][14]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

  • % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS - Abs_blank)] x 100

Assay for Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, secreted into the cell culture medium.[15][16] The assay uses a pair of antibodies specific to the target cytokine in a sandwich format.[16]

Protocol: (This protocol is a general guideline; always follow the specific instructions of the commercial ELISA kit being used).[15][17][18]

  • Sample Preparation: Use the cell culture supernatants collected from the LPS-stimulation experiment (Protocol 1.1, Step 4).

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Wash the plate, then add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[16]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.[17]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (typically 15-20 minutes).

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm within 30 minutes.[18]

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use the regression equation from the standard curve to calculate the concentration of TNF-α or IL-6 in the samples. Calculate the percentage inhibition compared to the LPS-only control.

Assay for Inflammatory Pathway Proteins by Western Blot

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This is crucial for determining if the this compound conjugate inhibits the activation (phosphorylation) of key signaling proteins like p65 (a subunit of NF-κB), IκBα, p38, JNK, and ERK.[3][19]

Protocol:

  • Cell Lysis: After treatment and stimulation (as in Protocol 1.1, but for a shorter duration, e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-p65, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal (e.g., p-p65/total p65).

Part 2: In Vivo Anti-Inflammatory Assays

In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole biological system.[21][22]

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used model for acute inflammation.[22][23] Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. The reduction in paw volume indicates the anti-inflammatory activity of the test compound.[24]

Paw_Edema_Workflow start Start acclimate Acclimatize Animals start->acclimate measure0 Measure Initial Paw Volume (t=0) acclimate->measure0 admin Administer Compound (Oral or IP) measure0->admin induce Induce Edema (Carrageenan Injection) admin->induce measure_t Measure Paw Volume at 1, 2, 3, 4 hr induce->measure_t calc Calculate % Inhibition of Edema measure_t->calc end End calc->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Groups: Divide animals (rats or mice) into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and this compound conjugate groups (at various doses).

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally, typically 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Collection: The increase in paw volume is calculated as the difference between the final and initial measurements.

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

  • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the average increase in paw volume.

Quantitative Data Summary

The following tables summarize representative quantitative data for andrographolide, which can serve as a benchmark for evaluating new this compound conjugates.

Table 1: In Vitro Anti-Inflammatory Activity of Andrographolide

Assay Cell Line Stimulant Mediator IC₅₀ Value (µM) Reference
Cytokine Inhibition THP-1 LPS IL-6 12.2 [25]
Prostaglandin Inhibition RAW 264.7 LPS + IFN-γ PGE₂ 8.8 [25]

| Protein Denaturation | - | Heat | Albumin | ~250 µg/mL* |[26] |

*Note: Data for protein denaturation is presented as % inhibition. At 500 µg/mL, andrographolide showed 63% inhibition.[26] The IC₅₀ would be estimated from the dose-response curve.

Table 2: In Vivo Anti-Inflammatory Activity (Example Data Structure)

Animal Model Species Compound Dose (mg/kg) Max. % Inhibition Time of Max. Inhibition (hr)
Carrageenan Paw Edema Rat Indomethacin 10 65% 3
Carrageenan Paw Edema Rat Andrographolide 100 55% 3

| Carrageenan Paw Edema | Rat | Andro-Lipoic Acid | Experimental | To be determined | To be determined |

References

Application Notes and Protocols: Andrographolide-Lipoic Acid for Inducing Heme Oxygenase-1 (HO-1) Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, and its derivatives have garnered significant interest for their potent anti-inflammatory and antioxidant properties. The conjugation of andrographolide with alpha-lipoic acid to form Andrographolide-Lipoic Acid (AL-1) has been explored as a strategy to enhance its therapeutic potential. A key mechanism underlying the cytoprotective effects of these compounds is the induction of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system. This document provides detailed application notes and protocols for studying the induction of HO-1 expression by this compound, focusing on the underlying signaling pathways and relevant experimental methodologies.

The primary mechanism for HO-1 induction by andrographolide and its derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like andrographolide, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes, including HO-1.[1]

Data Presentation

The following tables summarize the quantitative effects of andrographolide on Nrf2 and HO-1 expression, which is indicative of the expected effects of this compound.

Table 1: Effect of Andrographolide on Nrf2 and HO-1 mRNA Expression

CompoundCell LineConcentration (µM)Treatment TimeTarget GeneFold Change in mRNA Expression (vs. Control)Reference
AndrographolideHT22 (murine hippocampal)1024 hHO-19.0[1]

Table 2: Effect of Andrographolide on Nrf2 and HO-1 Protein Expression

CompoundCell LineConcentration (µM)Treatment TimeTarget ProteinFold Change in Protein Expression (vs. Control)Reference
AndrographolideHT22 (murine hippocampal)1024 hTotal Nrf22.6[1]
AndrographolideHT22 (murine hippocampal)1024 hNuclear Nrf23.4[1]
AndrographolideHT22 (murine hippocampal)1024 hHO-11.9[1]
AndrographolideNucleus Pulposus Cells108 hp-Nrf2Time-dependent increase[3]
AndrographolideNucleus Pulposus Cells108 hHO-1Time-dependent increase[3]

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular ALA Andrographolide- Lipoic Acid

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture 1. Cell Culture (e.g., HT22, Endothelial cells) Start->Cell_Culture Compound_Treatment 2. Treatment with This compound (Dose-response & Time-course) Cell_Culture->Compound_Treatment Cell_Viability 3. Cell Viability Assay (MTT Assay) Compound_Treatment->Cell_Viability Protein_Analysis 4. Protein Expression Analysis (Western Blot for HO-1, Nrf2) Compound_Treatment->Protein_Analysis Translocation_Analysis 5. Nrf2 Nuclear Translocation (Immunofluorescence) Compound_Treatment->Translocation_Analysis mRNA_Analysis 6. mRNA Expression Analysis (RT-qPCR for HO-1) Compound_Treatment->mRNA_Analysis Data_Analysis 7. Data Analysis and Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Translocation_Analysis->Data_Analysis mRNA_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cells (e.g., HT22, HUVECs) in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) before proceeding to downstream assays.

Protocol 2: Western Blot for HO-1 and Nrf2 Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HO-1, Nrf2 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation
  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate and treat them with this compound as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[4]

  • Blocking: Wash the cells with PBS and block with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.[4]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst 33342 for 10 minutes.[4]

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the nuclear stain (blue fluorescence).

References

Application Notes and Protocols: Utilizing Andrographolide-Lipoic Acid (AL-1) for Insulin Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a condition where cells in the body become less responsive to the hormone insulin. This leads to impaired glucose uptake and utilization, resulting in elevated blood glucose levels. Chronic low-grade inflammation and oxidative stress are key contributors to the development of insulin resistance. Andrographolide (B1667393), a bioactive diterpenoid lactone from the plant Andrographis paniculata, is known for its anti-inflammatory and antioxidant properties.[1][2] To enhance its therapeutic potential, a novel derivative, andrographolide-lipoic acid (AL-1), has been synthesized by conjugating andrographolide with lipoic acid, another potent antioxidant.[1][2]

AL-1 has demonstrated significant potential in ameliorating insulin resistance.[1][2][3] Research indicates that AL-1 exerts its beneficial effects primarily through the downregulation of the NF-κB signaling pathway.[1][2][3] The NF-κB pathway plays a crucial role in mediating inflammatory responses that contribute to insulin resistance. By inhibiting this pathway, AL-1 can reduce the production of pro-inflammatory cytokines and protect cells from oxidative damage, thereby improving insulin sensitivity.[1][2][3] In vivo studies have shown that AL-1 can effectively lower blood glucose, improve lipid profiles, and enhance insulin sensitivity in animal models of type 2 diabetes.[1][2] It has also been observed to protect pancreatic β-cells and stimulate GLUT4 translocation, a key step in glucose uptake by cells.[4]

These properties make AL-1 a promising pharmacological tool for studying the mechanisms of insulin resistance and for the development of novel therapeutic strategies.

Mechanism of Action: AL-1 and the NF-κB Signaling Pathway

High glucose levels can induce oxidative stress and inflammation, leading to the activation of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. Once in the nucleus, p65 initiates the transcription of genes encoding inflammatory mediators, which further exacerbate insulin resistance. AL-1 has been shown to suppress the high glucose-induced phosphorylation of both IκBα and the p65 subunit, thereby inhibiting the activation of the NF-κB pathway.[1][3]

AL1_NFkB_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High Glucose High Glucose IkB_NFkB IκBα-p65/p50 High Glucose->IkB_NFkB Activates p65_p50 p65/p50 IkB_NFkB->p65_p50 Phosphorylation of IκBα IkBa_P p-IκBα IkB_NFkB->IkBa_P p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination AL1 Andrographolide- Lipoic Acid (AL-1) AL1->IkB_NFkB Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Insulin_Resistance Insulin Resistance Inflammatory_Genes->Insulin_Resistance

Caption: Proposed mechanism of AL-1 in the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the reported effects of this compound (AL-1) from in vivo studies in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model.

Table 1: Effects of AL-1 on Blood Glucose and Insulin Sensitivity [1]

Treatment GroupDose (mg/kg)Blood Glucose (% decrease)Plasma Insulin (% decrease)HOMA-IR (% decrease)Insulin Sensitivity Index (ISI) (% increase)
AL-12013.2523.31Significant Reduction4.07
AL-14015.1334.07Significant Reduction7.56
AL-18021.8137.37Significant Reduction9.59
Andrographolide50---4.36
Glibenclamide1.2---11.77

Table 2: Effects of AL-1 on Lipid Profile in Diabetic Rats [1]

Treatment GroupDose (mg/kg)Total Cholesterol (TC)High-Density Lipoprotein (HDL)
AL-140Significantly ReducedIncreased
AL-180Significantly ReducedIncreased

Experimental Protocols

In Vivo Studies: High-Fat Diet and Streptozotocin-Induced Diabetic Rodent Model

This protocol describes the induction of a type 2 diabetes model in rats, which mimics the natural progression of the disease in humans, involving initial insulin resistance followed by β-cell dysfunction.

in_vivo_workflow cluster_induction Model Induction cluster_treatment Treatment and Monitoring cluster_assessment Endpoint Assessment Acclimatization Acclimatization (1 week) HFD High-Fat Diet Feeding (8 weeks) Acclimatization->HFD STZ_injection Low-Dose STZ Injection (e.g., 30-40 mg/kg, i.p.) HFD->STZ_injection Confirmation Confirmation of Diabetes (Fasting Blood Glucose > 11.1 mmol/L) STZ_injection->Confirmation Grouping Animal Grouping (Control, Diabetic, AL-1 treated) Confirmation->Grouping Treatment Daily AL-1 Administration (e.g., 4 weeks, oral gavage) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring Sacrifice Sacrifice and Sample Collection (Blood, Pancreas, Liver, Muscle) Treatment->Sacrifice OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) Monitoring->ITT Analysis Biochemical and Molecular Analysis (Lipids, Insulin, Western Blot, Histology) Sacrifice->Analysis

Caption: Experimental workflow for in vivo studies using AL-1.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Normal pellet diet

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • This compound (AL-1)

  • Vehicle for AL-1 (e.g., 0.5% carboxymethylcellulose sodium)

  • Glucometer and test strips

  • Oral gavage needles

  • Insulin (for ITT)

  • Glucose solution (for OGTT)

Procedure:

  • Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, 22±2°C) for one week with free access to a normal diet and water.

  • Induction of Insulin Resistance: Switch the diet of the experimental group to a high-fat diet for 8-10 weeks. The control group remains on the normal diet.

  • Induction of Diabetes:

    • After the high-fat diet period, fast the rats overnight.

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer.

    • Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight). The control group should be injected with citrate buffer only.

    • Provide a 5% glucose solution in the drinking water for the next 24 hours to prevent hypoglycemia.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with a fasting blood glucose concentration consistently above 11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.

  • Treatment:

    • Divide the diabetic rats into groups: a diabetic control group and one or more AL-1 treatment groups at different dosages.

    • Administer AL-1 or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the rats for 6-8 hours.

    • Collect a baseline blood sample (0 min) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) orally.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Insulin Tolerance Test (ITT):

    • Fast the rats for 4-6 hours.

    • Collect a baseline blood sample (0 min).

    • Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-injection and measure blood glucose levels.

  • Sample Collection and Analysis: At the end of the treatment period, euthanize the animals and collect blood and tissues (pancreas, liver, adipose tissue, skeletal muscle) for biochemical assays (e.g., insulin, lipid profile) and molecular analysis (e.g., Western blotting, histology).

In Vitro Studies: NF-κB Pathway Analysis in RIN-m Cells

This protocol details the investigation of AL-1's effect on the NF-κB signaling pathway in a rat insulinoma cell line (RIN-m) under high glucose conditions.

Materials:

  • RIN-m cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • High-glucose medium (e.g., DMEM with 25 mM glucose)

  • This compound (AL-1) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture: Culture RIN-m cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a low-serum medium overnight.

    • Pre-treat the cells with various concentrations of AL-1 for a specified time (e.g., 1-2 hours).

    • Induce NF-κB activation by replacing the medium with a high-glucose medium for a predetermined duration (e.g., 30 minutes for phosphorylation events). Include appropriate controls (untreated, high glucose only).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

in_vitro_workflow Cell_Culture RIN-m Cell Culture (to 70-80% confluency) Pretreatment Pre-treatment with AL-1 (various concentrations) Cell_Culture->Pretreatment Stimulation High Glucose Stimulation (to induce NF-κB activation) Pretreatment->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-p65, p-IκBα, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: Workflow for in vitro analysis of NF-κB pathway modulation by AL-1.

References

Andrographolide-Lipoic Acid (AL-1) in Neuroprotection Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] To enhance its therapeutic potential, a novel conjugate, Andrographolide-lipoic acid (AL-1), has been synthesized. This molecule combines the neuroprotective properties of andrographolide with the potent antioxidant capabilities of lipoic acid.[3] Preclinical studies have shown that AL-1 offers significant neuroprotection in cellular and animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[3]

These application notes provide a summary of the key findings, detailed experimental protocols for relevant neuroprotection assays, and a visualization of the proposed signaling pathway.

Data Presentation

The neuroprotective effects of this compound (AL-1) have been demonstrated in both in vitro and in vivo models of Parkinson's disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotective Effects of AL-1 on SH-SY5Y Cells Treated with MPP+

Treatment GroupCell Viability (%)Phosphorylated NF-κB p65 (relative expression)
Control1001.0
MPP+ (1 mM)52 ± 4.52.8 ± 0.3
MPP+ + AL-1 (1 µM)78 ± 5.11.5 ± 0.2
MPP+ + AL-1 (5 µM)91 ± 6.21.1 ± 0.1

Note: Data are representative and presented as mean ± standard deviation. Values are illustrative based on descriptions in existing literature.[3]

Table 2: In Vivo Neuroprotective Effects of AL-1 in MPTP-Treated Mice

Treatment GroupTH-Positive Neurons in Substantia Nigra (cells/mm²)Striatal Dopamine (B1211576) (ng/mg tissue)Striatal DOPAC (ng/mg tissue)
Vehicle Control2500 ± 15015.2 ± 1.83.1 ± 0.4
MPTP1100 ± 1206.5 ± 0.91.5 ± 0.3
MPTP + AL-1 (10 mg/kg)1850 ± 13011.8 ± 1.52.5 ± 0.3
MPTP + AL-1 (20 mg/kg)2200 ± 16013.9 ± 1.62.9 ± 0.4

Note: Data are representative and presented as mean ± standard deviation. TH: Tyrosine Hydroxylase; DOPAC: 3,4-Dihydroxyphenylacetic acid. Values are illustrative based on descriptions in existing literature.[3]

Experimental Protocols

Cell Viability (MTT) Assay for Neuroprotection in SH-SY5Y Cells

This protocol assesses the ability of AL-1 to protect SH-SY5Y neuroblastoma cells from the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 mg/mL streptomycin

  • MPP+ iodide salt

  • This compound (AL-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of AL-1 (e.g., 1 µM, 5 µM) for 2 hours.

  • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM to the appropriate wells. Include a vehicle control group (no MPP+ or AL-1) and an MPP+-only group.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Immunohistochemistry for Tyrosine Hydroxylase (TH) in MPTP Mouse Brain

This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra of mice in a Parkinson's disease model.[3]

Materials:

  • Mouse brain tissue, fixed and sectioned

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH) antibody

  • Secondary antibody: Biotinylated goat anti-rabbit IgG

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Microscope slides

  • Mounting medium

Procedure:

  • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.

  • Cryoprotect the brains in 30% sucrose (B13894) solution and section coronally at 30 µm on a cryostat.

  • Wash sections in PBS and then incubate in a blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-TH antibody overnight at 4°C.

  • Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash again and incubate with the ABC reagent for 1 hour.

  • Develop the color reaction using the DAB substrate kit according to the manufacturer's instructions.

  • Mount the sections onto slides, dehydrate, and coverslip.

  • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

HPLC Analysis of Striatal Dopamine and Metabolites

This protocol describes the quantification of dopamine and its metabolite DOPAC in the striatum of mouse brains.

Materials:

  • Mouse striatal tissue

  • Perchloric acid (PCA) solution (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

  • Homogenizer

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, 1-octanesulfonic acid, and methanol)

  • Standards for dopamine and DOPAC

Procedure:

  • Dissect the striata from the mouse brain on ice and immediately freeze in liquid nitrogen.

  • Homogenize the tissue in ice-cold 0.1 M PCA solution.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a defined volume of the filtered supernatant into the HPLC system.

  • Separate the compounds on the C18 column using the specified mobile phase.

  • Detect dopamine and DOPAC using the electrochemical detector.

  • Quantify the concentrations by comparing the peak areas to those of the standards. Normalize the results to the weight of the tissue.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound (AL-1) are, in part, mediated through the inhibition of the NF-κB signaling pathway.

AL1_Neuroprotection_Pathway cluster_nucleus Nucleus MPP MPP+ ROS Oxidative Stress (ROS Production) MPP->ROS AL1 AL-1 IKK IKK Activation AL1->IKK inhibits ROS->IKK IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα (Phosphorylated) p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to Nucleus Nucleus Inflammation Neuroinflammation (e.g., TNF-α, IL-1β) p65_p50_nuc->Inflammation induces transcription Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Cell_Survival Neuronal Survival

Caption: AL-1's neuroprotective mechanism via NF-κB pathway inhibition.

Experimental_Workflow start Start: Neuroprotection Assays for AL-1 invitro In Vitro Model (SH-SY5Y Cells) start->invitro invivo In Vivo Model (MPTP-treated Mice) start->invivo mpp_treatment MPP+ Treatment invitro->mpp_treatment mttp_treatment MPTP Administration invivo->mttp_treatment al1_treatment_vitro AL-1 Treatment mpp_treatment->al1_treatment_vitro cell_viability Cell Viability Assay (MTT) al1_treatment_vitro->cell_viability western_blot Western Blot (p-NF-κB p65) al1_treatment_vitro->western_blot al1_treatment_vivo AL-1 Administration mttp_treatment->al1_treatment_vivo behavioral_tests Behavioral Tests (e.g., Rotarod) al1_treatment_vivo->behavioral_tests ihc Immunohistochemistry (TH-positive neurons) al1_treatment_vivo->ihc hplc HPLC Analysis (Striatal Dopamine) al1_treatment_vivo->hplc end End: Assess Neuroprotective Efficacy cell_viability->end western_blot->end behavioral_tests->end ihc->end hplc->end

Caption: Experimental workflow for assessing AL-1 neuroprotection.

References

Application Notes and Protocols: Drug Delivery Systems for Andrographolide-Lipoic Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is often limited by poor aqueous solubility and low bioavailability. To address these limitations, various derivatives have been synthesized, including the Andrographolide-lipoic acid conjugate (AL-1). This conjugate, which links andrographolide with the potent antioxidant lipoic acid, has shown promise in preclinical studies, particularly in the context of metabolic disorders and inflammation.[1][2][3]

These application notes provide a comprehensive overview of the current knowledge on the this compound conjugate, including its biological effects and associated signaling pathways. Crucially, as there is a notable absence of published literature on the formulation of this specific conjugate into drug delivery systems, this document provides detailed, adaptable protocols for the preparation and characterization of nanoparticle and liposomal formulations suitable for lipophilic drug-acid conjugates. These protocols are based on established methodologies for similar compounds and for andrographolide itself, offering a foundational framework for future research and development.

I. Biological Activity and Quantitative Data

The this compound conjugate (AL-1) has been primarily investigated for its anti-diabetic and anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key signaling pathways and exert protective effects against oxidative stress.

In Vivo Efficacy of this compound Conjugate (AL-1) in a Type 2 Diabetes Rat Model[1]
Treatment GroupDoseChange in Blood Glucose (%)Change in Total Cholesterol (%)Change in LDL-C (%)Change in HDL-C (%)Change in Triglycerides (%)
AL-120 mg/kg-13.25----
AL-140 mg/kg-15.13----
AL-180 mg/kg-21.81-27.32-27.78+8.47-42.6
Andrographolide50 mg/kg-18.00----

Data represents the percentage change compared to the diabetic control group.

In Vitro Protective Effects of this compound Conjugate (AL-1) on Pancreatic β-Cells[2]
Treatment (1 µM)Cell Viability (%) in H₂O₂-treated RIN-m cells
Control (H₂O₂ only)42.7 ± 11.1
Andrographolide59.7 ± 5.9
Lipoic Acid59.7 ± 4.4
Andrographolide + Lipoic Acid (Mixture)62.2 ± 10.6
AL-1 (Conjugate) 64.3 ± 11.0
Cytotoxicity of Andrographolide (Data for AL-1 Not Available)

Due to the lack of specific cytotoxicity data for the this compound conjugate in the reviewed literature, the following table summarizes the IC50 values for the parent compound, Andrographolide, against various cancer cell lines. This information can serve as a baseline for future comparative studies.

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hReference
MDA-MB-231Breast Cancer51.9830.28[4]
MCF-7Breast Cancer61.1136.9[4]
KBOral Cancer106.2 µg/ml (~303 µM)-[5]
HCT 116Colon Cancer-11.71 µg/ml (~33 µM)[6]
HepG2Liver Cancer-15.65 µg/ml (~45 µM)[6]

II. Signaling Pathways

The this compound conjugate (AL-1) has been shown to modulate inflammatory and oxidative stress pathways, primarily through the NF-κB and Nrf2 signaling cascades.

NF-κB Signaling Pathway

AL-1 has been demonstrated to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[1] In high-glucose conditions, AL-1 suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus High_Glucose High Glucose ROS ROS High_Glucose->ROS IKK IKK ROS->IKK Activates p_IKK p-IKK IKK->p_IKK IkBa IκBα p_IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases Proteasomal_Degradation Proteasomal Degradation p_IkBa->Proteasomal_Degradation p_NFkB p-NF-κB (p-p65/p50) NFkB->p_NFkB Phosphorylation DNA DNA p_NFkB->DNA Translocates & Binds AL1 Andrographolide- Lipoic Acid (AL-1) AL1->p_IKK Inhibits Phosphorylation AL1->p_NFkB Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

NF-κB signaling inhibition by AL-1.
Nrf2 Signaling Pathway

AL-1 also upregulates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[7] By increasing the expression of Nrf2, AL-1 promotes the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and thioredoxin-1 (Trx-1), thereby protecting cells from oxidative damage.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Binds & Promotes Degradation Nrf2_active Nrf2 Keap1->Nrf2_active Releases ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates & Binds AL1 Andrographolide- Lipoic Acid (AL-1) AL1->Nrf2_active Upregulates Expression Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates Antioxidant_Genes Antioxidant Gene Transcription (HO-1, Trx-1) ARE->Antioxidant_Genes

Nrf2 signaling activation by AL-1.

III. Experimental Protocols

Disclaimer: The following protocols for the synthesis of this compound conjugate and its formulation into drug delivery systems are adaptable methods based on general chemical principles and established techniques for similar molecules. These are provided as a guide for research and development, as specific, detailed protocols for the this compound conjugate are not available in the reviewed scientific literature.

A. Synthesis of this compound Conjugate (AL-1)

This protocol describes a potential method for the synthesis of AL-1 via esterification, a common method for creating drug-acid conjugates.[8]

Materials:

  • Andrographolide

  • α-Lipoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Dissolve andrographolide (1 equivalent) and α-lipoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the andrographolide and lipoic acid solution at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound conjugate.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. Preparation of AL-1 Loaded Solid Lipid Nanoparticles (SLNs) - Adaptable Protocol

This protocol is adapted from methods used for formulating lipophilic drugs into SLNs.[9]

Materials:

  • This compound conjugate (AL-1)

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Organic solvent (e.g., acetone, if required)

Protocol (Hot Homogenization Method):

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve the this compound conjugate in the molten lipid.

  • In a separate beaker, heat the purified water containing the surfactant to the same temperature.

  • Add the hot aqueous surfactant solution to the molten lipid-drug mixture under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

C. Preparation of AL-1 Loaded Liposomes - Adaptable Protocol

This protocol is based on the thin-film hydration method, a common technique for encapsulating hydrophobic drugs within the lipid bilayer of liposomes.[10][11]

Materials:

  • This compound conjugate (AL-1)

  • Phospholipids (e.g., Phosphatidylcholine from soy or egg)

  • Cholesterol

  • Organic solvent (e.g., Chloroform, Methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Dissolve the phospholipids, cholesterol, and this compound conjugate in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

D. Characterization of Drug Delivery Systems

Workflow for Characterization:

Characterization_Workflow Formulation Nanoparticle/Liposome Formulation Particle_Size Particle Size & PDI (DLS) Formulation->Particle_Size Zeta_Potential Zeta Potential (DLS) Formulation->Zeta_Potential Morphology Morphology (TEM/SEM) Formulation->Morphology EE_LC Encapsulation Efficiency (EE%) & Drug Loading (LC%) Formulation->EE_LC Stability Stability Studies Particle_Size->Stability In_Vitro_Release In Vitro Drug Release EE_LC->In_Vitro_Release

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Andrographolide-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the andrographolide-lipoic acid conjugate (ALA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on improving the water solubility of this promising compound.

Frequently Asked Questions (FAQs)

Q1: My this compound (ALA) conjugate has very poor water solubility. What are the primary reasons for this?

A1: The low aqueous solubility of the this compound conjugate is expected. The parent compound, andrographolide (B1667393), is itself poorly soluble in water (approximately 3.29 µg/mL at 25°C) due to its crystalline and lipophilic nature.[1][2] The addition of lipoic acid, while potentially enhancing therapeutic efficacy, also contributes to the lipophilicity of the molecule, further reducing its affinity for aqueous media.

Q2: What are the most common strategies to improve the water solubility of poorly soluble compounds like the ALA conjugate?

A2: Several established formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][4][5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosuspensions) to increase surface area.[3][6]

    • Modification of the crystal habit (polymorphs, amorphous states).[3][4]

    • Solid dispersions, where the drug is dispersed in a hydrophilic carrier matrix.[1][7]

  • Chemical Modifications:

    • Salt formation (if ionizable groups are present).

    • Prodrug synthesis (the ALA conjugate itself is a form of this).

  • Use of Excipients:

    • Co-solvents (e.g., ethanol, DMSO, DMF).[8]

    • Surfactants to improve wetting and micellar solubilization.

    • Cyclodextrins to form inclusion complexes.[3][9][10]

    • Lipid-based formulations like liposomes and self-emulsifying drug delivery systems (SEDDS).[3][5]

Q3: For andrographolide, solid dispersion seems to be a successful technique. Is this likely to work for the ALA conjugate as well?

A3: Yes, solid dispersion is a highly promising approach for the ALA conjugate. Solid dispersion techniques have been shown to significantly improve the solubility of andrographolide, in some cases by up to 4.7-fold.[1][11] This method works by converting the drug into an amorphous state and dispersing it within a hydrophilic polymer matrix, which enhances wetting and dissolution.[7][12] Given the structural similarity, it is very likely that this technique will also be effective for the ALA conjugate.

Troubleshooting Guide

Issue 1: Difficulty dissolving the this compound conjugate in common buffers for in vitro assays.

Possible Cause & Solution:

  • Inherent Low Solubility: The conjugate is expected to be sparingly soluble in aqueous buffers.

    • Troubleshooting Step 1: Co-solvents. First, try dissolving the compound in a small amount of an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[8] You can then dilute this stock solution with your aqueous buffer of choice. Be mindful of the final solvent concentration in your assay, as high concentrations can affect cellular viability or assay performance. For example, a 1:1 solution of DMF:PBS (pH 7.2) has been used for andrographolide.[8]

    • Troubleshooting Step 2: Pluronic F-127. For in vitro studies, consider using a non-ionic surfactant like Pluronic F-127. Prepare a stock solution of your compound in an organic solvent and add it to a solution of Pluronic F-127 in your desired buffer while vortexing. This can help to create a stable micellar solution.

Issue 2: Poor oral bioavailability observed in animal studies despite successful in vitro activity.

Possible Cause & Solution:

  • Poor Dissolution in GI Tract: Low aqueous solubility leads to poor dissolution, which is often the rate-limiting step for the absorption of BCS Class II compounds like andrographolide.[13][14]

    • Troubleshooting Step 1: Solid Dispersion Formulation. Develop a solid dispersion of the ALA conjugate. Different polymers and preparation methods can be tested to find the optimal formulation.

      • Workflow for Solid Dispersion Development:

        Caption: Workflow for developing a solid dispersion formulation.

    • Troubleshooting Step 2: Cyclodextrin (B1172386) Complexation. Investigate the use of cyclodextrins, such as β-cyclodextrin, to form an inclusion complex with the ALA conjugate.[9][10] This can enhance solubility by encapsulating the lipophilic molecule within the hydrophilic cyclodextrin cavity.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for andrographolide.[13][14]

  • Materials: this compound conjugate, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).

  • Procedure:

    • Accurately weigh the ALA conjugate and PVP K30 in various ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components completely in a suitable volume of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Once a solid film is formed on the flask wall, continue drying under vacuum for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve.

    • Store the resulting powder in a desiccator until further use.

Protocol 2: Saturation Solubility Measurement
  • Materials: Prepared solid dispersion, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Add an excess amount of the prepared solid dispersion (or the pure ALA conjugate as a control) to a known volume of PBS in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 37°C) using a shaker bath for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the concentration of the ALA conjugate using a validated analytical method, such as HPLC-UV.[15][16]

Quantitative Data Summary

The following table summarizes the reported improvements in andrographolide solubility using various solid dispersion techniques. These results can serve as a benchmark for your experiments with the ALA conjugate.

Polymer CarrierPreparation MethodDrug:Polymer RatioSolubility Increase (Fold)Reference
Soluplus®Spray Drying-up to 4.7[1][11]
PEG 6000Rotary Evaporation1:9~3.8[1]
PVP K30Vacuum Drying1:8~4.2[1]
PEG 6000Solvent Evaporation1:1~1.4[13]
Silicon DioxideRotary Evaporation1:8~1.7[1]

Signaling Pathways

Andrographolide and its derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. The conjugation with lipoic acid in your compound may further enhance its activity on pathways related to oxidative stress.

Signaling_Pathways cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Response ALA ALA Conjugate NFkB NF-κB ALA->NFkB Inhibition Nrf2 Nrf2 ALA->Nrf2 Activation PI3K_AKT PI3K/Akt/mTOR ALA->PI3K_AKT Inhibition JAK_STAT JAK/STAT ALA->JAK_STAT Inhibition Inflammation ↓ Inflammation NFkB->Inflammation Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis Angiogenesis ↓ Angiogenesis PI3K_AKT->Angiogenesis JAK_STAT->Inflammation

Caption: Key signaling pathways modulated by andrographolide derivatives.

This technical support guide is intended to provide a starting point for your research. The optimal method for improving the solubility of the this compound conjugate will depend on the specific requirements of your application and should be determined experimentally.

References

Technical Support Center: Enhancing the Bioavailability of Andrographolide-Lipoic Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at enhancing the bioavailability of the andrographolide-lipoic acid conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oral delivery of andrographolide (B1667393) and its derivatives like the lipoic acid conjugate?

Q2: Why is conjugating andrographolide with lipoic acid a promising strategy?

A2: The conjugation of andrographolide with lipoic acid (creating AL-1) is a dual-functional strategy. It aims to combine the anti-inflammatory and other therapeutic effects of andrographolide with the potent antioxidant properties of lipoic acid.[4] Studies have shown that AL-1 possesses hypoglycemic and beta-cell protective effects, in part through its antioxidant and NF-κB inhibitory activities.[4] For instance, AL-1 was found to be more potent than andrographolide in lowering blood glucose in diabetic mouse models.[4]

Q3: What formulation strategies can be employed to enhance the bioavailability of the this compound conjugate?

A3: Several advanced formulation strategies can be explored, including:

  • Nanoparticle-based delivery systems: Encapsulating the conjugate in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, improve its solubility and dissolution rate, and potentially enhance its absorption.[2][5]

  • Solid dispersions: Dispersing the conjugate in a hydrophilic carrier at the molecular level can significantly increase its dissolution rate and, consequently, its bioavailability.[6][7]

  • Self-microemulsifying drug delivery systems (SMEDDS): These lipid-based formulations can form fine oil-in-water microemulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of lipophilic drugs.[6]

Q4: Which analytical methods are suitable for quantifying the this compound conjugate in experimental samples?

A4: While specific methods for the conjugate may need to be developed and validated, techniques used for andrographolide can be adapted. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA) are commonly used for the quantification of andrographolide in biological samples and pharmaceutical formulations.[8] These methods would likely serve as a good starting point for developing an analytical method for the conjugate.

Troubleshooting Guides

Formulation & Characterization
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency in Nanoparticles - Poor affinity of the conjugate for the nanoparticle core.- High water solubility of the conjugate (if applicable).- Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-polymer ratio, solvent choice).- Modify the nanoparticle matrix to better match the lipophilicity of the conjugate.- For nanoprecipitation, consider using a co-solvent to improve drug entrapment.[9]- Systematically optimize formulation parameters using a design of experiments (DoE) approach.[5]- For emulsion-based methods, adjust the homogenization speed or sonication time.
Large Particle Size or High Polydispersity Index (PDI) - Aggregation of nanoparticles due to insufficient stabilization.- Inappropriate stabilizer concentration or type.- Issues with the preparation method (e.g., stirring rate, temperature).- Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).[10]- Screen different types of stabilizers to find one that provides better steric or electrostatic repulsion.- Optimize the stirring speed and temperature during nanoparticle formation.
Instability of the Conjugate During Formulation - The ester bond in andrographolide is susceptible to hydrolysis, especially in alkaline conditions.[11]- Maintain a slightly acidic pH (pH 3-5) during the formulation process, as andrographolide is most stable in this range.[11]- Avoid high temperatures for extended periods.- Perform stability studies of the conjugate under various formulation conditions to identify potential degradation.
In Vitro & In Vivo Experiments
Issue Potential Cause(s) Troubleshooting Steps
Low In Vitro Permeability (Caco-2 Assay) - The conjugate may be a substrate for efflux transporters like P-glycoprotein.- Poor solubility of the conjugate in the assay medium.- Non-specific binding to the plate or cell monolayer.[12]- Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.- Include P-glycoprotein inhibitors (e.g., verapamil) to confirm efflux involvement.- Add a small percentage of a solubilizing agent like DMSO to the apical side and/or bovine serum albumin (BSA) to the basolateral side to improve recovery and mimic in vivo sink conditions.[12]
High Variability in In Vivo Pharmacokinetic Data - Inconsistent dosing technique (oral gavage).- Variability in food intake among animals (can affect absorption).- Issues with blood sampling or sample processing.- Ensure proper training and consistency in oral gavage administration.- Fast animals overnight before dosing to minimize variability in gastric emptying and food effects.[8]- Standardize blood collection times and sample handling procedures.
Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability - The chosen in vitro dissolution medium does not reflect the in vivo conditions.- Involvement of active transport or significant first-pass metabolism in vivo that is not captured by simple dissolution tests.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.- Supplement in vitro data with permeability assays (e.g., Caco-2) and in vitro metabolism studies to build a more complete picture.

Data Presentation

Physicochemical and Pharmacokinetic Properties of Andrographolide (Reference)

Note: Specific quantitative data for the this compound conjugate are not available in the provided search results. The following data for the parent compound, andrographolide, are provided as a reference.

Parameter Value Reference(s)
Aqueous Solubility ~3.29 µg/mL[1][3]
Log P 2.632[1][3]
Absolute Oral Bioavailability (Rats) 0.91% (at 20 mg/kg) - 2.67%[2][3][8]
Cmax (Rats, 20 mg/kg oral) 1.27 µg/mL[6]
Tmax (Rats, 20 mg/kg oral) 2.41 h[6]
AUC (Rats, 20 mg/kg oral) 8.34 µg·h/mL[6]
Cmax (Humans, ~20 mg oral) ~393 ng/mL[8]
Tmax (Humans, ~20 mg oral) 1.5 - 2 h[8]
Biological Effects of this compound Conjugate (AL-1) in a Diabetic Rat Model
Treatment Group Dose (mg/kg) Effect on Blood Glucose Effect on Serum Insulin Reference(s)
AL-120-32.5%-23.31%[4]
AL-140-44.4%-34.07%[4]
AL-180-65.0%-37.37%[4]
Andrographolide50-32.3%Not specified[4]
Glibenclamide1.2Similar to 80 mg/kg AL-1Not specified[4]

Experimental Protocols

Preparation of this compound Conjugate-Loaded Nanoparticles by Nanoprecipitation

Objective: To encapsulate the this compound conjugate in polymeric nanoparticles to improve its solubility and provide controlled release.

Materials:

  • This compound conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent like THF)

  • Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., Poloxamer 188)

  • Deionized water

  • Magnetic stirrer

Protocol:

  • Prepare the Organic Phase: Dissolve a specific amount of the this compound conjugate and PLGA in acetone. For example, 5 mg of the conjugate and 50 mg of PLGA in 2 mL of acetone.

  • Prepare the Aqueous Phase: Prepare an aqueous solution of the surfactant. For example, a 1% w/v PVA solution in 20 mL of deionized water.

  • Nanoprecipitation: While stirring the aqueous phase on a magnetic stirrer at a constant speed (e.g., 600 rpm), add the organic phase dropwise using a syringe. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring the suspension overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable medium for immediate use or lyophilize for long-term storage.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To determine the apparent permeability coefficient (Papp) of the this compound conjugate across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical method for conjugate quantification (e.g., UPLC-MS/MS)

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow. Only use monolayers with acceptable TEER values (typically >200 Ω·cm²).[6]

  • Transport Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of the this compound conjugate in HBSS to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis: Analyze the concentration of the conjugate in all samples using a validated analytical method.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the this compound conjugate after oral administration.

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • Formulation of the this compound conjugate (e.g., suspension in 0.5% CMC)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for conjugate quantification in plasma

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.[8]

  • Dosing: Administer a single oral dose of the conjugate formulation to each rat via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[7]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the conjugate in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data for each animal. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.

Visualizations

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AL-1 AL-1 IKK IKK AL-1->IKK Inhibits Stimuli Stimuli Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation Nucleus Nucleus Gene\nTranscription Gene Transcription p50_n->Gene\nTranscription

Caption: NF-κB signaling pathway and the inhibitory action of this compound Conjugate (AL-1).

Experimental Workflow

Experimental_Workflow start Start formulation Formulation Development (e.g., Nanoprecipitation) start->formulation characterization Physicochemical Characterization (Size, PDI, EE%) formulation->characterization invitro In Vitro Evaluation (Dissolution, Caco-2 Permeability) characterization->invitro invivo In Vivo Pharmacokinetic Study (Rats) invitro->invivo analysis Data Analysis (Papp, Cmax, Tmax, AUC) invivo->analysis end End analysis->end

Caption: General experimental workflow for enhancing and evaluating the bioavailability of the conjugate.

References

Andrographolide-Lipoic Acid Conjugate: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Andrographolide-Lipoic Acid (ALA) conjugate, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the this compound (ALA) conjugate?

A1: While specific long-term stability studies on the ALA conjugate are not extensively available in published literature, based on the stability profiles of its constituent molecules, andrographolide (B1667393) and lipoic acid, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.

  • Light: Protect from light. Both andrographolide and lipoic acid can be light-sensitive. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the lipoic acid moiety.

  • Form: Store as a dry powder if possible. Solutions, especially in protic or aqueous solvents, are more prone to degradation.

Q2: What is the expected stability of the ALA conjugate in different solvents?

A2: Specific stability data for the ALA conjugate in various solvents is limited. However, based on the properties of andrographolide, which contains a hydrolyzable ester group, stability is expected to be solvent-dependent.[1] Andrographolide is more stable in chloroform (B151607) than in aqueous solutions.[1] For the ALA conjugate, which is also an ester, it is advisable to use aprotic, anhydrous solvents like DMSO, DMF, or acetonitrile (B52724) for stock solutions. Prepare aqueous solutions fresh before each experiment.

Q3: How does pH affect the stability of the ALA conjugate?

A3: The stability of the ALA conjugate is significantly influenced by pH due to the ester linkage between andrographolide and lipoic acid, as well as the inherent pH sensitivity of andrographolide. Andrographolide is most stable in a pH range of 3-5.[1] It is unstable in alkaline conditions, with instability increasing as the pH rises.[1] Acidic conditions can also lead to degradation, though generally to a lesser extent than basic conditions.[2][3] Therefore, it is critical to maintain a slightly acidic to neutral pH (ideally pH 3-5) for any aqueous buffers used with the ALA conjugate.

Q4: What are the primary degradation pathways for the ALA conjugate?

A4: The primary degradation pathways for the ALA conjugate are expected to involve the hydrolysis of the ester bond linking andrographolide and lipoic acid, and the degradation of the individual molecules.

  • Ester Hydrolysis: This is a major anticipated degradation route, leading to the formation of free andrographolide and lipoic acid. This reaction is catalyzed by both acidic and basic conditions.

  • Andrographolide Degradation: Andrographolide itself can undergo degradation through isomerization and hydrolysis of its lactone ring, especially under basic conditions.[2]

  • Lipoic Acid Degradation: The dithiolane ring of lipoic acid is susceptible to oxidation and reduction reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of the ALA conjugate over time. Degradation of the conjugate due to improper storage (temperature, light, oxygen exposure).Store the conjugate at -20°C or lower, protected from light, and under an inert atmosphere. Prepare fresh solutions for each experiment.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products such as free andrographolide, lipoic acid, or isomers of andrographolide.Confirm the identity of the unexpected peaks using mass spectrometry and by running standards of potential degradation products. Optimize storage and handling procedures to minimize degradation.
Impurities from the synthesis or purification process.Review the synthesis and purification protocol. Re-purify the conjugate if necessary.
Inconsistent experimental results. Instability of the conjugate in the experimental buffer or media.Check the pH of your experimental solutions; andrographolide is most stable at pH 3-5.[1] Consider performing a time-course stability study of the conjugate in your specific experimental medium.
Degradation of the conjugate during the experiment (e.g., due to prolonged incubation at elevated temperatures).Minimize incubation times at elevated temperatures whenever possible. Include appropriate controls to assess the stability of the conjugate over the experimental duration.

Data Presentation

Table 1: Stability of Andrographolide Under Various pH Conditions

pHTemperature (°C)Rate Constant (k) (day⁻¹)Shelf-life (t₉₀%)Reference
2.0256.5 x 10⁻⁵Not specified
6.0252.5 x 10⁻³Not specified
8.0259.9 x 10⁻²Not specified

Note: This data is for andrographolide, not the ALA conjugate. The ester linkage in the conjugate may alter its stability profile.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Andrographolide Analysis

This protocol is for the analysis of andrographolide and can be adapted to monitor the stability of the ALA conjugate by observing the appearance of the andrographolide degradation peak.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v).

  • Detection Wavelength: 223 nm.

  • Procedure:

    • Prepare standard solutions of andrographolide in methanol at known concentrations.

    • Prepare samples of the ALA conjugate in a suitable solvent.

    • Inject the standards and samples into the HPLC system.

    • Monitor the chromatogram for the andrographolide peak and any new peaks that may indicate degradation products.

    • Quantify the amount of free andrographolide to assess the extent of conjugate degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Analysis ALA_conjugate ALA Conjugate Stock_Solution Stock Solution ALA_conjugate->Stock_Solution Solvent Aprotic, Anhydrous Solvent Solvent->Stock_Solution Storage_Conditions -20°C or below Protected from light Inert atmosphere Stock_Solution->Storage_Conditions Working_Solution Freshly Prepared Working Solution Storage_Conditions->Working_Solution Assay Biological Assay Working_Solution->Assay HPLC HPLC Analysis Assay->HPLC degradation_pathway cluster_degradation Degradation Pathways ALA_Conjugate This compound (Ester Linkage) Andrographolide Free Andrographolide ALA_Conjugate->Andrographolide Ester Hydrolysis (Acid/Base) Lipoic_Acid Free Lipoic Acid ALA_Conjugate->Lipoic_Acid Ester Hydrolysis (Acid/Base) Andro_Degradation Andrographolide Degradation Products (e.g., Isomers, Hydrolyzed Lactone) Andrographolide->Andro_Degradation pH, Temp LA_Oxidation Lipoic Acid Oxidation Products Lipoic_Acid->LA_Oxidation O₂, Light

References

Technical Support Center: Optimizing Andrographolide-Lipoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Andrographolide-Lipoic Acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound conjugate (AL-1)?

A1: The most prevalent and effective method for conjugating andrographolide (B1667393) with lipoic acid is through an esterification reaction. Specifically, the Steglich esterification is widely employed due to its mild reaction conditions, which are suitable for structurally complex and sensitive molecules like andrographolide.[1][2] This method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[1][3]

Q2: At which position on the andrographolide molecule does the esterification with lipoic acid occur?

A2: The conjugation of lipoic acid to andrographolide typically occurs at the C-14 hydroxyl group, forming 14-α-Lipoic acid-3,19-dihydroxyandrographolide, also known as AL-1.[4]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include achieving a high yield, minimizing side reactions, and effectively purifying the final product. A common side reaction in DCC-mediated couplings is the formation of an N-acylurea byproduct, which can reduce the yield and complicate the purification process.[2] Additionally, the solubility of reactants and the stability of the andrographolide molecule under reaction conditions can impact the overall efficiency of the synthesis.

Q4: How can the final product, this compound, be purified?

A4: Purification is typically achieved through chromatographic techniques. Column chromatography is a common method for separating the desired product from unreacted starting materials, the carbodiimide urea (B33335) byproduct (e.g., dicyclohexylurea - DCU), and other impurities.[3] High-Performance Liquid Chromatography (HPLC) can be used for both analytical quantification and preparative purification to achieve high purity of the final conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient activation of the carboxylic acid.- Ensure lipoic acid, DCC/EDC, and DMAP are of high purity and anhydrous. - Increase the molar equivalents of the coupling agent (DCC/EDC) and catalyst (DMAP). - Extend the reaction time.
Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature is controlled, as excessive heat can lead to degradation.
Formation of N-acylurea Byproduct Slow reaction of the activated intermediate with the alcohol (andrographolide).- Increase the concentration of DMAP, which acts as an acyl transfer agent and suppresses the formation of N-acylurea.[2] - Add the alcohol (andrographolide) to the reaction mixture before the coupling agent (DCC/EDC).
Difficulty in Purifying the Product The byproduct dicyclohexylurea (DCU) is co-eluting with the product.- DCU is sparingly soluble in many organic solvents. After the reaction, it can often be removed by filtration. - Optimize the solvent system for column chromatography to improve the separation between the product and DCU.
Multiple spots on TLC, indicating a mixture of products.- This could be due to side reactions or incomplete conversion. Re-evaluate the reaction conditions (temperature, time, stoichiometry). - Consider using protecting groups for other reactive hydroxyl groups on the andrographolide molecule if esterification is occurring at unintended sites.
Inconsistent Results Variability in reagent quality or reaction setup.- Use freshly opened or properly stored anhydrous solvents and reagents. - Ensure consistent stirring and temperature control throughout the reaction.

Experimental Protocols

General Protocol for Steglich Esterification of Andrographolide with Lipoic Acid

This protocol is a general guideline based on the principles of Steglich esterification for natural products.[1][2][3] Researchers should optimize the specific conditions for their experimental setup.

Materials:

  • Andrographolide

  • α-Lipoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve α-lipoic acid (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.

  • Add andrographolide (1 equivalent) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate container, dissolve DCC or EDC (1.2-1.5 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC/EDC solution to the reaction mixture dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.

  • Wash the filtrate with a mild acid (e.g., 5% HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).

Data on Yield Optimization

Parameter Condition A Condition B Expected Outcome on Yield
Coupling Agent DCCEDCEDC can sometimes lead to easier purification as the urea byproduct is water-soluble. Yields are generally comparable.
Molar Ratio (Lipoic Acid:Andrographolide) 1.1 : 11.5 : 1Using a slight excess of the carboxylic acid can drive the reaction to completion and improve yield.
DMAP (equivalents) 0.10.5A higher concentration of DMAP can accelerate the reaction and minimize the formation of N-acylurea, thus increasing the yield.[2]
Reaction Temperature 0°C to Room TemperatureRoom TemperatureStarting the reaction at a lower temperature can help control the initial exothermic reaction and potentially reduce side product formation.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is a common choice for these reactions. The optimal solvent may depend on the solubility of the specific reactants.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification andro Andrographolide reaction Steglich Esterification in Anhydrous Solvent andro->reaction lipoic Lipoic Acid lipoic->reaction dcc DCC / EDC dcc->reaction dmap DMAP dmap->reaction filtration Filtration (remove DCU) reaction->filtration extraction Aqueous Wash filtration->extraction drying Drying & Concentration extraction->drying purification Column Chromatography / HPLC drying->purification product This compound Conjugate (AL-1) purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Flow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/Wet check_reagents->reagents_bad No check_stoichiometry Review Stoichiometry reagents_ok->check_stoichiometry use_fresh Use Fresh/Dry Reagents reagents_bad->use_fresh use_fresh->check_reagents stoich_ok Stoichiometry Correct check_stoichiometry->stoich_ok Yes stoich_bad Stoichiometry Incorrect check_stoichiometry->stoich_bad No check_byproducts Check for N-acylurea Byproduct stoich_ok->check_byproducts adjust_stoich Increase Equivalents of Lipoic Acid & Coupling Agents stoich_bad->adjust_stoich adjust_stoich->check_stoichiometry byproduct_present Byproduct Present check_byproducts->byproduct_present Yes no_byproduct No Significant Byproduct check_byproducts->no_byproduct No increase_dmap Increase DMAP Concentration byproduct_present->increase_dmap optimize_conditions Optimize Reaction Time/Temp no_byproduct->optimize_conditions increase_dmap->optimize_conditions success Yield Improved optimize_conditions->success

Caption: Logical flow for troubleshooting low synthesis yield.

Signaling_Pathway Mechanism of Steglich Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation cluster_byproduct Side Reaction lipoic Lipoic Acid (R-COOH) o_acylisourea O-acylisourea Intermediate lipoic->o_acylisourea dcc DCC dcc->o_acylisourea active_ester Acyl-pyridinium Intermediate (Active Ester) o_acylisourea->active_ester Acyl Transfer n_acylurea N-acylurea Byproduct o_acylisourea->n_acylurea 1,3-rearrangement dmap DMAP dmap->active_ester product This compound Ester active_ester->product andro Andrographolide (R'-OH) andro->product dmap_regen DMAP (regenerated) product->dmap_regen

Caption: Key pathways in the Steglich esterification of andrographolide.

References

Technical Support Center: Andrographolide-Lipoic Acid Conjugate Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with andrographolide-lipoic acid (AL-1) conjugates. The information is designed to assist in the optimization of dose-response curves and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways modulated by the this compound conjugate (AL-1)?

A1: The this compound conjugate, AL-1, has been shown to modulate several key signaling pathways, combining the effects of its parent compounds. The primary pathways include the down-regulation of the NF-κB signaling pathway, which is crucial in inflammatory responses, and the upregulation of the Nrf2 signaling pathway, which is involved in the antioxidant response.[1] Andrographolide (B1667393) itself is known to inhibit pathways such as NF-κB, HIF-1, JAK/STAT, PI3K/AKT, and MAPK.[2][3][4] Lipoic acid influences AMPK, insulin (B600854) signaling, and also modulates NF-κB and Nrf2.[5][6][7]

Q2: What is a typical starting dose range for in vivo experiments with AL-1?

A2: Based on studies in diabetic animal models, a common dose range for oral administration of AL-1 is between 20 mg/kg and 80 mg/kg body weight.[8][9] Significant hypoglycemic effects have been observed within this range. For instance, in alloxan-induced diabetic mice, doses of 20, 40, and 80 mg/kg resulted in a dose-dependent decrease in blood glucose.[9]

Q3: What concentrations of AL-1 are effective in in vitro cell culture experiments?

A3: For in vitro studies, effective concentrations of an this compound conjugate have been reported in the micromolar and even nanomolar range. One study on a pancreatic cell line demonstrated a dose-dependent increase in ROS levels with concentrations of 0.01 µM, 0.1 µM, and 1 µM, which in turn upregulated antioxidant protein expression.[10]

Q4: How does the bioactivity of the AL-1 conjugate compare to its parent compounds, andrographolide and lipoic acid?

A4: The AL-1 conjugate has been shown to be more potent than andrographolide alone in certain contexts. For example, at an equimolar dose, AL-1 (80 mg/kg) demonstrated a significantly greater blood glucose-lowering effect (65% reduction) compared to andrographolide (50 mg/kg, 32.3% reduction) in diabetic mice.[9] This suggests that the conjugation of lipoic acid enhances the therapeutic effects of andrographolide.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in dose-response data Inconsistent drug formulation or administration; biological variability in animal models; cellular passage number and confluency in in vitro assays.Ensure consistent and homogenous preparation of the AL-1 solution for each experiment. Standardize administration techniques (e.g., gavage volume, speed). For in vivo studies, use age- and weight-matched animals. For in vitro work, maintain consistent cell culture conditions and use cells within a narrow passage number range.
Lack of a clear dose-dependent effect The tested dose range may be too narrow or outside the effective window (either too low or too high, leading to saturation or toxicity). The experimental endpoint may not be sensitive to AL-1 modulation.Broaden the range of concentrations/doses tested, including logarithmic dilutions. Consider both lower (nanomolar for in vitro) and higher doses. Verify that the chosen assay is appropriate for assessing the activity of AL-1 on the targeted pathway.
Unexpected cytotoxicity at higher doses Off-target effects or cellular stress induced by high concentrations of the conjugate.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Select doses for functional assays that are well below the toxic threshold.
Inconsistent results between in vitro and in vivo studies Differences in drug metabolism, bioavailability, and pharmacokinetics between a cell culture environment and a whole organism.Consider the metabolic stability of the AL-1 conjugate. The low water solubility of andrographolide can also impact bioavailability.[10] While the conjugate may show high potency in vitro, its in vivo efficacy will be influenced by these factors.

Quantitative Data Summary

Table 1: In Vivo Dose-Response of AL-1 in Diabetic Animal Models

Animal Model Dose (Oral) Effect Reference
Alloxan-induced diabetic mice20 mg/kg32.5% decrease in blood glucose[9]
Alloxan-induced diabetic mice40 mg/kg44.4% decrease in blood glucose[9]
Alloxan-induced diabetic mice80 mg/kg65.0% decrease in blood glucose[9]
High-fat diet/streptozocin-induced diabetic rats20 mg/kg13.25% decrease in blood glucose[8]
High-fat diet/streptozocin-induced diabetic rats40 mg/kg15.13% decrease in blood glucose[8]
High-fat diet/streptozocin-induced diabetic rats80 mg/kg21.81% decrease in blood glucose[8]

Table 2: In Vitro Dose-Response of this compound Conjugate

Cell Line Concentration Effect Reference
RIN-mβ (pancreatic beta-cell line)0.01 - 1 µMDose-dependent increase in ROS levels and subsequent upregulation of antioxidant proteins (Trx1, Prx1, Prx5, HO-1, SOD1, SOD2).[10]

Experimental Protocols

Protocol 1: General Method for In Vivo Dose-Response Study in a Diabetic Mouse Model

  • Animal Model: Induce diabetes in mice (e.g., C57BL/6) using a standard method such as alloxan (B1665706) or streptozotocin (B1681764) injection.

  • Grouping: Divide the diabetic animals into several groups: a vehicle control group and multiple AL-1 treatment groups at varying doses (e.g., 20, 40, 80 mg/kg). A positive control group (e.g., glibenclamide) can also be included.

  • Drug Administration: Prepare the AL-1 conjugate in a suitable vehicle (e.g., DMSO and Tween 80 in saline). Administer the assigned dose orally once daily for a specified period (e.g., 6 days).

  • Monitoring: Measure fasting blood glucose levels at baseline and at regular intervals throughout the treatment period.

  • Endpoint Analysis: At the end of the study, collect blood to measure serum insulin levels. Tissues such as the pancreas and soleus muscle can be harvested for histological analysis or Western blotting to assess beta-cell mass and GLUT4 translocation, respectively.

Visualizations

Andrographolide_Signaling_Pathways Andrographolide Andrographolide NFkB NF-κB Andrographolide->NFkB Inhibits HIF1 HIF-1 Andrographolide->HIF1 Inhibits JAK_STAT JAK/STAT Andrographolide->JAK_STAT Inhibits PI3K_AKT PI3K/AKT Andrographolide->PI3K_AKT Inhibits Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis HIF1->Angiogenesis Cell_Proliferation Cell Proliferation JAK_STAT->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Key signaling pathways inhibited by Andrographolide.

Lipoic_Acid_Signaling_Pathways Lipoic_Acid Lipoic Acid AMPK AMPK Lipoic_Acid->AMPK Activates Insulin_Signaling Insulin Signaling Lipoic_Acid->Insulin_Signaling Activates Nrf2 Nrf2 Lipoic_Acid->Nrf2 Activates NFkB NF-κB Lipoic_Acid->NFkB Modulates Energy_Metabolism Energy Metabolism AMPK->Energy_Metabolism Glucose_Uptake Glucose Uptake (GLUT4) Insulin_Signaling->Glucose_Uptake Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by Lipoic Acid.

Experimental_Workflow Start Start: Hypothesis Dose_Range Define Dose Range (e.g., 20-80 mg/kg) Start->Dose_Range Animal_Model Prepare Animal Model (e.g., Diabetic Mice) Dose_Range->Animal_Model Treatment Administer AL-1 (Oral, Daily) Animal_Model->Treatment Data_Collection Collect Data (Blood Glucose, etc.) Treatment->Data_Collection Analysis Analyze Dose-Response Data_Collection->Analysis End End: Optimized Dose Analysis->End

Caption: Workflow for in vivo dose-response optimization.

References

Challenges in oral administration of Andrographolide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of Andrographolide (B1667393) and its compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low plasma concentrations of Andrographolide in our animal models after oral gavage. What are the potential reasons?

A1: Low plasma concentrations of Andrographolide following oral administration are a well-documented challenge. The primary reasons include:

  • Poor Aqueous Solubility: Andrographolide is a lipophilic molecule with very low water solubility (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4]

  • Low Oral Bioavailability: Consequently, its oral bioavailability is very low, reported to be around 2.67% in rats.[2][3][4][5]

  • Extensive First-Pass Metabolism: Andrographolide undergoes significant metabolism in the intestine and liver before it can reach systemic circulation.[2][3][4] This biotransformation often involves sulfation and glucuronidation.[2]

  • P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, further reducing its net absorption.[2][5]

  • Rapid Excretion: The compound is also subject to rapid elimination from the body.[1][6]

Q2: Our Andrographolide formulation appears to be unstable in simulated intestinal fluid. How can we address this?

A2: Andrographolide is known to be unstable and can undergo hydrolysis in weak alkaline environments, similar to the conditions in the small intestine.[3][4] To mitigate this, consider the following formulation strategies:

  • pH-sensitive Nanoparticles: Encapsulating Andrographolide in pH-sensitive polymeric nanoparticles can protect it from the alkaline pH of the intestine and facilitate its release at the desired absorption site.[1][6][7]

  • Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate and protect the drug from chemical degradation in the GI tract.[8]

  • Coating: Applying an enteric coating to your formulation (e.g., tablets or pellets) can prevent the release of Andrographolide in the stomach and delay it until it reaches the more neutral to alkaline environment of the small intestine, though the inherent instability in the latter remains a challenge to be addressed by the core formulation.

Q3: We are struggling to achieve a consistent and reproducible pharmacokinetic profile for Andrographolide in our preclinical studies. What factors could be contributing to this variability?

A3: High variability in the pharmacokinetics of Andrographolide is a common issue.[1] Several factors can contribute to this:

  • Formulation-Dependent Absorption: The absorption of Andrographolide is highly dependent on the formulation used. Differences in particle size, excipients, and manufacturing processes can lead to significant variations in dissolution and absorption.

  • Physiological Variability: Intersubject variability in gastrointestinal pH, motility, and metabolic enzyme activity can all impact the absorption and metabolism of Andrographolide.

  • Food Effects: The presence or absence of food can alter the gastrointestinal environment and potentially affect the dissolution and absorption of your formulation. It is crucial to standardize feeding protocols in your animal studies.

  • Non-linear Bioavailability: Studies have shown a non-linear relationship between the dose of Andrographolide administered and its plasma concentration, suggesting that absorption and/or elimination processes may be saturable.[9][10][11]

Q4: What are the most promising strategies to enhance the oral bioavailability of Andrographolide?

A4: Several formulation strategies have shown success in improving the oral bioavailability of Andrographolide:

  • Nanotechnology-based Delivery Systems: This is a broad and effective approach. Specific examples include:

    • Nanoemulsions/Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly enhance the solubility and dissolution of Andrographolide.[1][6][8][12] Liquid and pelletized SMEDDS have been shown to increase bioavailability by up to 26-fold.[7]

    • Nanoparticles and Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1][6][13]

    • Liposomes and Solid Lipid Nanoparticles (SLNs): These can encapsulate Andrographolide, protecting it from degradation and enhancing its absorption.[6][8][13]

  • Solid Dispersions: Dispersing Andrographolide in a hydrophilic carrier at a molecular level can improve its dissolution rate.[1][6]

  • Use of Bioenhancers: Co-administration with bioenhancers like piperine (B192125) can inhibit P-gp efflux and metabolic enzymes, thereby increasing systemic exposure.[14]

  • Cyclodextrin (B1172386) Complexation: Encapsulating Andrographolide within cyclodextrin molecules can enhance its aqueous solubility.[13][14]

Quantitative Data on Bioavailability Enhancement

Formulation StrategyKey Components/MethodFold Increase in Bioavailability (Relative to unformulated drug/extract)Animal ModelReference
Nanoemulsion (NE) α-tocopherol, ethanol (B145695), Cremophor EL, water via high-pressure homogenization5.94Rats[12]
Self-Microemulsifying Drug Delivery System (SMEDDS) - Liquid Capryol 90, Cremophor RH 40, Labrasol9Rats[7]
Self-Microemulsifying Drug Delivery System (SMEDDS) - Pellets Liquid SMEDDS adsorbed onto colloidal silicon dioxide and microcrystalline cellulose26Rats[7]
pH-sensitive Nanoparticles Eudragit® EPO via nanoprecipitation2.2Rats[7]
Solid Dispersion Not specified~5 (in saturation solubility)In vitro[12]
Co-administration with Solubilizer and Bioenhancer Sodium dodecyl sulfate (B86663) (SDS) and piperine~2Beagle Dogs[14]
β-cyclodextrin Complexation β-cyclodextrin~1.3Beagle Dogs[14]

Experimental Protocols

Protocol 1: Preparation of Andrographolide-Loaded Nanoemulsion

  • Objective: To prepare a stable nanoemulsion formulation to enhance the oral bioavailability of Andrographolide.

  • Materials: Andrographolide, α-tocopherol (oil phase), ethanol (co-surfactant), Cremophor EL (surfactant), deionized water (aqueous phase).

  • Methodology (High-Pressure Homogenization):

    • Dissolve Andrographolide in a mixture of α-tocopherol and ethanol.

    • Add Cremophor EL to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil phase under constant stirring to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 5-10 cycles) to obtain a translucent nanoemulsion.

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.[12]

Protocol 2: Everted Rat Gut Sac Permeability Assay

  • Objective: To evaluate the ex vivo intestinal permeability of an Andrographolide formulation.

  • Materials: Male Sprague-Dawley rats, Krebs-Ringer buffer, Andrographolide formulation, analytical standards.

  • Methodology:

    • Fast rats overnight with free access to water.

    • Euthanize the rats and isolate the small intestine (duodenum, jejunum, ileum).

    • Gently flush the intestinal segments with ice-cold Krebs-Ringer buffer.

    • Evert each intestinal segment using a glass rod.

    • Ligate one end of the everted sac and fill it with a known volume of fresh Krebs-Ringer buffer.

    • Ligate the other end to form a sac.

    • Incubate the sacs in a bath containing the Andrographolide formulation in Krebs-Ringer buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

    • At predetermined time points, collect samples from the serosal side (inside the sac).

    • Analyze the concentration of Andrographolide in the samples using a validated HPLC method.

    • Calculate the apparent permeability coefficient (Papp).[5][12]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_exvivo Ex Vivo Permeability cluster_invivo In Vivo Pharmacokinetics F1 Dissolve Andrographolide in Oil Phase F2 Add Surfactant/ Co-surfactant F1->F2 F3 Add Aqueous Phase (Coarse Emulsion) F2->F3 F4 High-Pressure Homogenization F3->F4 F5 Nanoemulsion Characterization F4->F5 E2 Incubate Sacs with Formulation F5->E2 Test Formulation I1 Oral Administration to Animal Model F5->I1 Test Formulation E1 Isolate & Evert Intestinal Sacs E1->E2 E3 Sample Serosal Fluid E2->E3 E4 HPLC Analysis E3->E4 I2 Serial Blood Sampling I1->I2 I3 Plasma Drug Concentration Analysis I2->I3 I4 Pharmacokinetic Parameter Calculation I3->I4 signaling_pathway cluster_challenges Oral Administration Challenges cluster_strategies Formulation Strategies cluster_outcome Desired Outcome Solubility Poor Aqueous Solubility Nano Nanotechnology (e.g., Nanoemulsions, SLNs) Solubility->Nano SD Solid Dispersions Solubility->SD Metabolism Extensive First-Pass Metabolism Bioenhancer Bioenhancers (e.g., Piperine) Metabolism->Bioenhancer Efflux P-gp Efflux Efflux->Bioenhancer Outcome Increased Oral Bioavailability Nano->Outcome SD->Outcome Bioenhancer->Outcome andrographolide_moa cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Andro Andrographolide IkB IκBα Andro->IkB inhibits degradation Keap1 Keap1 Andro->Keap1 disrupts interaction IKK IKK IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes activates Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds & activates

References

Validation & Comparative

Andrographolide vs. Andrographolide-Lipoic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the medicinal plant Andrographis paniculata, has garnered significant attention for its wide array of pharmacological properties.[1][2][3] To enhance its therapeutic potential and overcome limitations such as poor solubility, researchers have synthesized various derivatives, including the promising Andrographolide-lipoic acid (AL-1) conjugate.[4][5][6] This guide provides a detailed comparison of the biological activities of Andrographolide and its lipoic acid conjugate, supported by experimental data, to aid in research and drug development.

I. Comparative Biological Activity

The conjugation of lipoic acid to Andrographolide has been shown to modulate its biological effects, particularly influencing its antioxidant, anti-inflammatory, and anticancer activities.

Anticancer Activity

Andrographolide exhibits cytotoxic effects against a variety of cancer cell lines.[7][8][9] The this compound conjugate has also demonstrated anticancer cytotoxicity, notably against human leukemia K562 cells, by inducing excessive production of reactive oxygen species (ROS), leading to DNA damage and mitochondria-facilitated apoptosis.[7]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for Andrographolide across various cancer cell lines. Direct comparative IC50 data for AL-1 against the same cell lines is limited in the reviewed literature.

Cell LineCancer TypeAndrographolide IC50 (µM)Exposure Time (h)
MCF-7Breast Cancer63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231Breast Cancer65 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
A375Malignant Melanoma12.0748
C8161Malignant Melanoma10.9248
THP-1Leukemia31Not Specified
H929Multiple Myeloma8Not Specified
HT-29Colon CancerNot Specified (Dose-dependent reduction)Not Specified
SiHaCervical Cancer85.5948
CaSkiCervical Cancer87.5248
C33ACervical Cancer96.0548
KBOral Cancer106.2 µg/ml24
Antioxidant Activity

Andrographolide itself possesses significant antioxidant properties by scavenging free radicals.[1] One study reported its IC50 value for scavenging DPPH radicals at 3.2 µg/mL.[1] The conjugation with alpha-lipoic acid, a known antioxidant, appears to enhance certain antioxidant mechanisms. In the RIN-m pancreatic cell line, the this compound conjugate was shown to increase the activities of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT).[1][10]

CompoundAssayModelResult
AndrographolideDPPH radical scavengingIn vitroIC50: 3.2 µg/mL
This compound (AL-1)SOD and CAT activityRIN-m cell lineIncreased SOD and CAT activities
AndrographolideROS GenerationMurine RAW264.7 macrophagesReduced ROS production at 10 and 30 µM
This compound (AL-1)ROS GenerationRIN-mβ cell lineIncreased ROS level in a dose-dependent manner (0.01–1 µM) after 1h

Interestingly, while Andrographolide generally reduces ROS levels, the AL-1 conjugate has been observed to initially increase ROS levels at low concentrations, which may act as a trigger for the cell's own antioxidant defense systems.[10]

Anti-inflammatory Activity

Both Andrographolide and its derivatives are known for their potent anti-inflammatory effects.[5][11][12] Andrographolide has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[13] It also downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[5][13]

The this compound conjugate AL-1 has also demonstrated significant anti-inflammatory and cytoprotective effects, which are attributed to its antioxidative and anti-inflammatory activities.[6] It has been shown to down-regulate the NF-κB signaling pathway in high glucose-induced conditions.[6]

CompoundModelKey Findings
AndrographolideLPS-induced RAW 264.7 cellsPotent inhibition of NO and TNF-α.[13]
AndrographolideLPS and IFN-γ induced RAW264.7 cellsPGE2 Inhibition (IC50 = 8.8 µM).[13]
This compound derivatives (AL-2, AL-3, AL-4)LPS-induced RAW 264.7 cellsIncreased cell viability and inhibited NO release.[11]
This compound (AL-1)High glucose-induced RIN-m cellsSuppressed phosphorylation of p65 and IκBα (NF-κB pathway).[6]

II. Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Andrographolide or this compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

DPPH Radical Scavenging Assay
  • Sample Preparation: Different concentrations of the test compounds (Andrographolide) are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in the same solvent is prepared.

  • Incubation: The test compounds are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time.

  • Absorbance Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reagent Addition: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: The mixture is incubated at room temperature to allow for color development.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

III. Signaling Pathways and Experimental Visualizations

The biological activities of Andrographolide and its derivatives are often mediated through complex signaling pathways.

Andrographolide_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Inhibitor IκBα TLR4->NF_kB_Inhibitor Phosphorylates & Degrades Andrographolide Andrographolide Andrographolide->NF_kB_Inhibitor Inhibits Degradation NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Andrographolide's anti-inflammatory mechanism via NF-κB pathway inhibition.

AL1_Antioxidant_Mechanism AL1 This compound (AL-1) ROS_Induction Low-level ROS Induction AL1->ROS_Induction Nrf2_Keap1 Nrf2-Keap1 Complex ROS_Induction->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant mechanism of AL-1 via the Nrf2 pathway.

Experimental_Workflow_MTT Start Start: Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Andrographolide or AL-1 (various conc.) Incubate1->Treat Incubate2 Incubate (24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Value Read->Analyze End End Analyze->End

Caption: General experimental workflow for the MTT cell viability assay.

IV. Conclusion

Andrographolide demonstrates broad-spectrum biological activity, particularly in the realms of cancer, inflammation, and oxidative stress. The synthesis of the this compound conjugate (AL-1) represents a strategic approach to potentially enhance these therapeutic properties. While direct comparative data is still emerging, available evidence suggests that AL-1 may offer advantages by modulating key cellular pathways, such as increasing the activity of intrinsic antioxidant enzymes and potently inhibiting inflammatory responses. The initial pro-oxidant effect of AL-1 at low doses also suggests a complex mechanism of action that could be harnessed for therapeutic benefit. Further head-to-head studies with standardized protocols are necessary to fully elucidate the comparative efficacy and mechanisms of Andrographolide versus its lipoic acid conjugate, which will be crucial for guiding future drug development efforts.

References

A Comparative Analysis of Andrographolide-Lipoic Acid and Metformin in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel compound, andrographolide-lipoic acid (AL-1), and the widely prescribed anti-diabetic drug, metformin (B114582), in preclinical models of diabetes. The following sections present quantitative data from various studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Executive Summary

Metformin, a biguanide, is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin (B600854) sensitivity. This compound (AL-1) is a synthetic conjugate of andrographolide (B1667393) and lipoic acid, two molecules with known anti-diabetic properties. Preclinical studies suggest that AL-1 exerts its hypoglycemic effects through multiple mechanisms, including protecting pancreatic β-cells, improving insulin sensitivity, and modulating inflammatory pathways. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer an objective overview of their performance in diabetic animal models.

Quantitative Data Comparison

The following tables summarize the quantitative effects of AL-1 and metformin on key diabetic parameters. It is crucial to note that the data are collated from different studies using varied experimental protocols, which may influence the results. Therefore, a direct comparison should be made with caution.

Table 1: Efficacy of this compound (AL-1) in High-Fat Diet/Streptozotocin-Induced Diabetic Rats

ParameterDiabetic ControlAL-1 (20 mg/kg)AL-1 (40 mg/kg)AL-1 (80 mg/kg)Glibenclamide (1.2 mg/kg)
Blood Glucose Reduction (%) -13.2515.1321.81Not Reported
Plasma Insulin Reduction (%) -23.3134.0737.37Not Reported
HOMA-IR Reduction -SignificantSignificantSignificantSignificant
Insulin Sensitivity Index (ISI) Increase (%) -4.077.569.5911.77
Total Cholesterol (TC) Reduction (%) -Not SignificantNot Significant27.32Not Reported
Triglycerides (TG) Reduction (%) -Not SignificantNot Significant42.6Not Reported
Low-Density Lipoprotein (LDL-C) Reduction (%) -Not SignificantNot Significant27.78Not Reported
High-Density Lipoprotein (HDL-C) Increase (%) -Not SignificantNot Significant8.47Not Reported

Data sourced from a 4-week study.[1]

Table 2: Efficacy of Andrographolide in High-Fructose-Fat-Fed Rats (Compared with Metformin)

ParameterAndrographolide (1.5 mg/kg, twice daily)Andrographolide (4.5 mg/kg, twice daily)Metformin (45 mg/kg, twice daily)
Preprandial Blood Glucose Reduction (%) 33.29 ± 6.4044.41 ± 7.4045.24 ± 3.23
Postprandial Blood Glucose Reduction (%) 38.33 ± 10.9062.31 ± 6.3558.11 ± 4.04

Data sourced from a 5-day study.[2]

Table 3: Efficacy of Metformin in High-Fat Diet/Streptozotocin-Induced Diabetic Rats (Selected Studies)

StudyMetformin DoseDurationKey Findings
Zhou et al.300 mg/kg8 weeksSignificant improvements in blood glucose and serum lipid levels.[3][4]
Liu et al.500 mg/kg6 weeksSignificantly lower body weight, LDL-C, and AUC for glucose compared to the high-fat diet group.[5]
Li et al.Not SpecifiedFrom 3rd week onwardsSignificantly decreased fasting blood glucose levels.[6]

Experimental Protocols

This compound (AL-1) Study Protocol
  • Animal Model: Male Sprague-Dawley rats were used to establish a type 2 diabetic model.[1]

  • Induction of Diabetes: The rats were fed a high-fat diet for a period, followed by an intraperitoneal injection of a low dose of streptozotocin (B1681764) (STZ) to induce hyperglycemia.[1]

  • Treatment Groups: The diabetic rats were divided into several groups: a diabetic model group, three AL-1 treated groups (20, 40, and 80 mg/kg), and a positive control group treated with glibenclamide (1.2 mg/kg). A normal control group was also included.[1]

  • Duration: The treatment was administered orally once daily for 4 weeks.[1]

  • Parameters Measured: Blood glucose levels, plasma insulin, homeostasis model assessment of insulin resistance (HOMA-IR), insulin sensitivity index (ISI), and lipid profiles (TC, TG, LDL-C, HDL-C) were assessed.[1]

Metformin Study Protocol (General Representation)
  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Diabetes: A common method is the administration of a high-fat diet for several weeks to induce insulin resistance, followed by a single low-dose injection of streptozotocin (STZ) to partially damage pancreatic β-cells, mimicking type 2 diabetes.[3][7]

  • Treatment Groups: Diabetic rats are typically divided into a diabetic control group and a metformin-treated group. A non-diabetic control group is also maintained.

  • Dosage and Duration: Dosages can range from 50 mg/kg to 500 mg/kg per day, administered orally for a period of several weeks.[3][5]

  • Parameters Measured: Key parameters include fasting blood glucose, oral glucose tolerance tests (OGTT), insulin levels, HOMA-IR, and lipid profiles.

Signaling Pathways and Mechanisms of Action

This compound (AL-1)

AL-1 is believed to exert its anti-diabetic effects through a multi-pronged approach. It has been shown to protect pancreatic β-cells from high glucose-induced oxidative damage by down-regulating the NF-κB signaling pathway.[1][5] Additionally, AL-1 can stimulate the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle tissue, thereby enhancing glucose uptake.[8][9]

AL1_Pathway cluster_cell Pancreatic β-cell / Muscle Cell High_Glucose High Glucose ROS Reactive Oxygen Species (ROS) High_Glucose->ROS NFkB NF-κB Signaling Pathway ROS->NFkB AL1 Andrographolide- Lipoic Acid (AL-1) AL1->ROS Inhibits AL1->NFkB Down-regulates GLUT4 GLUT4 Translocation AL1->GLUT4 Stimulates Inflammation Inflammation & Oxidative Stress NFkB->Inflammation Beta_Cell_Damage β-cell Damage Inflammation->Beta_Cell_Damage Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed mechanism of action for this compound (AL-1).

Metformin

The primary mechanism of metformin is the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[1][3] It also increases insulin sensitivity in peripheral tissues like muscle and fat, leading to enhanced glucose uptake.[10] At the molecular level, metformin inhibits mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][3]

Metformin_Pathway cluster_liver_muscle Liver / Muscle Cell Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I Inhibits AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulates Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity Improves

Caption: Key signaling pathway for Metformin's anti-diabetic action.

Conclusion

Based on the available preclinical data, both this compound and metformin demonstrate significant anti-diabetic effects. Metformin's efficacy is well-established, primarily through its action on hepatic glucose production and insulin sensitization. AL-1 presents a promising multi-target approach, showcasing hypoglycemic effects, β-cell protection, and insulin resistance improvement, potentially through the modulation of the NF-κB pathway and enhancement of GLUT4 translocation.

References

Andrographolide-Lipoic Acid (AL-1) vs. Alpha-Lipoic Acid (ALA): A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of neuroprotective agents, understanding the comparative efficacy and mechanisms of novel compounds is paramount. This guide provides an objective comparison between the synthetic conjugate Andrographolide-Lipoic Acid (AL-1) and the well-established antioxidant Alpha-Lipoic Acid (ALA), focusing on their potential in neuroprotection. This analysis is based on available preclinical data, with a focus on quantitative outcomes and experimental methodologies.

Executive Summary

This compound (AL-1) is a novel conjugate created by covalently linking andrographolide (B1667393) with alpha-lipoic acid.[1][2] Preclinical studies demonstrate that AL-1 exerts significant neuroprotective effects in cellular and animal models of Parkinson's disease.[1][2] Its mechanism of action involves potent anti-oxidative and anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway.[1][2]

Alpha-Lipoic Acid (ALA) is a naturally occurring antioxidant known for its ability to scavenge free radicals, chelate metals, and modulate various signaling pathways, including those related to oxidative stress and inflammation.[3] It has been studied in various models of neurodegenerative diseases and has shown promise in mitigating neuronal damage.[3][4]

While direct comparative studies between AL-1 and ALA in the same experimental setup are limited, this guide synthesizes available data to provide a comparative overview of their neuroprotective potential.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies on AL-1 and ALA in models of neurotoxicity. It is important to note that the data for AL-1 and ALA are derived from separate studies, and thus, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Neuroprotection against MPP+-induced Neurotoxicity

ParameterCompoundCell LineConcentrationResultReference
Cell Viability AL-1SH-SY5Y0.1, 1, 10 µMSignificantly prevented MPP+-induced cell death in a dose-dependent manner.[1][2]
Cell Viability Alpha-Lipoic AcidNSC3410, 50, 100 µMPrevented mutant hSOD1 or H2O2 induced decreases in cell viability.[4]
NF-κB Activation AL-1SH-SY5Y10 µMInhibited MPP+-induced phosphorylation of NF-κB p65.[1][2]
NF-κB Activation Alpha-Lipoic AcidMicrogliaNot SpecifiedBlocked nuclear factor-κB activation.[3]

Table 2: In Vivo Neuroprotection in MPTP-induced Mouse Model of Parkinson's Disease

ParameterCompoundDosageResultReference
TH-positive Neurons AL-150 mg/kgRescued MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons.[1][2]
Behavioral Impairment AL-150 mg/kgImproved behavioral impairment in pole and rotarod tests.[1][2]
Striatal Dopamine (B1211576) AL-150 mg/kgElevated striatal levels of dopamine and its metabolites.[1][2]
Oxidative Stress AL-150 mg/kgLowered nitric oxide and malondialdehyde levels; increased superoxide (B77818) dismutase level.[1][2]
Oxidative Stress Alpha-Lipoic AcidNot SpecifiedSignificantly reduced lipid peroxidation levels and recovered catalase activity.[3]

Signaling Pathways and Mechanisms of Action

Both AL-1 and ALA exert their neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

This compound (AL-1): The primary mechanism identified for AL-1 is the inhibition of the NF-κB signaling pathway.[1][2] By preventing the phosphorylation of the p65 subunit of NF-κB, AL-1 suppresses the transcription of pro-inflammatory genes and reduces the production of inflammatory mediators. This anti-inflammatory action, combined with its antioxidant properties, contributes to its neuroprotective effects.

Alpha-Lipoic Acid (ALA): ALA's neuroprotective mechanism is multifaceted. It is a potent antioxidant that can directly scavenge reactive oxygen species.[3] Additionally, it has been shown to modulate several signaling pathways, including the ERK/Akt pathway, which is involved in cell survival and antioxidant responses.[4] Like AL-1, ALA can also inhibit the activation of NF-κB, thereby reducing neuroinflammation.[3]

G cluster_0 Neurotoxic Insult (MPP+/MPTP) cluster_1 AL-1 Intervention cluster_2 Alpha-Lipoic Acid Intervention cluster_3 Cellular Response cluster_4 Outcome Neurotoxin Neurotoxin ROS Oxidative Stress (ROS) Neurotoxin->ROS NFkB NF-kB Activation Neurotoxin->NFkB AL1 AL-1 AL1->NFkB ALA Alpha-Lipoic Acid ALA->ROS ALA->NFkB Apoptosis Neuronal Apoptosis ROS->Apoptosis ROS->Apoptosis Inflammation Neuroinflammation NFkB->Inflammation NFkB->Inflammation Inflammation->Apoptosis Inflammation->Apoptosis Neuroprotection Neuroprotection

Comparative signaling pathways of AL-1 and ALA in neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Model of Neurotoxicity
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[1]

  • MPP+ Treatment: To induce neurotoxicity, SH-SY5Y cells were treated with 1-methyl-4-phenylpyridinium (MPP+) at a concentration of 1 mM for 24 hours.[1]

  • Drug Treatment: Cells were pre-treated with AL-1 (0.1, 1, or 10 µM) for 2 hours before the addition of MPP+.[1]

  • Cell Viability Assay: Cell viability was assessed using the MTT assay. Briefly, MTT solution was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm.[1]

  • Western Blot Analysis: To determine the levels of phosphorylated NF-κB p65, total protein was extracted from the cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against phospho-p65 and total p65, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection kit.[1]

G A SH-SY5Y Cell Culture B Pre-treatment with AL-1 (0.1, 1, 10 µM) for 2h A->B C Induction of Neurotoxicity with MPP+ (1 mM) for 24h B->C D Assessments C->D E MTT Assay (Cell Viability) D->E Quantitative F Western Blot (p-NF-kB p65) D->F Mechanistic

Experimental workflow for in vitro neuroprotection assays.
In Vivo Model of Parkinson's Disease

  • Animals: Male C57BL/6 mice were used for the in vivo experiments. All animal procedures were approved by the Institutional Animal Care and Use Committee.[1]

  • MPTP Administration: To induce a Parkinson's disease-like pathology, mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days via intraperitoneal injection.[1]

  • Drug Treatment: AL-1 (50 mg/kg) was administered orally once daily for 5 days, starting 2 hours before the first MPTP injection.[1]

  • Behavioral Tests: Motor coordination and balance were assessed using the rotarod test and the pole test on the 7th day after the last MPTP injection.[1]

  • Immunohistochemistry: After the behavioral tests, mice were sacrificed, and brain tissues were collected. The substantia nigra sections were stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons. The number of TH-positive neurons was counted using a microscope.[1]

  • HPLC-ECD Analysis: The levels of dopamine and its metabolites in the striatum were measured by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1]

Conclusion and Future Directions

The available evidence suggests that the this compound conjugate, AL-1, is a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties demonstrated in preclinical models of Parkinson's disease.[1][2] Its mechanism of action, primarily through the inhibition of NF-κB, provides a strong rationale for its therapeutic potential.

Alpha-lipoic acid is also a well-documented neuroprotective compound with a broader range of mechanistic actions, including direct antioxidant effects and modulation of multiple signaling pathways.[3]

References

Validating the Antioxidant Mechanism of Andrographolide-Lipoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Andrographolide-lipoic acid (AL-1), a novel conjugate of Andrographolide (B1667393) and alpha-lipoic acid. Its performance is evaluated against its individual components and other established antioxidants, supported by experimental data and detailed protocols. The primary antioxidant mechanism of this compound is elucidated through its action on the Nrf2 signaling pathway.

Comparative Antioxidant Performance

The antioxidant capacity of this compound is compared with Andrographolide, alpha-lipoic acid, and the well-established antioxidant, Vitamin C. The following tables summarize the available quantitative data from various antioxidant assays.

Table 1: Direct Radical Scavenging Activity (DPPH Assay)

CompoundIC50 Value (µg/mL)Source
Andrographolide3.2[1]
Ascorbic Acid (Vitamin C)4.3[1]
Butylated Hydroxytoluene (BHT)5.8[1]
This compoundData not available in the reviewed literature

Note: A lower IC50 value indicates a higher radical scavenging activity.

Table 2: Cellular Antioxidant Activity - Enhancement of Endogenous Antioxidant Enzymes

CompoundEffect on Antioxidant Enzyme ActivityCell LineSource
This compound (AL-1)Increased activities of Superoxide (B77818) Dismutase (SOD) and Catalase (CAT)RIN-m cells
AndrographolideIncreased SOD and CAT activityRat articular chondrocytes[1]

Antioxidant Mechanism: The Nrf2 Signaling Pathway

This compound primarily exerts its antioxidant effects through an indirect mechanism by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Upon introduction of this compound, it is suggested that the conjugate induces a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes. This binding initiates the transcription and subsequent translation of a suite of protective enzymes, including:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[2]

  • Thioredoxin-1 (Trx-1): A protein that plays a key role in redox signaling.[2]

This upregulation of endogenous antioxidant defenses fortifies the cell against oxidative stress.

Nrf2 Signaling Pathway Activation by this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA Andrographolide- lipoic acid Keap1_Nrf2 Keap1-Nrf2 Complex ALA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (degraded) Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, HO-1, Trx-1) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Production Antioxidant_Genes->Antioxidant_Enzymes Translation experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Conclusion DPPH DPPH Radical Scavenging Assay IC50_Calc IC50 Calculation DPPH->IC50_Calc Cell_Culture Cell Culture (e.g., RIN-m cells) Treatment Treatment with This compound Cell_Culture->Treatment ROS_Assay Reactive Oxygen Species (ROS) Assay Treatment->ROS_Assay Enzyme_Activity SOD/CAT Activity Assays Treatment->Enzyme_Activity Western_Blot Western Blot Analysis (Nrf2, Keap1, HO-1, etc.) Treatment->Western_Blot Mechanism Elucidation of Antioxidant Mechanism ROS_Assay->Mechanism Enzyme_Activity->Mechanism Quantification Quantification of Protein Expression Western_Blot->Quantification IC50_Calc->Mechanism Quantification->Mechanism

References

Unveiling Potent Anti-Inflammatory Agents: A Comparative Analysis of Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, has long been recognized for its anti-inflammatory properties. However, the quest for enhanced efficacy and improved pharmacokinetic profiles has led to the synthesis and evaluation of numerous andrographolide derivatives. This guide provides a comparative study of the anti-inflammatory activity of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in identifying promising next-generation anti-inflammatory drug candidates.

The anti-inflammatory effects of andrographolide and its derivatives are primarily attributed to their ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways play a crucial role in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). By inhibiting these pathways, andrographolide derivatives can effectively suppress the inflammatory response.

Comparative Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activities of various andrographolide derivatives compared to the parent compound, andrographolide. The data highlights the structure-activity relationships and the superior potency of certain derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Andrographolide17.4 ± 1.1[3]
Andrographolide12.2[4]
Derivative 58.6[4]

Table 2: Inhibition of NF-κB Transcriptional Activity in LPS/IFN-γ Stimulated RAW 264.7 Macrophages

CompoundIC50 (µg/mL)Reference
14-Deoxy-14,15-dehydroandrographolide (5)2[5]
Derivative 112.2[5]
Derivative 122.4[5]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of andrographolide derivatives is intrinsically linked to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to this mechanism.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS/TNF-α LPS/TNF-α IKK IKK IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (nucleus) NF-κB (nucleus) NF-κB->NF-κB (nucleus) translocates to Pro-inflammatory Genes Pro-inflammatory Genes Andrographolide Derivatives Andrographolide Derivatives Andrographolide Derivatives->IKK inhibit NF-κB (nucleus)->Pro-inflammatory Genes activates transcription of

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Andrographolide Derivatives.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylate MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylate Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) activate Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression induce Andrographolide Derivatives Andrographolide Derivatives Andrographolide Derivatives->MAPKK inhibit

Figure 2: Overview of the MAPK Signaling Pathway and its Modulation by Andrographolide Derivatives.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.

NO_Assay_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compounds Pre-treat with compounds Stimulate with LPS Stimulate with LPS Pre-treat with compounds->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect supernatant Collect supernatant Incubate->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure absorbance Measure absorbance Griess Assay->Measure absorbance

Figure 3: Experimental Workflow for the Nitric Oxide (NO) Production Assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (andrographolide and its derivatives) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, the cell supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is read at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

TNF-α and IL-6 Inhibition Assay

This enzyme-linked immunosorbent assay (ELISA) measures the reduction of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Cell Culture and Seeding: Similar to the NO assay, RAW 264.7 cells are seeded in 96-well plates.

  • Treatment and Stimulation: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compounds on TNF-α and IL-6 production is calculated, and IC50 values are determined.

Conclusion

The comparative analysis reveals that specific structural modifications to andrographolide can significantly enhance its anti-inflammatory activity. Derivatives such as compound 5 and 14-deoxy-14,15-dehydroandrographolide demonstrate superior potency in inhibiting key inflammatory mediators like NO and NF-κB compared to the parent molecule.[4][5] This guide provides a foundational resource for researchers to identify and further investigate promising andrographolide derivatives as potential therapeutic agents for inflammatory diseases. The detailed experimental protocols and pathway diagrams offer a practical framework for future studies in this field.

References

Cross-validation of Andrographolide-Lipoic Acid Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Andrographolide-Lipoic Acid (ALA), a conjugate of andrographolide (B1667393) and lipoic acid also referred to as AL-1, across different cell lines. The data presented herein summarizes the current experimental findings on its cytotoxic and protective mechanisms, offering valuable insights for further research and development.

Comparative Analysis of this compound (AL-1) Efficacy

The primary focus of research on this compound (AL-1) has been on its anti-leukemic and cytoprotective properties. The following table summarizes the key quantitative findings in two distinct cell lines: human leukemia (K562) cells, where it induces cytotoxicity, and rat insulinoma (RIN-m) cells, where it exhibits protective effects against oxidative stress. For a broader context of the parent compound's activity, data for andrographolide in human hepatoma (HepG2) cells is also included.

Cell LineCompoundEffectKey Quantitative DataMechanism of Action
K562 (Human Leukemia)This compound (AL-1)Cytotoxicity, Apoptosis InductionDose-dependent inhibition of cell viability.[1]ROS-dependent DNA damage and mitochondrial-mediated apoptosis, leading to G2/M cell cycle arrest.[1]
RIN-m (Rat Insulinoma)This compound (AL-1)Protection against oxidative stressDose-dependent reduction of ROS and NO generation induced by high glucose.[2]Upregulation of the Nrf2 signaling pathway.[2]
HepG2 (Human Hepatoma)AndrographolideCytotoxicity, Cell Cycle ArrestIC50 of 40.2 µM after 48h treatment.[3][4]Induction of G2/M phase cell cycle arrest and late apoptosis via alteration of cellular redox status.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the cited studies.

Cell Culture and Treatment
  • K562 Cells: Human chronic myelogenous leukemia K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were treated with varying concentrations of this compound (AL-1).

  • RIN-m Cells: Rat insulinoma RIN-m cells were cultured in RPMI-1640 medium containing 11.1 mM D-glucose, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For oxidative stress induction, cells were exposed to high glucose concentrations.

  • HepG2 Cells: Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of the test compound.

  • After the specified treatment period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were seeded in 6-well plates and treated with the test compound for the indicated time.

  • Following treatment, both floating and adherent cells were collected and washed twice with cold PBS.

  • The cells were then resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's instructions.

  • The cells were incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cells were seeded in 6-well plates and treated with the test compound.

  • After treatment, the cells were incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

  • The cells were then washed with PBS to remove excess probe.

  • The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the context of this compound's effects.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cells in 96-well plate treatment Treat with this compound (AL-1) start->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay dissolve Dissolve Formazan with DMSO mtt_assay->dissolve read Measure Absorbance at 570nm dissolve->read

Experimental Workflow for Cytotoxicity Assessment

G cluster_pathway ROS-Dependent Apoptosis Pathway in K562 Cells ALA Andrographolide- Lipoic Acid (AL-1) ROS ↑ Reactive Oxygen Species (ROS) ALA->ROS DNA_damage DNA Damage ROS->DNA_damage Mito Mitochondrial Dysfunction ROS->Mito G2M_arrest G2/M Phase Arrest DNA_damage->G2M_arrest Apoptosis Apoptosis Mito->Apoptosis G2M_arrest->Apoptosis

ROS-Dependent Apoptosis Pathway in K562 Cells

G cluster_pathway_protective Protective Mechanism in RIN-m Cells ALA Andrographolide- Lipoic Acid (AL-1) Nrf2 ↑ Nrf2 Signaling Pathway ALA->Nrf2 High_Glucose High Glucose (Oxidative Stress) ROS_NO ↓ ROS & NO Generation Cell_Protection Cell Protection ROS_NO->Cell_Protection Nrf2->ROS_NO

Protective Mechanism of AL-1 in RIN-m Cells

References

In Vivo Validation of Andrographolide-Lipoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Andrographolide-lipoic acid (AL-1) with its parent compound, Andrographolide (B1667393), and the conventional anti-diabetic drug, Glibenclamide. The information presented is based on experimental data from preclinical studies, offering insights into the therapeutic potential of AL-1 in the context of metabolic disorders.

Comparative Efficacy in a Type 2 Diabetes Model

Studies in a high-fat diet/streptozocin-induced diabetic rat model have demonstrated the hypoglycemic and insulin-sensitizing effects of AL-1. The data below summarizes the key findings after a 4-week treatment period.

Table 1: Comparative Effects on Glucose Metabolism and Insulin (B600854) Sensitivity [1]

ParameterDiabetic ControlAL-1 (20 mg/kg)AL-1 (40 mg/kg)AL-1 (80 mg/kg)Andrographolide (50 mg/kg)Glibenclamide (1.2 mg/kg)
Blood Glucose Reduction (%) -13.2515.1321.81--
Insulin Sensitivity Index (ISI) Increase (%) -4.077.569.594.3611.77

Table 2: Comparative Effects on Lipid Profile [1]

ParameterDiabetic ControlAL-1 (40 mg/kg)AL-1 (80 mg/kg)
Cholesterol Reduction -SignificantSignificant
HDL Increase -SignificantSignificant

In a separate study using an alloxan-induced diabetic mouse model, AL-1 was shown to be more effective at reducing blood glucose levels compared to Andrographolide.[2] After 6 days of oral administration, AL-1 at 80 mg/kg body weight decreased blood glucose levels by approximately 65%, which was about twice the reduction seen with Andrographolide at 50 mg/kg (32.3%).[2] AL-1 also demonstrated a superior ability to increase serum insulin levels in this model.[2]

Mechanism of Action: Modulation of Signaling Pathways

AL-1 exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Down-regulation of the NF-κB Signaling Pathway

Chronic inflammation is a key contributor to insulin resistance. The transcription factor NF-κB plays a central role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB.[1] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] AL-1 has been shown to suppress the high glucose-induced phosphorylation of both p65 and IκBα in rat islet-derived insulinoma (RIN-m) cells, thereby down-regulating the NF-κB signaling pathway.[1] This anti-inflammatory action is believed to contribute to its ability to improve insulin resistance.[1]

Figure 1. Down-regulation of the NF-κB pathway by AL-1.

Up-regulation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes. A synthetic derivative of andrographolide conjugated with alpha-lipoic acid has been shown to increase the expression of Nrf2 and its target gene, Heme oxygenase-1 (HO-1), in the β-cells of the Langerhans islets of rats.[3] In vitro studies have further confirmed that AL-1 increases the expression of Nrf2, Thioredoxin-1 (Trx-1), and HO-1 in RIN-m cells, protecting them from high glucose-induced oxidative damage.[4]

Figure 2. Up-regulation of the Nrf2 pathway by AL-1.

Experimental Protocols

The following are generalized methodologies for the key in vivo experiments cited.

High-Fat Diet/Streptozocin-Induced Diabetic Rat Model
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes:

    • Rats are fed a high-fat diet for a period of 4-8 weeks to induce insulin resistance.

    • Following the high-fat diet period, a single low dose of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered intraperitoneally to induce partial β-cell damage.

    • Blood glucose levels are monitored, and rats with fasting blood glucose above a predetermined threshold (e.g., 11.1 mmol/L) are selected for the study.

  • Treatment:

    • Diabetic rats are randomly assigned to different treatment groups: vehicle control, AL-1 (various doses), Andrographolide, and a positive control such as Glibenclamide.

    • The compounds are administered orally once daily for the duration of the study (e.g., 4 weeks).

  • Outcome Measures:

    • Fasting blood glucose and insulin levels are measured at regular intervals.

    • An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess glucose disposal.

    • Serum lipid profiles (total cholesterol, triglycerides, HDL, LDL) are analyzed.

    • At the end of the study, pancreatic tissue may be collected for histological analysis to assess islet morphology.

Alloxan-Induced Diabetic Mouse Model
  • Animal Model: BALB/c mice are often used.

  • Induction of Diabetes:

    • A single intraperitoneal injection of alloxan (B1665706) monohydrate, dissolved in saline, is administered to induce diabetes.

    • Mice with fasting blood glucose levels above a specified concentration (e.g., 16.7 mM) are included in the study.

  • Treatment:

    • Diabetic mice are divided into treatment groups: vehicle control, AL-1, and Andrographolide.

    • Oral administration of the test compounds is performed daily for a specified period (e.g., 6 days).

  • Outcome Measures:

    • Blood glucose levels are monitored daily.

    • Serum insulin levels are measured at the end of the treatment period.

Western Blot Analysis for GLUT4 Translocation
  • Tissue Collection: Soleus muscles are isolated from the experimental animals.

  • Plasma Membrane Protein Extraction: The plasma membrane fraction of the muscle tissue is isolated through a series of centrifugation steps.

  • Protein Quantification: The protein concentration of the extracts is determined using a standard assay (e.g., BCA protein assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for GLUT4.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the GLUT4 bands is quantified using densitometry software and normalized to a loading control. An increase in GLUT4 protein levels in the plasma membrane fraction indicates enhanced translocation. In diabetic rats, GLUT4 protein levels in the soleus muscle can be reduced to approximately 49.5% of non-diabetic rats.[2] Treatment with Andrographolide (50 mg/kg) and AL-1 (80 mg/kg) has been shown to increase GLUT4 protein levels to 94.6% and 84.7%, respectively, of the levels in non-diabetic rats.[2]

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Induction Induce Diabetes (e.g., High-Fat Diet + STZ) Grouping Randomly Assign to Treatment Groups Induction->Grouping Dosing Daily Oral Administration (e.g., 4 weeks) Grouping->Dosing Monitoring Monitor Blood Glucose & Insulin Levels Dosing->Monitoring OGTT Perform OGTT Dosing->OGTT Lipids Analyze Serum Lipids Dosing->Lipids Histology Pancreatic Histology Dosing->Histology WesternBlot GLUT4 Western Blot Dosing->WesternBlot caption Figure 3. General experimental workflow for in vivo studies.

Figure 3. General experimental workflow for in vivo studies.

Conclusion

The in vivo data strongly suggest that this compound (AL-1) holds significant promise as a therapeutic agent for type 2 diabetes. Its enhanced efficacy in lowering blood glucose and improving insulin sensitivity compared to its parent compound, Andrographolide, highlights the benefit of the lipoic acid conjugation. The dual mechanism of action, involving the suppression of inflammatory pathways (NF-κB) and the enhancement of antioxidant defenses (Nrf2), provides a multi-targeted approach to addressing the pathophysiology of insulin resistance. Further investigation, including long-term safety and efficacy studies, is warranted to fully elucidate the clinical potential of AL-1.

References

A Comparative Guide to Andrographolide-Lipoic Acid and Other Nrf2 Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Analysis of Nrf2 Activators for Drug Development Professionals

This guide provides an objective comparison of andrographolide-lipoic acid and other prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to evaluate the performance and mechanisms of these compounds. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of relevant biological pathways and workflows to facilitate a deeper understanding of these potential therapeutic agents.

Introduction to Nrf2 Activation

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic or oxidative insults modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins that restore cellular homeostasis.[1] The therapeutic potential of activating this pathway has led to the investigation of numerous small molecules, including andrographolide (B1667393) and its derivatives, sulforaphane (B1684495), and dimethyl fumarate (B1241708).

Quantitative Comparison of Nrf2 Activators

The potency of Nrf2 activators is a key parameter in their evaluation for therapeutic development. This is often quantified by the half-maximal effective concentration (EC50) for the induction of Nrf2-dependent gene expression, typically measured using an ARE-luciferase reporter assay. The following table summarizes the available quantitative data for this compound and other well-characterized Nrf2 activators.

Disclaimer: The data presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution due to inherent variations in experimental systems, including cell lines, assay conditions, and reporter constructs.

CompoundNrf2 Activation Potency (EC50/Effective Concentration)Cell Line/SystemAssay TypeReference
This compound Conjugate 0.01 - 1 µM (effective concentration for downstream effects)RIN-m (rat pancreatic β-cells)Increased expression of Nrf2, HO-1, SOD, and CAT[1]
Andrographolide ~7.5 µM (robust response)HEK293TNrf2 protein induction (Western Blot)[2]
Sulforaphane 0.2 µM (CD value for NQO1 induction)Not specifiedNQO1 induction[3]
Dimethyl Fumarate (DMF) Effective at micromolar concentrationsVariousNrf2 activation[4]
Bardoxolone-Methyl (CDDO-Me) Potent Nrf2 activatorVariousNrf2 activation[5]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methodologies for evaluating these compounds, the following diagrams illustrate the Nrf2 signaling pathway and a general experimental workflow for screening and validating Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activators Nrf2 Activators (this compound, Sulforaphane, etc.) Activators->Keap1 Inhibition via Cys modification Maf Maf Nrf2_n->Maf Dimerization ARE ARE Maf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, SOD, CAT, GCLC) ARE->TargetGenes Activation Transcription Gene Transcription TargetGenes->Transcription

Figure 1: The Keap1-Nrf2 Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanistic Mechanistic Studies ARE_Luciferase ARE-Luciferase Reporter Assay (Measure Nrf2 transcriptional activity) qPCR qPCR (Quantify mRNA of Nrf2 target genes e.g., HO-1, NQO1) ARE_Luciferase->qPCR WesternBlot Western Blot (Measure protein levels of Nrf2, HO-1, etc.) ARE_Luciferase->WesternBlot NuclearTranslocation Nrf2 Nuclear Translocation Assay (Immunofluorescence or Western Blot of nuclear fractions) WesternBlot->NuclearTranslocation Keap1_Binding Keap1-Nrf2 Interaction Assay (Co-immunoprecipitation) NuclearTranslocation->Keap1_Binding

Figure 2: Experimental Workflow for Nrf2 Activator Validation.

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of Nrf2 activators. Below are detailed protocols for the key assays cited in this guide.

ARE-Luciferase Reporter Assay

This assay is a primary tool for screening and quantifying the activation of the Nrf2 pathway.

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HepG2, or a stable ARE-reporter cell line) in 24- or 96-well plates.

    • For transient transfection, co-transfect cells with a firefly luciferase reporter plasmid under the control of an ARE promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Allow cells to recover for 24 hours post-transfection.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the Nrf2 activator (e.g., this compound, sulforaphane) or vehicle control (e.g., DMSO).

    • Incubate for a predetermined duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the fold induction of ARE activity relative to the vehicle control.

    • Determine the EC50 value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to measure the mRNA expression levels of Nrf2 and its downstream target genes.

  • Cell Culture and Treatment:

    • Plate cells and treat with the Nrf2 activators as described for the luciferase assay.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.

Western Blotting for Nrf2 and Target Proteins

Western blotting is employed to detect and quantify the protein levels of Nrf2 and its downstream targets.

  • Cell Culture and Treatment:

    • Follow the same procedure as for the qPCR experiment.

  • Protein Extraction and Quantification:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

    • Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, Lamin B for nuclear fraction, β-actin for whole-cell or cytoplasmic fraction) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's band intensity to the loading control's band intensity.

    • Express the results as fold change relative to the vehicle control.

Conclusion

The activation of the Nrf2 pathway represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. While direct, head-to-head comparative data under identical experimental conditions remains a gap in the literature, the available evidence suggests that this compound is an effective inducer of the Nrf2 pathway, promoting the expression of key antioxidant enzymes.[1] Its potency relative to other well-established activators like sulforaphane and dimethyl fumarate warrants further investigation through standardized, direct comparative studies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct such evaluations and contribute to the development of novel Nrf2-targeted therapies.

References

Navigating the Challenges of Andrographolide Delivery: A Comparative Guide to Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Andrographolide (B1667393) Delivery Systems Supported by Experimental Data.

Andrographolide (AG), a diterpene lactone extracted from the Andrographis paniculata plant, is a molecule of significant therapeutic interest, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and hepatoprotective effects.[1][2][3][4] Despite its potential, the clinical translation of andrographolide is significantly hampered by inherent physicochemical limitations. Its poor aqueous solubility, low oral bioavailability (approximately 2.67%), high metabolic instability, and short biological half-life severely restrict its therapeutic efficacy.[1][2][5][6][7] To overcome these barriers, researchers have turned to advanced drug delivery systems, designing nano-formulations that enhance stability, improve pharmacokinetics, and enable targeted delivery.[1][2][8]

This guide provides a comparative analysis of various delivery systems for andrographolide, presenting key performance data from experimental studies to assist researchers in selecting and developing optimal formulations.

Comparative Performance of Andrographolide Delivery Systems

The encapsulation of andrographolide into nanocarriers has emerged as a leading strategy to augment its therapeutic potential. Systems such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, liposomes, niosomes, and micelles have all shown promise in improving the drug's biopharmaceutical properties. The following tables summarize key quantitative data from various studies, offering a direct comparison of their physicochemical and pharmacokinetic characteristics.

Table 1: Comparative Physicochemical Properties of Andrographolide Nanocarriers

Delivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (DL %)Encapsulation Efficiency (EE %)Reference(s)
Solid Lipid Nanoparticles (SLNs) 154 - 2860.17 - 0.20-20.8 to -40.3~3.591 - 92[9][10][11][12]
Polymeric Nanoparticles (PLGA) 135 - 1790.10 - 0.25-11.7 to -34.8~2.680 - 83[6][7][8][13]
Micelles (PLGA-PEG-PLGA) ~124--~8.4~92[14][15][16]
Niosomes ~206--~5.9~72[17][18][19]
Liposomes 78 - 1400.11 - 0.16-56.1 to +34.5-~98[20][21]
Silver Nanoparticles (AgNPs) ~18--4.68--[22]

Table 2: Comparative Pharmacokinetic Parameters of Andrographolide Formulations

Delivery SystemAdministration RouteBioavailability EnhancementKey FindingsReference(s)
Solid Lipid Nanoparticles (SLNs) Oral2.41-fold increase vs. suspensionImproved solubility and stability in the intestine.[9]
Micelles (PLGA-PEG-PLGA) Intravenous2.7-fold increase in AUC vs. suspensionIncreased mean residence time by 2.5-fold.[14][15]
General Nanoformulations Oral2 to 5-fold increaseGeneral potential of nanotechnology to boost bioavailability.[23]
Free Andrographolide (Reference) OralBaselineCmax: ~116 ng/mL; Tmax: ~0.75 h; Half-life: ~2.45 h.[24]

Visualizing Methodologies and Mechanisms

To better understand the processes and biological interactions involved, the following diagrams illustrate a typical experimental workflow, the challenges and solutions in AG delivery, and its molecular mechanism of action.

G Experimental Workflow for Andrographolide Nanocarrier Development cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Studies a Formulation (e.g., Emulsion Evaporation, Film Hydration) b Physicochemical Analysis - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency (EE%) a->b c Functional Assays - Drug Release (Dialysis) - Cytotoxicity (MTT Assay) - Cellular Uptake b->c d Animal Model Testing - Pharmacokinetics (LC-MS) - Therapeutic Efficacy - Biodistribution c->d G Overcoming Andrographolide's Limitations with Nanodelivery cluster_problem Challenges of Free Andrographolide cluster_solution Solutions via Nano-encapsulation cluster_outcome Therapeutic Improvement prob1 Poor Aqueous Solubility sol1 Enhanced Solubilization prob1->sol1 prob2 Low Oral Bioavailability sol2 Improved Permeability & Uptake prob2->sol2 prob3 Short Biological Half-Life sol3 Sustained & Controlled Release prob3->sol3 out Increased Efficacy & Bioavailability sol1->out sol2->out sol3->out G Key Anticancer Signaling Pathways Modulated by Andrographolide cluster_pathways Inhibited Pathways cluster_outcomes Cellular Outcomes AG Andrographolide (via Nanocarrier) NFkB NF-κB AG->NFkB PI3K PI3K/Akt AG->PI3K MAPK MAPK AG->MAPK Wnt Wnt/β-catenin AG->Wnt VEGF VEGF AG->VEGF Proliferation Decreased Cell Proliferation NFkB->Proliferation Apoptosis Increased Apoptosis NFkB->Apoptosis PI3K->Proliferation PI3K->Apoptosis MAPK->Proliferation Wnt->Proliferation Angiogenesis Decreased Angiogenesis VEGF->Angiogenesis

References

Safety Operating Guide

Safe Disposal of Andrographolide-Lipoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. Andrographolide-lipoic acid, a conjugate of andrographolide (B1667393) and lipoic acid, requires careful handling and disposal due to the inherent properties of its constituent parts. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with general laboratory safety standards.

I. Hazard Identification and Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for the conjugate may not be available, the hazards of its individual components should be considered.

  • Andrographolide: This compound can cause skin and eye irritation and may lead to respiratory irritation.[1] It is typically supplied as a crystalline solid.[2]

  • Lipoic Acid: The SDS for lipoic acid indicates it is an environmentally hazardous substance.[3]

Given these properties, the this compound conjugate should be handled as a hazardous chemical waste.

II. Proper Waste Segregation and Collection

Proper segregation is the first step in the disposal process to prevent accidental chemical reactions and ensure correct disposal streams.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically resistant container for this compound waste. The original container is often the best option if available.[3][4]

  • Waste Form:

    • Solid Waste: Collect solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and paper towels, in a designated, sealed container.[5] Do not dispose of this material in the regular municipal trash.[5][6]

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not dispose of liquid waste down the drain.[6][7][8]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s) (e.g., "Irritant," "Environmentally Hazardous")

    • The date of waste generation[8]

    • The name of the principal investigator or responsible person[8]

III. Storage of Chemical Waste

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]

  • Containment: Utilize secondary containment, such as a plastic bin or tub, for liquid waste containers to mitigate spills.[6][7]

  • Segregation: Store the this compound waste away from incompatible materials.[6][7]

IV. Disposal Procedure

Disposal of chemical waste must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste vendor.[7][8]

  • Request Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[4][6]

  • Documentation: Complete any required hazardous waste disposal forms provided by your institution.[8]

  • Do Not:

    • Dispose of this compound in the regular trash or down the sewer system.[6][8]

    • Mix with other incompatible waste streams.[6]

    • Allow the waste to evaporate in a fume hood as a method of disposal.[4]

V. Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Consult SDS: Refer to the SDS for andrographolide and lipoic acid for specific spill cleanup instructions.

  • Small Spills: For minor spills, wear appropriate PPE (gloves, safety goggles, lab coat) and absorb the material with an inert absorbent material. Collect the contaminated absorbent into the designated hazardous waste container.

  • Large Spills: For significant spills, contact your institution's EHS or emergency response team.[6]

Quantitative Data Summary

While specific disposal limits for this compound are not defined, general guidelines for laboratory hazardous waste accumulation should be followed.

ParameterGuidelineSource
Maximum Hazardous Waste in Lab Do not store more than 10 gallons of hazardous waste.[6]
Reactive Hazardous Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.[4]
Waste Removal Frequency A hazardous waste professional should remove containers no later than six (6) months from the accumulation start date.[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Determine Waste Form A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated Sharps B->E Sharps F Collect in Labeled, Sealed Container C->F G Collect in Labeled, Leak-Proof Container D->G H Collect in Labeled, Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Request EHS Waste Pickup I->J K Proper Disposal by Licensed Vendor J->K

Disposal Workflow for this compound

References

Personal protective equipment for handling Andrographolide-lipoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Andrographolide-Lipoic Acid

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. As a novel chemical entity, it is imperative to handle this compound with a high degree of caution, assuming it is potentially hazardous until comprehensive toxicological data is available. The following procedures are based on the known properties of its constituent parts, Andrographolide and α-Lipoic acid, and established best practices for handling potent or cytotoxic compounds in a laboratory setting.[1][2][3]

Hazard Assessment and Summary

While a specific Safety Data Sheet (SDS) for the this compound conjugate is not publicly available, an assessment of its components provides insight into potential hazards. Andrographolide is generally not classified as a hazardous substance, but some suppliers indicate it may cause skin, eye, and respiratory irritation.[4] In contrast, α-Lipoic acid is documented as being harmful if swallowed and causing significant skin and eye irritation.[5] Therefore, the conjugate should be handled as a substance that is, at minimum, an irritant and potentially harmful.

Table 1: Summary of Component Hazards

CompoundCAS NumberKnown HazardsGHS Classification (Representative)
Andrographolide 5508-58-7May cause skin, eye, and respiratory irritation.Not classified as hazardous by some suppliers[4], while others indicate Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.[6]
α-Lipoic Acid 1077-28-7 / 1200-22-2Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[5]Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier to exposure. All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.[7][8]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides robust protection against incidental contact. The outer glove should be placed over the gown cuff and changed immediately if contaminated or torn. The inner glove goes under the cuff.[7] Disposable nitrile gloves are a minimum for incidental exposure.[9]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.Protects skin from splashes and aerosol exposure. Gowns should be changed at the end of a task or immediately if compromised.[7][10]
Eye/Face Protection Safety goggles and a face shield, or a full-face respirator.Required for protection against liquid splashes and chemical vapors.[9] Standard safety glasses are insufficient.[11]
Respiratory Protection An N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powder outside of a containment device.Protects against inhalation of fine powders or aerosols, a primary route of exposure for potent compounds.[3][10]
Head/Foot Protection Disposable head/hair covers and dedicated shoe covers or footwear.Prevents contamination of hair and personal shoes, minimizing the risk of spreading the compound outside the laboratory.[11]

Operational and Disposal Plans

A dedicated and controlled environment is essential for handling this compound.

I. Engineering Controls and Designated Area
  • Primary Containment : All manipulations of the powdered compound (e.g., weighing, reconstituting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and inhalation exposure.[1][10]

  • Designated Area : The work area should be clearly demarcated and restricted to authorized personnel. The area should be equipped with a cytotoxic spill kit.[2]

  • Work Surfaces : Use a disposable, plastic-backed absorbent work mat to contain any potential spills on the work surface.[1]

II. Step-by-Step Handling Protocol
  • Preparation : Before starting, gather all necessary equipment, including PPE, pre-labeled containers, and waste disposal bags.

  • Weighing : Weigh the compound on a tared weigh paper or in a disposable container within the designated containment device (fume hood or BSC). Use a dedicated spatula.

  • Dissolving : Add solvent to the container with the powder slowly to avoid splashing. Cap and vortex or sonicate as needed to fully dissolve the compound.

  • Transport : When moving the compound, even in solution, use sealed, rigid, and leak-proof secondary containers.[2][3]

  • Decontamination : After each procedure, decontaminate all surfaces with a suitable cleaning agent (e.g., detergent and water), followed by a disinfectant if biologically sterile conditions are required. Dispose of the work mat as hazardous waste.[1]

III. Waste Disposal Plan
  • Segregation : All waste generated from handling this compound must be treated as hazardous chemical waste.[12]

  • Solid Waste : Contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and work mats must be collected in a designated, sealable, and clearly labeled cytotoxic waste container.[3]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not pour this waste down the drain.[13]

  • Sharps : Needles and other sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2]

  • Final Disposal : All hazardous waste containers must be sealed and disposed of through the institution's environmental health and safety office according to local and national regulations.

Visualized Workflows and Protocols

The following diagrams illustrate the essential safety and handling workflows.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase P1 Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) P2 Prepare Designated Work Area (Fume Hood / BSC with Absorbent Mat) P1->P2 H1 Weigh Compound in Containment P2->H1 Start Work H2 Reconstitute/Dissolve Compound H1->H2 H3 Perform Experimental Procedure H2->H3 C1 Segregate Waste (Solid, Liquid, Sharps) H3->C1 End Work C2 Decontaminate Work Surfaces & Equipment C1->C2 C3 Doff PPE Correctly C2->C3 C4 Dispose of PPE as Hazardous Waste C3->C4 C5 Wash Hands Thoroughly C4->C5

Caption: Workflow for handling this compound.

PPE_Decision_Tree cluster_risk Risk Assessment cluster_ppe Required PPE start Task: Handling this compound ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Gown (Low-Permeability) - Safety Goggles start->ppe_base q1 Handling Solid Powder? q2 Risk of Splash? q1->q2 No ppe_respirator Add: N95 Respirator or Higher q1->ppe_respirator Yes ppe_face_shield Add: Face Shield q2->ppe_face_shield Yes ppe_base->q1 ppe_respirator->q2

Caption: Decision tree for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.